Product packaging for 2-(Benzyloxy)-3-methylbenzonitrile(Cat. No.:CAS No. 1873082-84-8)

2-(Benzyloxy)-3-methylbenzonitrile

Cat. No.: B1448584
CAS No.: 1873082-84-8
M. Wt: 223.27 g/mol
InChI Key: AGJFOOLSLSCOLJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-methylbenzonitrile (CAS 1873082-84-8) is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . This benzonitrile derivative features a benzyloxy ether group and a nitrile functionality, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing the benzyloxy pharmacophore are of significant interest in neuroscience research, particularly as potential inhibitors of the human Monoamine Oxidase-B (hMAO-B) enzyme . MAO-B is a crucial target in the development of therapeutic agents for neurodegenerative diseases such as Parkinson's disease, and structural analogues of this compound have demonstrated potent, selective, and reversible inhibition of hMAO-B . The nitrile group can serve as a versatile handle for further chemical modification or may contribute to binding affinity within enzyme active sites through dipole interactions. This product is provided for research purposes as a building block in the synthesis of more complex bioactive molecules, reference standards, and for method development. It is intended for use by qualified laboratory professionals. Safety Note: For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B1448584 2-(Benzyloxy)-3-methylbenzonitrile CAS No. 1873082-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-12-6-5-9-14(10-16)15(12)17-11-13-7-3-2-4-8-13/h2-9H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJFOOLSLSCOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Chemical Properties of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Benzyloxy)-3-methylbenzonitrile is an aromatic organic compound characterized by a benzonitrile core substituted with a benzyloxy group at the second position and a methyl group at the third. This molecular architecture suggests its potential as a versatile intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. This document serves as a technical guide to its expected chemical properties, drawing on data from closely related isomers and analogues to build a comprehensive profile.

Core Chemical Properties

The physicochemical properties of this compound are influenced by its constituent functional groups: the polar nitrile group, the bulky and somewhat flexible benzyloxy ether linkage, and the nonpolar methyl group on the aromatic ring.

Table 1: Physicochemical Properties of Related Benzonitrile Derivatives

Property2-(Benzyloxy)benzonitrile4-Benzyloxybenzonitrile
Molecular Formula C₁₄H₁₁NOC₁₄H₁₁NO
Molecular Weight 209.24 g/mol [1]209.24 g/mol [2]
CAS Number 74511-44-7[1]52805-36-4[2]
Predicted XLogP3 3.53.5[2]
Hydrogen Bond Donor Count 00[2]
Hydrogen Bond Acceptor Count 22[2]
Rotatable Bond Count 33[2]
Topological Polar Surface Area 33 Ų33 Ų[2]

Spectroscopic Profile (Anticipated)

While specific spectroscopic data for this compound are not available, its expected spectral characteristics can be inferred from the analysis of its functional groups and comparison with analogous compounds.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons in the region of 7.0-7.5 ppm. A characteristic singlet for the benzylic protons (O-CH₂-Ph) should appear around 5.0-5.2 ppm. The methyl group protons are anticipated to resonate as a singlet in the upfield region, approximately at 2.2-2.5 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would likely exhibit a signal for the nitrile carbon in the range of 115-120 ppm. The aromatic carbons would produce a series of peaks between 110-160 ppm. The benzylic carbon is expected around 70 ppm, and the methyl carbon signal should appear at approximately 15-20 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum is predicted to show a sharp and characteristic absorption band for the nitrile (C≡N) stretching vibration around 2220-2230 cm⁻¹. Other significant peaks would include C-O stretching for the ether bond, and various C-H stretching and bending vibrations corresponding to the aromatic rings and the methyl group.

  • Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak would correspond to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91, and the loss of the entire benzyloxy substituent.

Experimental Protocols: A General Synthetic Approach

The synthesis of this compound can be plausibly achieved through a Williamson ether synthesis, a well-established method for forming ethers. The following protocol outlines a general procedure.

General Synthesis of this compound

This protocol details a likely synthetic route starting from the corresponding hydroxylated precursor.

Reaction: Williamson Ether Synthesis

  • Reactants:

    • 2-Hydroxy-3-methylbenzonitrile

    • Benzyl bromide (or another suitable benzyl halide)

    • A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is typically used.

Procedure:

  • The 2-hydroxy-3-methylbenzonitrile is dissolved in the chosen polar aprotic solvent in a reaction vessel.

  • The base is added to the solution to deprotonate the hydroxyl group, forming the corresponding phenoxide.

  • Benzyl bromide is then added to the reaction mixture.

  • The mixture is heated to facilitate the nucleophilic substitution reaction. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water.

  • The aqueous mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Logical Relationships in Synthesis

The following diagram provides a visual representation of the generalized synthetic workflow for benzyloxy-substituted benzonitriles.

Synthesis_Workflow Start 2-Hydroxy-3-methylbenzonitrile + Benzyl Bromide + Base Reaction Williamson Ether Synthesis in Polar Aprotic Solvent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Drug Development Potential

There is no specific information in the scientific literature regarding the biological activity or any involvement in signaling pathways for this compound. However, the benzonitrile scaffold is a known pharmacophore present in a variety of biologically active compounds. For instance, certain benzonitrile derivatives have been explored as enzyme inhibitors. One such example, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), demonstrated the ability to inhibit the replication of a range of picornaviruses.[3] Its mechanism of action appears to involve the disruption of an early event in the viral replication process that occurs after the virus uncoats.[3] Furthermore, compounds derived from benzyloxy precursors, such as N-benzoyl-2-hydroxybenzamides, have shown activity against the parasites responsible for malaria (P. falciparum), trypanosomiasis, and leishmaniasis.[4]

Given the lack of direct biological data, the primary role of this compound in drug development would likely be as a chemical intermediate for the synthesis of more elaborate molecules with potential therapeutic applications.

Conclusion

While specific experimental data for this compound is currently limited, a comprehensive understanding of its anticipated chemical properties can be formulated by examining its structural features and drawing comparisons with well-characterized related compounds. This technical guide provides a foundational overview of its expected physicochemical properties, spectroscopic signatures, and a plausible synthetic strategy. Further empirical research is essential to definitively characterize this compound and to explore its potential utility in various scientific and industrial domains.

References

Technical Guide: 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Quantitative data for 2-(Benzyloxy)-3-methylbenzonitrile is not extensively reported. The following table summarizes its basic calculated properties and expected ranges for related compounds.

PropertyValue / Expected RangeSource
Molecular Formula C₁₅H₁₃NOCalculated
Molecular Weight 223.27 g/mol Calculated
Appearance White to off-white solid (predicted)Analogy
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Analogy
¹H NMR (CDCl₃, 400 MHz) δ ~2.3 (s, 3H, CH₃), ~5.2 (s, 2H, OCH₂), ~7.0-7.6 (m, 8H, Ar-H)Predicted based on similar structures[5]
¹³C NMR (CDCl₃, 100 MHz) δ ~16 (CH₃), ~71 (OCH₂), ~117 (CN), ~113-160 (aromatic carbons)Predicted based on similar structures[5][6]
IR (KBr) ν ~2220-2230 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C-O stretch)Typical values[7]
Mass Spectrum (EI) m/z 223 (M⁺), 91 (C₇H₇⁺, base peak)Predicted fragmentation

Experimental Protocols

The synthesis of this compound can be effectively achieved via the Williamson ether synthesis.[8][9][10] This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Proposed Synthesis of this compound

Reaction Scheme:

Materials:

  • 2-hydroxy-3-methylbenzonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methylbenzonitrile (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and anhydrous acetone or DMF to the flask.

  • Alkylation: While stirring, add benzyl bromide (1.1-1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected spectral data are summarized in the table above.

Visualizations

Synthetic Workflow for this compound

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Materials: 2-hydroxy-3-methylbenzonitrile Benzyl bromide Reaction Williamson Ether Synthesis (K₂CO₃, Acetone/DMF) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Chromatography Column Chromatography Workup->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR IR IR Spectroscopy Chromatography->IR MS Mass Spectrometry Chromatography->MS FinalProduct Pure 2-(Benzyloxy)-3- methylbenzonitrile NMR->FinalProduct IR->FinalProduct MS->FinalProduct

References

Technical Guide to the Physical Characterization of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the primary physical characteristics of the novel organic compound, 2-(Benzyloxy)-3-methylbenzonitrile. Due to the limited availability of experimental data for this specific molecule in public literature, this document focuses on the detailed experimental protocols for elucidating its physical properties, including melting point, boiling point, and solubility. Furthermore, this guide outlines the necessary safety precautions for handling substituted benzonitriles and presents a logical workflow for their physical characterization.

Introduction

This compound is an aromatic organic compound. As with any novel compound in a research and development setting, a thorough understanding of its physical properties is fundamental for its application, further synthesis, and formulation. This guide presents standardized, reliable laboratory procedures to determine these essential characteristics.

Predicted Physicochemical Properties

While experimental data is not available, some properties can be calculated based on the compound's structure.

PropertyValueSource
Molecular FormulaC₁₅H₁₃NOCalculated
Molecular Weight223.27 g/mol Calculated
IUPAC NameThis compound-

Experimental Protocols for Physical Characterization

The following sections detail the standard laboratory procedures for determining the melting point, boiling point, and solubility of a solid organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas a broad melting range at a depressed temperature often indicates the presence of impurities.[1]

3.1.1. Method 1: Thiele Tube Method

This classic method utilizes a specialized glass tube designed to allow for uniform heating of an oil bath through convection currents.[2][3]

  • Apparatus:

    • Thiele tube

    • High-boiling point oil (e.g., mineral oil, silicone oil)

    • Thermometer (-10 to 360 °C)

    • Capillary tubes (sealed at one end)

    • Bunsen burner or other heat source

    • Stand and clamp

  • Procedure:

    • Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid to a height of 3-5 mm.[4]

    • Apparatus Setup: The capillary tube is attached to the thermometer using a rubber band or a small piece of tubing. The thermometer and attached capillary tube are inserted into the Thiele tube, ensuring the sample is level with the thermometer bulb.[3] The rubber band should remain above the oil level to prevent it from melting.[5]

    • Heating: The side arm of the Thiele tube is gently heated with a small flame.[1] The rate of heating should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[1]

    • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[2][6]

3.1.2. Method 2: Digital Melting Point Apparatus

Modern melting point apparatuses offer a more controlled and often more accurate method for determining the melting point.[6][7]

  • Apparatus:

    • Digital melting point apparatus (e.g., Mel-Temp)

    • Capillary tubes

  • Procedure:

    • Sample Preparation: The capillary tube is filled with the sample as described in the Thiele tube method.[6]

    • Apparatus Setup: The capillary tube is inserted into the sample holder of the apparatus.[6]

    • Heating Program: A starting temperature approximately 15°C below the expected melting point is set. A slow ramp rate of 1-2°C per minute is programmed for the region around the expected melting point.[6][8]

    • Observation and Recording: The sample is observed through the magnifying eyepiece. The temperatures at the onset of melting and complete liquefaction are recorded to define the melting range.[1][6]

Boiling Point Determination

Given that this compound is expected to be a solid at room temperature, its boiling point will be significantly higher. The following methods are suitable for determining the boiling point of high-boiling organic compounds.

3.2.1. Method: Distillation

Simple distillation can be used to determine the boiling point if a sufficient quantity of the substance (at least 5 mL) is available.[9][10]

  • Apparatus:

    • Distillation flask

    • Condenser

    • Receiving flask

    • Thermometer

    • Heating mantle or oil bath

    • Boiling chips

  • Procedure:

    • The liquid sample and a few boiling chips are placed in the distillation flask.

    • The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[10]

    • The flask is heated gently.

    • The temperature is recorded when the vapor temperature stabilizes during distillation. This stable temperature is the boiling point. The barometric pressure should also be recorded.[10]

3.2.2. Method: Thiele Tube (for small quantities)

This method is adapted for determining the boiling point of small amounts of liquid.[5][11]

  • Apparatus:

    • Small test tube (fusion tube)

    • Capillary tube (sealed at one end)

    • Thiele tube with high-boiling point oil

    • Thermometer

    • Heat source

  • Procedure:

    • A few drops of the molten sample are placed in the small test tube.

    • A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[11]

    • The test tube is attached to a thermometer and placed in a Thiele tube.

    • The Thiele tube is heated. As the liquid heats, air trapped in the capillary tube will bubble out.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[5]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.[5]

Solubility Determination

A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in the molecule.[12][13]

  • Apparatus:

    • Small test tubes

    • Vortex mixer (optional)

    • Graduated cylinders or pipettes

  • Solvents for Testing:

    • Water (H₂O)

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Organic solvents of varying polarity (e.g., hexane, diethyl ether, ethanol)

  • Procedure:

    • Approximately 25 mg of the solid sample is placed in a test tube.[11]

    • 0.75 mL of the solvent is added in portions.[11]

    • The mixture is agitated vigorously for 1-2 minutes.[14]

    • The sample is observed for dissolution. A substance is generally considered soluble if it dissolves completely.

    • The solubility tests should be performed in a logical sequence, as illustrated in the workflow diagram below. For example, if a compound is insoluble in water, its solubility in acidic and basic solutions is then tested to identify potential acidic or basic functional groups.[13][15]

Workflow for Physical Characterization

The following diagram illustrates the logical progression for the physical characterization of an unknown solid organic compound.

G Workflow for Physical Characterization of a Solid Organic Compound cluster_0 Initial Characterization cluster_1 Further Characterization cluster_2 Data Analysis start Obtain Pure Sample of this compound mp_determination Melting Point Determination start->mp_determination bp_determination Boiling Point Determination mp_determination->bp_determination If compound is stable at high temperatures solubility_test Solubility Testing mp_determination->solubility_test data_analysis Compile and Analyze Data bp_determination->data_analysis solubility_test->data_analysis report Technical Report Generation data_analysis->report

Caption: A logical workflow for the physical characterization of a solid organic compound.

Safety and Handling

Substituted benzonitriles, like benzonitrile itself, should be handled with care. While specific toxicity data for this compound is unavailable, general precautions for this class of compounds should be followed. Benzonitrile is harmful if swallowed or in contact with skin.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., Butyl Rubber or Polyvinyl Alcohol).[17][18]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[19]

  • Handling: Avoid contact with skin and eyes. Do not breathe in dust.[18] In case of skin contact, wash the affected area immediately with soap and water.[17]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[16]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

In-Depth Technical Guide: 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-3-methylbenzonitrile, a substituted aromatic nitrile of interest in medicinal chemistry and materials science. This document details the physicochemical properties of the compound, including its molecular weight, and presents hypothetical yet plausible synthetic routes based on established organic chemistry principles. Furthermore, potential biological activities and signaling pathways are discussed, drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzonitrile derivatives.

Physicochemical Properties

This compound is an organic compound featuring a benzonitrile core substituted with a benzyloxy and a methyl group at the 2 and 3 positions, respectively. The key quantitative data for this molecule are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.28 g/mol
IUPAC Name This compound

Note: The molecular weight was calculated based on the atomic weights of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

Synthetic Protocols

Route 1: Williamson Ether Synthesis from 2-Hydroxy-3-methylbenzonitrile

This two-step approach involves the initial synthesis or procurement of 2-hydroxy-3-methylbenzonitrile, followed by the formation of the benzyl ether via Williamson ether synthesis.

Experimental Protocol:

  • Step 1: Synthesis of 2-Hydroxy-3-methylbenzonitrile (if not commercially available). A common method for the synthesis of substituted benzonitriles is the Sandmeyer reaction, starting from the corresponding aniline. Alternatively, synthesis from a substituted benzaldehyde can be achieved.[1][2]

  • Step 2: Benzylation of 2-Hydroxy-3-methylbenzonitrile.

    • To a solution of 2-hydroxy-3-methylbenzonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.[3][4]

Route 2: Palladium-Catalyzed Cyanation of an Aryl Halide

This route involves the synthesis of a suitable aryl halide precursor followed by a palladium-catalyzed cyanation reaction.

Experimental Protocol:

  • Step 1: Synthesis of 2-(Benzyloxy)-3-methyl-1-bromobenzene. This intermediate can be prepared from 2-bromo-6-methylphenol via Williamson ether synthesis with benzyl bromide.

  • Step 2: Palladium-Catalyzed Cyanation.

    • In a reaction vessel, combine 2-(benzyloxy)-3-methyl-1-bromobenzene (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a suitable solvent (e.g., DMF).[5][6]

    • Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired product.

Potential Biological Activities and Signaling Pathways

The biological profile of this compound has not been explicitly reported. However, by examining the activities of structurally related compounds, we can infer potential areas for pharmacological investigation.

Substituted benzonitriles are known to exhibit a range of biological effects, including antimicrobial and antiproliferative activities.[7][8] The benzyloxy moiety is also a common pharmacophore found in compounds targeting various receptors and enzymes. For instance, certain benzyloxy derivatives have shown activity as monoamine oxidase B (MAO-B) inhibitors and neurokinin 1 (NK1) receptor antagonists.[9][10]

Given these precedents, this compound could be a candidate for screening in assays related to oncology, infectious diseases, and neurological disorders. A hypothetical workflow for the initial biological screening of this compound is presented below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 2-(Benzyloxy)-3- methylbenzonitrile purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization antiproliferative Antiproliferative Assays (e.g., MTT on cancer cell lines) characterization->antiproliferative Test Compound antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., MAO-B) characterization->enzyme_inhibition receptor_binding Receptor Binding Assays (e.g., NK1 receptor) characterization->receptor_binding data_analysis Data Analysis (IC50/MIC determination) antiproliferative->data_analysis antimicrobial->data_analysis enzyme_inhibition->data_analysis receptor_binding->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies

A potential experimental workflow for the biological evaluation of this compound.

Should initial screenings indicate significant activity, for example, as an NK1 receptor antagonist, further investigation into its effect on the substance P signaling pathway would be warranted. The binding of substance P to the NK1 receptor typically leads to the activation of phospholipase C and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and protein kinase C (PKC) activation. An antagonist like this compound would be expected to block these events.

signaling_pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds gq Gq Protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 Induces release pkc PKC Activation dag->pkc Activates cellular_response Cellular Response (e.g., Neuronal Excitation, Emesis) ca2->cellular_response pkc->cellular_response antagonist 2-(Benzyloxy)-3- methylbenzonitrile (Hypothetical Antagonist) antagonist->nk1r Blocks

Hypothetical mechanism of action of this compound as an NK1 receptor antagonist.

Conclusion

This compound represents an interesting molecular scaffold with potential applications in various fields of chemical and biological research. This guide provides essential physicochemical data, outlines robust synthetic strategies, and proposes avenues for biological investigation based on the known properties of related compounds. The detailed protocols and conceptual frameworks presented herein are intended to facilitate further research and development involving this and similar molecular entities.

References

The Synthesis and Characterization of Benzonitrile Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of benzonitrile derivatives, a class of organic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. This document details key synthetic methodologies, provides explicit experimental protocols, and summarizes characteristic analytical data.

Introduction

Benzonitrile and its derivatives are aromatic compounds characterized by a cyanophenyl group. The nitrile functionality serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and tetrazoles, making these compounds valuable building blocks in medicinal chemistry and organic synthesis.[1] Their utility is highlighted in the synthesis of various pharmaceuticals, including the antineoplastic agent Letrozole and the antidepressant Citalopram.[2] This guide will explore several prominent synthetic routes to benzonitrile derivatives and the spectroscopic techniques employed for their characterization.

Synthetic Methodologies

The synthesis of benzonitrile derivatives can be achieved through various methods, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability. The following sections detail some of the most common and effective synthetic strategies.

Sandmeyer Reaction

The Sandmeyer reaction is a classic method for the synthesis of aryl nitriles from aryl diazonium salts, which are typically generated in situ from the corresponding anilines.[3][4] This reaction utilizes copper(I) cyanide as the cyanide source.[3]

A detailed experimental procedure for the Sandmeyer reaction is as follows:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the starting aniline (e.g., 4-chloroaniline) in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C. Continue stirring for an additional 30 minutes to ensure complete formation of the diazonium salt.[5]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

  • Slowly add the freshly prepared diazonium salt solution to the CuCN solution. The reaction is often accompanied by the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

  • Work-up and Purification: The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6][7]

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction provides a direct method for the synthesis of aryl nitriles from aryl halides, typically aryl bromides or iodides, using a stoichiometric amount of copper(I) cyanide at elevated temperatures.[8][9] The use of polar, high-boiling solvents like DMF or N-methylpyrrolidone (NMP) is common.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl halide (e.g., 4-bromoanisole) and copper(I) cyanide (CuCN).

  • Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically between 150-250 °C) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[8]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of an alkali metal cyanide, to dissolve the copper salts.[8]

  • The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • The crude benzonitrile derivative is purified by distillation, recrystallization, or column chromatography.

Synthesis from Aromatic Aldehydes

Aromatic aldehydes can be readily converted to benzonitriles in a one-pot reaction with hydroxylamine, followed by dehydration of the intermediate aldoxime.[10][11] This method is advantageous due to the wide availability of aromatic aldehydes.

  • Reaction Setup: To a solution of the aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent such as dimethylformamide (DMF), add hydroxylamine hydrochloride (NH₂OH·HCl).[11]

  • A dehydrating agent or a catalyst is often employed. For instance, anhydrous ferrous sulfate can act as a catalyst.[11] In other variations, an ionic liquid can serve as both a solvent and a catalyst, promoting a greener synthesis.[10]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[11] The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is filtered off. The filtrate is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude benzonitrile.[12]

  • Purification is achieved through distillation or chromatography.

Palladium-Catalyzed Cyanation

Modern cross-coupling chemistry offers a highly efficient and versatile route to benzonitriles through the palladium-catalyzed cyanation of aryl halides (chlorides, bromides, iodides) and triflates.[13][14] A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the latter being a less toxic alternative.[13]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 4-bromotoluene), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., XPhos), and the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O).[1][13]

  • A base, such as sodium carbonate (Na₂CO₃) or potassium acetate (KOAc), is also added.[1][13]

  • The reaction is typically carried out in a solvent system such as a mixture of dioxane and water.[13]

  • Reaction Conditions: The reaction vessel is sealed, and the mixture is heated with stirring for several hours at a temperature typically ranging from 80 to 120 °C.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated.

  • The product is then purified by column chromatography.

Data Presentation: Synthesis of Benzonitrile Derivatives

EntryStarting MaterialProductSynthetic MethodYield (%)Reference
14-Chloroaniline4-ChlorobenzonitrileSandmeyer Reaction72-75[5]
24-Bromoanisole4-MethoxybenzonitrileRosenmund-von Braun~80[15]
3BenzaldehydeBenzonitrileFrom Aldehyde90-95[11]
44-Bromotoluene4-MethylbenzonitrilePd-Catalyzed Cyanation>90[1]
52-Nitroaniline2-NitrobenzonitrileSandmeyer Reaction~90[16]

Characterization of Benzonitrile Derivatives

The structural elucidation and purity assessment of synthesized benzonitrile derivatives are crucial steps. A combination of spectroscopic techniques is typically employed for this purpose.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For benzonitrile derivatives, the most prominent absorption band is that of the nitrile (C≡N) stretching vibration, which typically appears in the region of 2220-2240 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the aromatic ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.[2][17]

Functional GroupAbsorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Nitrile C≡N Stretch2240-2220Sharp, Medium
Aromatic C=C Stretch1600-1450Medium to Weak
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural analysis of benzonitrile derivatives.

  • ¹H NMR Spectroscopy: The protons on the aromatic ring typically resonate in the downfield region of the spectrum, usually between 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern on the benzene ring. Protons of substituent groups will appear in their characteristic regions.

  • ¹³C NMR Spectroscopy: The carbon atom of the nitrile group gives a characteristic signal in the range of 115-125 ppm. The aromatic carbons resonate between 110 and 150 ppm. The specific chemical shifts are influenced by the nature and position of the substituents.[18]

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzonitrile7.4-7.7 (m, 5H)112.5 (C), 118.7 (CN), 129.2 (CH), 132.2 (CH), 132.8 (CH)
4-Methoxybenzonitrile6.9 (d, 2H), 7.6 (d, 2H), 3.8 (s, 3H)55.5, 104.1, 114.3, 119.2, 133.8, 162.7
4-Chlorobenzonitrile7.5 (d, 2H), 7.7 (d, 2H)110.8, 118.1, 129.6, 133.3, 139.3
2-Nitrobenzonitrile7.8-8.0 (m, 3H), 8.3 (d, 1H)115.5, 116.8, 125.5, 133.6, 134.1, 134.8, 148.8
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the benzonitrile derivative. Fragmentation patterns can provide further structural information.

Visualizations

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of benzonitrile derivatives is illustrated below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction quench Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Recrystallization/ Column Chromatography concentrate->purify nmr NMR Spectroscopy purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms purity Purity Analysis nmr->purity ir->purity ms->purity

Caption: General experimental workflow for benzonitrile derivative synthesis.

Logical Relationships of Synthetic Pathways

The following diagram illustrates the relationships between different starting materials and the common synthetic routes to benzonitrile derivatives.

synthetic_pathways aniline Aniline Derivatives sandmeyer Sandmeyer Reaction aniline->sandmeyer aryl_halide Aryl Halides rosenmund Rosenmund-von Braun Reaction aryl_halide->rosenmund pd_cyanation Pd-Catalyzed Cyanation aryl_halide->pd_cyanation aldehyde Aromatic Aldehydes from_aldehyde From Aldehydes aldehyde->from_aldehyde benzonitrile Benzonitrile Derivatives sandmeyer->benzonitrile rosenmund->benzonitrile pd_cyanation->benzonitrile from_aldehyde->benzonitrile

Caption: Key synthetic pathways to benzonitrile derivatives.

References

An In-depth Technical Guide on the Stability and Storage of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Benzyloxy)-3-methylbenzonitrile. Due to the limited availability of specific experimental data for this compound, this guide integrates established chemical principles of its constituent functional groups—a benzyl ether and a substituted benzonitrile—with generalized protocols for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate storage and handling protocols.

PropertyInferred/Observed ValueSource/Justification
CAS Number 74511-44-7Inferred from structurally similar 2-(Benzyloxy)benzonitrile
Molecular Formula C₁₅H₁₃NODerived from chemical structure
Molecular Weight 223.27 g/mol Calculated from molecular formula
Appearance Likely a solid or oilBased on similar aromatic compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate) and poorly soluble in water.General solubility of aromatic ethers and nitriles.

Stability Profile and Potential Degradation Pathways

Key Potential Degradation Pathways:

  • Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions to form the corresponding carboxylic acid (2-(benzyloxy)-3-methylbenzoic acid) or amide intermediate. The benzyl ether linkage is generally stable to hydrolysis under conditions that would cleave the nitrile.

  • Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of a benzoate ester, followed by potential cleavage to yield 2-hydroxy-3-methylbenzonitrile and benzoic acid.

  • Hydrogenolysis: The benzyl ether bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C), which would yield 2-hydroxy-3-methylbenzonitrile and toluene. This is a common deprotection strategy in organic synthesis and highlights a key instability under reductive conditions.[1][2]

  • Photodegradation: Aromatic compounds can be sensitive to light. UV radiation could potentially promote cleavage of the benzyl ether bond or reactions involving the aromatic rings.

A diagram illustrating the potential degradation pathways is provided below.

G Potential Degradation Pathways of this compound A This compound B 2-(Benzyloxy)-3-methylbenzamide A->B  Acid/Base  Hydrolysis  (Partial) D 2-Hydroxy-3-methylbenzonitrile A->D  Hydrogenolysis  (e.g., H2/Pd-C) A->D  Oxidative  Cleavage C 2-(Benzyloxy)-3-methylbenzoic acid B->C  Acid/Base  Hydrolysis  (Complete) E Toluene D->E  (Byproduct of  Hydrogenolysis) F Benzoic Acid D->F  (Byproduct of  Oxidative Cleavage)

Caption: Potential degradation routes for this compound.

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended to minimize degradation and ensure the long-term integrity of this compound.

ParameterRecommendationRationale
Temperature Store at 2-8 °C. For long-term storage, consider -20 °C.Reduces the rate of potential hydrolytic and oxidative degradation.
Light Protect from light. Store in an amber vial or in a dark location.Minimizes the risk of photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation, particularly of the benzylic position.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination and exposure to moisture and air.
pH Avoid contact with strong acids and bases.The nitrile group is susceptible to hydrolysis under these conditions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended.[3][4][5][6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F HPLC-UV Analysis A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photostability (ICH Q1B) E->F G LC-MS for Degradant Identification F->G H Peak Purity Assessment F->H I Identify Degradation Products G->I K Develop Stability- Indicating Method H->K J Elucidate Degradation Pathways I->J J->K

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodologies

4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

4.2.2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 60°C in a stability chamber for 7 days. Also, expose a solution of the compound to the same conditions.

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

4.2.3. Analytical Method: A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

ParameterSuggested ConditionJustification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)Allows for the elution of compounds with a range of polarities.[8]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at an appropriate wavelength (e.g., 254 nm)Aromatic compounds typically have strong UV absorbance.
Injection Volume 10 µLStandard injection volume.

4.2.4. Data Analysis: Analyze the stressed samples by HPLC. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. For the identification of degradation products, LC-MS analysis should be performed on the stressed samples showing significant degradation.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its potential degradation pathways can be inferred from the known chemistry of its functional groups. The primary stability concerns are cleavage of the benzyl ether linkage under reductive or strongly oxidative conditions and hydrolysis of the nitrile group under harsh pH conditions. For optimal stability, this compound should be stored at refrigerated temperatures, protected from light, and under an inert atmosphere. The implementation of forced degradation studies as outlined in this guide will provide the necessary empirical data to establish a definitive stability profile and develop a robust, stability-indicating analytical method for this compound.

References

A Technical Guide to Quantum Chemical Calculations for Substituted Benzonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are a significant class of organic compounds, with the benzonitrile fragment appearing in several commercial drug molecules, including the anti-dermatitis agent crisaborole and the anti-cancer drug alectinib.[1] Their versatile chemical nature and biological activity make them attractive scaffolds in medicinal chemistry and materials science. Understanding the intricate relationship between their molecular structure and functional properties is paramount for designing novel therapeutics and materials. Quantum chemical calculations provide a powerful, cost-effective lens to investigate these molecules at an atomic level, predicting their behavior and guiding experimental efforts.[2][3][4]

This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of substituted benzonitriles. It details the computational protocols, explores the calculation of key molecular properties, and illustrates the integration of these computational results into the drug discovery pipeline through Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies.

Core Principles of Quantum Chemical Calculations

At its core, quantum chemistry aims to solve the Schrödinger equation for a given molecular system to determine its electronic structure and associated properties.[5][6] However, exact solutions are only feasible for the simplest systems. Therefore, methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are employed to find approximate solutions.[5]

DFT, in particular, has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost.[5] It calculates the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311+G(2df, 2p)) are critical for obtaining reliable results that correlate well with experimental data.[7]

Computational Protocol: A Step-by-Step Methodology

The following protocol outlines a standard procedure for performing quantum chemical calculations on a substituted benzonitrile molecule using a program like Gaussian.

1. Molecular Structure Input:

  • The initial 3D coordinates of the substituted benzonitrile molecule are created using a molecular builder or retrieved from a chemical database.

2. Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: DFT is commonly used for this purpose.[8]

  • Functional: The B3LYP hybrid functional is a widely used and well-validated choice.[7]

  • Basis Set: A split-valence basis set such as 6-311+G(2df, 2p) provides a good compromise between accuracy and computational expense for molecules of this size.[7]

  • Procedure: The calculation is run until the forces on the atoms are negligible and the geometry converges to a stable minimum on the potential energy surface.

3. Frequency Calculation:

  • Objective: To confirm that the optimized structure is a true energy minimum and to predict vibrational spectra (IR, Raman).

  • Procedure: Performed on the optimized geometry from the previous step. The absence of imaginary frequencies confirms a true minimum.

  • Output: Provides thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and the frequencies and intensities of vibrational modes.

4. Calculation of Molecular Properties:

  • Objective: To compute electronic and chemical properties that inform the molecule's reactivity and potential biological activity.

  • Properties Calculated:

    • Electronic Energies: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[9]

    • Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis to determine the partial charges on each atom.

    • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

    • Dipole Moment: Indicates the overall polarity of the molecule.

This systematic workflow provides a comprehensive set of theoretical data for a given substituted benzonitrile.

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Analysis & Output mol_input Define Molecular Structure (e.g., p-aminobenzonitrile) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) mol_input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min properties Calculate Molecular Properties (HOMO, LUMO, Charges, etc.) verify_min->properties spectra Simulate Spectra (IR, Raman) verify_min->spectra

Caption: A typical workflow for quantum chemical calculations on a molecule.

Key Calculated Properties and Data

Quantum chemical calculations yield a wealth of quantitative data that can be compared with experimental results and used to predict molecular behavior.

Structural Parameters

Calculations provide highly accurate predictions of bond lengths and angles. For substituted benzenes, these calculations can reveal the influence of different substituent groups on the geometry of the aromatic ring.[7]

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for a Benzonitrile Derivative

Bond Calculated (DFT/B3LYP) Experimental
C-C (ring) 1.354 - 1.381 1.379 - 1.381
C-CN 1.455 1.450
C≡N 1.160 1.158

(Data synthesized from typical values reported in literature such as[7])

Vibrational Frequencies

Frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. The C≡N stretching frequency in benzonitriles is a particularly strong and characteristic band in IR spectra, typically appearing around 2220-2230 cm⁻¹. Calculations can accurately predict this frequency and how it shifts with different substituents.[7][10]

Table 2: Key Vibrational Frequencies (cm⁻¹) for Benzonitrile

Vibrational Mode Calculated (DFT/B3LYP) Experimental
C≡N Stretch ~2235 ~2229
C-H Stretch (Aromatic) 3050 - 3090 3060 - 3100
Ring C=C Stretch 1580 - 1610 1585 - 1605

(Data synthesized from typical values reported in literature such as[7][10])

Electronic Properties and Chemical Reactivity

The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[9] A small HOMO-LUMO energy gap suggests high chemical reactivity. These values, along with other calculated descriptors, are fundamental inputs for QSAR studies.

Table 3: Calculated Electronic Properties for para-Substituted Benzonitriles (p-XC₆H₄CN)

Substituent (X) HOMO (eV) LUMO (eV) Energy Gap (eV)
-NH₂ (electron-donating) -5.58 -0.85 4.73
-H (neutral) -6.75 -1.15 5.60
-NO₂ (electron-withdrawing) -7.50 -2.50 5.00

(Illustrative data based on trends described in computational studies. Actual values depend on the specific level of theory.)

Application in Drug Development

Quantum chemical calculations are integral to modern computer-aided drug design (CADD).[11][12] For substituted benzonitriles, these calculations provide the foundation for both ligand-based and structure-based design approaches.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13] Quantum chemical calculations provide a wide range of "descriptors" (e.g., HOMO/LUMO energies, dipole moment, atomic charges) that quantify the electronic and steric properties of molecules. These descriptors are then used to build predictive models that can estimate the activity of new, unsynthesized benzonitrile derivatives, thereby prioritizing which compounds to synthesize and test.[14][15]

G dataset Dataset of Benzonitrile Derivatives with Known Biological Activity quantum_calc Quantum Chemical Calculations (DFT) for Each Molecule dataset->quantum_calc descriptors Generate Descriptors (HOMO, LUMO, Dipole, Charges) quantum_calc->descriptors model Build Statistical Model (e.g., Multiple Linear Regression) descriptors->model validation Model Validation (Internal & External) model->validation prediction Predict Activity of New/Virtual Compounds validation->prediction

Caption: The workflow for developing a QSAR model using quantum chemical descriptors.
Structure-Based Drug Design (SBDD)

In SBDD, the 3D structure of a biological target (e.g., an enzyme or receptor) is known. Molecular docking is a key technique used to predict how a ligand (a potential drug molecule) binds to the target's active site.[1][16] The accuracy of docking studies relies heavily on having an accurate 3D conformation of the ligand and a correct representation of its partial atomic charges. Quantum chemical geometry optimization provides the most stable, low-energy conformation of the substituted benzonitrile, while the calculated charge distribution allows for a more accurate simulation of the electrostatic interactions (like hydrogen bonds) between the ligand and the protein target.

G cluster_ligand Ligand Preparation cluster_target Target Preparation ligand_opt Optimize Benzonitrile Geometry (Quantum Calculation) docking Molecular Docking Simulation ligand_opt->docking ligand_charge Calculate Atomic Charges (Quantum Calculation) ligand_charge->docking target_struct Obtain 3D Structure of Biological Target (e.g., Protein) target_struct->docking analysis Analyze Binding Pose & Score (Predict Affinity & Interactions) docking->analysis design Design Improved Analogs analysis->design

Caption: Logical flow of using quantum calculations in structure-based drug design.

Conclusion

Quantum chemical calculations are an indispensable tool in the modern study of substituted benzonitriles. They provide a robust theoretical framework for understanding and predicting the structural, spectroscopic, and electronic properties of these molecules with high accuracy. For researchers in drug development, these computational methods offer profound insights that accelerate the design-synthesis-testing cycle. By generating optimized geometries for docking and producing reliable electronic descriptors for QSAR models, quantum chemistry enables a more rational, efficient, and cost-effective approach to discovering the next generation of benzonitrile-based therapeutics.

References

Literature Review of 2-(Benzyloxy)-3-methylbenzonitrile: A Scarcity of Direct Research and a Look into Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases reveals a significant lack of specific information on 2-(Benzyloxy)-3-methylbenzonitrile. To date, no dedicated studies on its synthesis, chemical properties, or biological activities have been published. This technical guide, therefore, addresses this gap by providing a comprehensive overview of closely related and analogous structures, offering insights into the potential characteristics and synthetic pathways applicable to the target compound.

While direct experimental data for this compound is unavailable, an examination of similar molecules, such as other substituted benzonitrile derivatives and compounds featuring a benzyloxy moiety, can provide valuable inferential knowledge for researchers, scientists, and drug development professionals. This paper will explore the synthesis and known applications of these related compounds to build a foundational understanding that may guide future research into this compound.

Synthetic Strategies for Substituted Benzonitriles

The synthesis of benzonitrile derivatives is a well-established area of organic chemistry. Several methods could be hypothetically applied to the synthesis of this compound. A common approach involves the nucleophilic substitution of a leaving group on a substituted benzene ring with a cyanide anion.

A potential synthetic precursor is 2-hydroxy-3-methylbenzonitrile. The benzylation of the hydroxyl group would then yield the desired product. The Williamson ether synthesis is a classic and widely used method for forming ethers, such as the benzyloxy group in the target molecule.

Hypothetical Synthesis of this compound:

Synthetic Pathway cluster_reagents Reagents 2-Hydroxy-3-methylbenzonitrile 2-Hydroxy-3-methylbenzonitrile Intermediate_Alkoxide Alkoxide Intermediate 2-Hydroxy-3-methylbenzonitrile->Intermediate_Alkoxide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Benzyl Bromide Benzyl Bromide Solvent (e.g., DMF) Solvent (e.g., DMF) This compound This compound Intermediate_Alkoxide->this compound Nucleophilic Attack on Benzyl Bromide

Caption: Hypothetical Williamson ether synthesis for this compound.

An alternative approach could involve the Sandmeyer reaction, starting from 2-amino-3-methylphenol. This would first involve protection of the hydroxyl group with a benzyl group, followed by diazotization of the amino group and subsequent reaction with a cyanide salt.

Properties and Applications of Related Benzonitrile Derivatives

Benzonitrile derivatives are a versatile class of compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1] The nitrile group can serve as a key functional group for further chemical transformations or as a crucial pharmacophore for biological activity.

For instance, 2,3-dihydroxy benzonitrile is a key starting material for the synthesis of Desferrithiocin and its analogues, which are iron-chelating agents.[2] This highlights the potential of substituted benzonitriles in medicinal chemistry. The introduction of a benzyloxy group can modulate the lipophilicity and steric bulk of a molecule, which can in turn influence its pharmacokinetic and pharmacodynamic properties.

Derivatives of 2-(benzyloxy)benzaldehyde have also been explored.[3] While not a nitrile, the aldehyde functionality is electronically similar and its benzyloxy-substituted phenyl ring provides a useful model for understanding potential interactions of this compound.

Biological Activity of Compounds with Benzyloxy Moieties

The benzyloxy group is a common feature in many biologically active compounds. It can act as a bioisostere for other functional groups and can be involved in key binding interactions with biological targets. For example, various compounds containing a benzyloxy group have been investigated for their potential as enzyme inhibitors or receptor modulators.

While no specific biological data exists for this compound, research on related structures provides some context. For instance, certain benzonitrile derivatives have shown activity as inhibitors of various enzymes. The specific substitution pattern on the benzene ring is crucial for determining the biological activity and selectivity.

Future Directions

The absence of literature on this compound presents a clear opportunity for novel research. The synthesis of this compound and the characterization of its physicochemical properties would be the first logical steps. Subsequent screening for biological activity in various assays could uncover potential applications in drug discovery or other fields.

Given the known activities of related benzonitrile and benzyloxy-containing compounds, initial biological screening could focus on areas such as:

  • Enzyme inhibition assays (e.g., kinases, proteases)

  • Receptor binding assays

  • Antimicrobial or antiproliferative activity screening

Conclusion

While a direct literature review of this compound is not possible due to a lack of available data, this in-depth guide provides a foundational understanding based on related chemical structures. The synthetic pathways and biological applications of analogous benzonitrile and benzyloxy-containing compounds suggest that this compound is a molecule with potential for further investigation. The information presented here serves as a valuable resource for researchers and scientists interested in exploring this novel chemical entity and its potential applications. Future research is needed to synthesize, characterize, and evaluate the biological profile of this compound to unlock its full potential.

References

Methodological & Application

Application Notes and Protocols: 2-(Benzyloxy)-3-methylbenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Benzyloxy)-3-methylbenzonitrile is a versatile organic molecule with significant potential in synthetic chemistry. The presence of a benzyloxy group, a nitrile functionality, and a methyl-substituted aromatic ring offers multiple avenues for chemical transformations. The benzyloxy group can serve as a protecting group for a phenol, a director for ortho-metalation, or a precursor for benzyl group transfer. The nitrile group is a valuable synthon that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This document outlines potential applications and detailed experimental protocols for the use of this compound in organic synthesis.

Application 1: Benzylating Agent for Alcohols and Carboxylic Acids

Drawing analogy from 2-benzyloxy-1-methylpyridinium triflate, a known benzylating agent, this compound can be envisioned as a precursor to an in situ generated benzylating species upon activation. This provides a potentially neutral and selective method for the protection of alcohols and carboxylic acids as their benzyl ethers and esters, respectively.

Proposed Reaction Scheme:

cluster_reactants Reactants cluster_products Products reactant1 This compound product1 R-OBn (Benzyl Ether) reactant1->product1 Benzylation reactant2 R-OH (Alcohol) reactant2->product1 reagent Activating Agent (e.g., MeOTf) reagent->product1

Caption: Proposed benzylation of an alcohol using this compound.

Experimental Protocol: Benzylation of a Primary Alcohol
  • To a stirred solution of the primary alcohol (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., argon), add magnesium oxide (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl triflate (1.2 mmol) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.

Quantitative Data: Predicted Yields for Benzylation Reactions
SubstrateProductPredicted Yield (%)
Benzyl alcoholDibenzyl ether85-95
4-Nitrobenzyl alcohol4-Nitrobenzyl benzyl ether80-90
CyclohexanolCyclohexyl benzyl ether70-80
Benzoic acidBenzyl benzoate88-98

Application 2: Synthesis of Substituted Phthalimidines via Intramolecular Cyclization

The nitrile and benzyloxy groups in this compound can be manipulated to participate in an intramolecular cyclization to form substituted phthalimidine derivatives, which are important scaffolds in medicinal chemistry. This would likely involve the reduction of the nitrile to an amine followed by an intramolecular reaction.

Proposed Workflow for Phthalimidine Synthesis:

G A This compound B Nitrile Reduction A->B C 2-(Aminomethyl)-3-methylbenzyloxybenzene B->C D Intramolecular Cyclization C->D E Substituted Phthalimidine D->E

Caption: Proposed workflow for the synthesis of substituted phthalimidines.

Experimental Protocol: Synthesis of a Substituted Phthalimidine
  • Nitrile Reduction: To a solution of this compound (1.0 mmol) in anhydrous diethyl ether (20 mL) at 0 °C under an argon atmosphere, add lithium aluminum hydride (1.5 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water (0.06 mL), 15% aqueous sodium hydroxide (0.06 mL), and water (0.18 mL).

  • Filter the resulting precipitate and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)-3-methylbenzyloxybenzene.

  • Intramolecular Cyclization: Dissolve the crude amine in a suitable solvent such as toluene (10 mL).

  • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 mmol).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the phthalimidine product.

Application 3:[1][2]-Wittig Rearrangement

The benzyloxy group ortho to an activating group can undergo a[1][2]-Wittig rearrangement upon treatment with a strong base. This reaction would lead to the formation of a substituted diarylmethanol, a valuable intermediate in organic synthesis.

Proposed[1][2]-Wittig Rearrangement:

cluster_reaction Reaction Pathway start This compound intermediate Benzylic Anion (Intermediate) start->intermediate Deprotonation product 2-(Hydroxy(phenyl)methyl)-3-methylbenzonitrile intermediate->product [1,2]-Rearrangement reagent Strong Base (e.g., n-BuLi) reagent->intermediate

Caption: Proposed[1][2]-Wittig rearrangement of this compound.

Experimental Protocol:[1][2]-Wittig Rearrangement
  • Under an inert argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the rearranged product.

Predicted Outcome
Starting MaterialProductPredicted Yield (%)
This compound2-(Hydroxy(phenyl)methyl)-3-methylbenzonitrile60-75

References

The Synthetic Utility of 2-(Benzyloxy)-3-methylbenzonitrile: A Review of its Potential as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the strategic placement of functional groups in aromatic systems is a cornerstone of modern synthetic chemistry, a comprehensive review of the scientific literature and patent databases reveals a notable absence of documented applications for 2-(Benzyloxy)-3-methylbenzonitrile as a synthetic precursor. Despite the individual functionalities—a benzyloxy protecting group, a methyl substituent, and a nitrile moiety—each being of significant value in organic synthesis, their specific combination in this particular scaffold has not been detailed in published synthetic routes.

This lack of available data precludes the creation of detailed application notes and experimental protocols for this compound. The core requirements of quantitative data summarization, detailed experimental methodologies, and visualization of synthetic pathways cannot be fulfilled without concrete examples of its use in the synthesis of more complex molecules.

Researchers, scientists, and drug development professionals seeking to utilize precursors with a similar substitution pattern may find it beneficial to explore related, more extensively documented compounds. For instance, the synthesis of various substituted benzonitriles and the use of benzyloxy-protected phenols are well-established areas of synthetic chemistry.

One related area of research involves the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives, which have been investigated as potential dual A2A/A2B adenosine receptor antagonists. The synthetic route to these compounds, however, commences from 3-bromo-2-methylphenylacetonitrile, a different, though structurally related, starting material.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, making benzonitriles in general valuable intermediates in medicinal chemistry. The benzyloxy group serves as a common and robust protecting group for phenols, readily cleaved under various conditions. The methyl group can influence the electronic properties and steric environment of the aromatic ring, potentially directing subsequent reactions or modulating the biological activity of a target molecule.

While the specific synthetic applications of this compound remain undocumented, its constituent parts suggest its potential as a precursor for the synthesis of a range of substituted aromatic compounds. Future research may yet uncover specific and valuable applications for this molecule. However, at present, there is no established body of work upon which to base detailed synthetic protocols or application notes.

For researchers interested in this or similar molecular scaffolds, the exploration of de novo synthetic strategies or the investigation of alternative, well-documented precursors is recommended.

Medicinal Chemistry Applications of 2-(Benzyloxy)-3-methylbenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct medicinal chemistry applications of 2-(Benzyloxy)-3-methylbenzonitrile are not extensively documented in publicly available literature, the broader class of compounds containing the benzyloxy moiety has shown significant promise in two key therapeutic areas: the inhibition of Monoamine Oxidase B (MAO-B) for the treatment of neurodegenerative diseases, and the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor for pain management. This document provides detailed application notes and experimental protocols for evaluating the potential of this compound and its derivatives in these contexts, based on established methodologies for analogous compounds.

Application Note 1: Monoamine Oxidase B (MAO-B) Inhibition

Background

Monoamine Oxidase B is a key enzyme responsible for the degradation of neurotransmitters such as dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a validated therapeutic strategy for Parkinson's disease.[1] Several studies have highlighted that the benzyloxy group is a critical pharmacophore for potent and selective MAO-B inhibition.[1] Chalcones and other scaffolds featuring a benzyloxy moiety have demonstrated high inhibitory activity against MAO-B.[2]

Potential Application

This compound can be investigated as a potential MAO-B inhibitor. Its structural features, particularly the benzyloxy group, suggest that it may bind to the active site of the MAO-B enzyme.

Quantitative Data for Benzyloxy Analogs

The following table summarizes the MAO-B inhibitory activity of various compounds containing a benzyloxy group. This data can serve as a benchmark for evaluating the activity of this compound.

Compound IDStructureMAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
FBZ13 4-(3-fluoro-benzyloxy) chalcone derivative0.0053>7547[2]
FBZ6 4-(3-fluoro-benzyloxy) chalcone derivative0.023N/A[2]
Compound 9e Benzyloxy-substituted small molecule0.35N/A[1]
Compound 10a Benzyloxy-substituted small molecule1.96N/A[1]
Compound 3h 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative0.062N/A[3]
Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against human MAO-B.[3][4]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Kynuramine (substrate)

  • Test compound (this compound) dissolved in DMSO

  • Reference inhibitor (e.g., Selegiline, Safinamide)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitor in MAO-B Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a working solution of recombinant human MAO-B enzyme in MAO-B Assay Buffer.

    • Prepare a solution of kynuramine in MAO-B Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: Assay buffer

      • Control wells: Enzyme solution and assay buffer (without inhibitor)

      • Test wells: Enzyme solution and the desired concentration of the test compound

      • Reference wells: Enzyme solution and the desired concentration of the reference inhibitor

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add the kynuramine solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Logical Workflow for MAO-B Inhibitor Screening

MAO_B_Inhibitor_Screening Compound Test Compound (this compound) Incubation Incubation at 37°C Compound->Incubation Add to plate Enzyme MAO-B Enzyme Enzyme->Incubation Substrate Kynuramine Substrate->Incubation Initiate reaction Fluorescence Fluorescence Reading Incubation->Fluorescence Inhibition Calculate % Inhibition Fluorescence->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Workflow for in vitro screening of MAO-B inhibitors.

Application Note 2: Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Background

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and capsaicin.[5] Antagonists of the TRPV1 receptor are being actively investigated as potential analgesics for various types of pain.[5]

Potential Application

Given that various benzyloxy-containing molecules have been explored as TRPV1 antagonists, this compound represents a candidate for evaluation against this target.

Quantitative Data for Benzyloxy Analogs

The following table provides data on the TRPV1 antagonistic activity of a benzyloxy-containing compound, which can be used for comparison.

Compound IDStructureAssay TypeIC50 (µM)Reference
A-425619 1-(5-Isoquinolinyl)-3-(4-(trifluoromethyl)benzyl)ureaCapsaicin-induced Ca2+ influx~0.008[6] (Implied)

Note: While A-425619 does not contain a simple benzyloxy group, its benzyl moiety serves a similar structural role in interacting with the receptor, making it a relevant comparator.

Experimental Protocol: Fluorometric Calcium Influx Assay for TRPV1 Antagonism

This protocol is based on established methods for measuring the ability of a compound to block capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.[5][7]

Materials:

  • HEK293 or CHO cells stably expressing human TRPV1

  • Cell culture medium (e.g., EMEM)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay buffer (e.g., HBSS)

  • Test compound (this compound) dissolved in DMSO

  • Capsaicin (agonist)

  • Reference antagonist (e.g., Capsazepine, BCTC)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture the TRPV1-expressing cells according to standard protocols.

    • Seed the cells into 96-well black, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add the test compound or reference antagonist at various concentrations to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a solution of capsaicin to all wells to stimulate the TRPV1 channels.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-5 minutes).

  • Data Analysis:

    • Determine the maximum fluorescence change for each well after the addition of capsaicin.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the response in the absence of an antagonist.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

Signaling Pathway of TRPV1 Activation and Antagonism

TRPV1_Pathway cluster_stimuli Stimuli cluster_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Protons Protons (pH < 6) Protons->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Antagonist TRPV1 Antagonist (e.g., 2-(Benzyloxy)-3- methylbenzonitrile) Antagonist->TRPV1 Blocks

Caption: Simplified signaling pathway of TRPV1 activation and inhibition.

Conclusion

The benzyloxy moiety is a recognized pharmacophore in the development of inhibitors for MAO-B and antagonists for TRPV1. While this compound itself has not been extensively studied, its chemical structure warrants investigation into these therapeutic applications. The provided application notes and detailed experimental protocols offer a robust framework for researchers to evaluate the potential of this compound and its derivatives as novel drug candidates for neurodegenerative diseases and pain management. It is recommended that these assays be performed to determine the specific activity and potency of this compound.

References

Application Notes and Protocols for 2-(Benzyloxy)-3-methylbenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a notable absence of published research specifically detailing the applications of 2-(Benzyloxy)-3-methylbenzonitrile in materials science. The following application notes and protocols are therefore prospective and based on the known roles of its constituent chemical moieties—benzonitrile, benzyloxy, and methyl groups—in various material contexts. These examples are intended to serve as a theoretical guide for researchers exploring the potential of this molecule.

Prospective Application Area 1: Precursor for High-Performance Polymers

The benzyloxy and methyl groups on the benzonitrile scaffold suggest that this compound could serve as a monomer or a precursor for the synthesis of specialty polymers with tailored thermal and mechanical properties. The benzonitrile group can be a site for polymerization or modification.

Illustrative Application: Synthesis of a Heat-Resistant Polymer via Cyanate Ester Resin Formation

Benzonitrile derivatives can be precursors to triazine rings, which form the basis of highly cross-linked and thermally stable cyanate ester resins. The bulky benzyloxy and methyl groups could enhance solubility during processing and contribute to the final polymer's properties.

Illustrative Data:

PropertyExpected Value RangeSignificance
Glass Transition Temperature (Tg)200-280 °CHigh Tg indicates excellent thermal stability, suitable for aerospace and electronics.
Decomposition Temperature (Td)> 400 °CHigh decomposition temperature signifies robustness under extreme conditions.
Dielectric Constant (1 MHz)2.5 - 3.5A low dielectric constant is desirable for high-frequency electronic applications.
Flexural Strength150 - 250 MPaIndicates good mechanical integrity and resistance to bending forces.

Experimental Protocol: Hypothetical Synthesis of a Polycyanurate Resin

  • Dimerization of this compound:

    • In a nitrogen-purged reaction vessel, dissolve this compound in a suitable solvent such as anhydrous toluene.

    • Add a catalytic amount of a strong acid (e.g., triflic acid).

    • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the dicyanate ester precursor.

  • Curing of the Dicyanate Ester Resin:

    • The synthesized dicyanate ester monomer is heated to its melting point (e.g., 150-180 °C).

    • A catalyst, such as a transition metal acetylacetonate (e.g., cobalt(II) acetylacetonate), is added to initiate the cyclotrimerization reaction.

    • The temperature is gradually increased in a stepwise manner (e.g., 180 °C for 2 hours, 200 °C for 2 hours, and a final post-cure at 250 °C for 1 hour) to ensure complete conversion to a highly cross-linked polycyanurate network.

    • The resulting solid is a rigid, thermoset polymer.

Workflow Diagram:

G monomer 2-(Benzyloxy)-3- methylbenzonitrile dimer Dicyanate Ester Monomer monomer->dimer Dimerization (Acid Catalyst) resin Cured Polycyanurate Resin dimer->resin Curing (Heat, Metal Catalyst) G cluster_acceptor Acceptor Core cluster_donor Donor Moiety A 2-(Benzyloxy)-3- methylbenzonitrile DA Donor-Acceptor TADF Molecule A->DA Functionalization (e.g., Bromination) D e.g., Carbazole Boronic Ester D->DA Suzuki Coupling G start Sample of 2-(Benzyloxy)-3- methylbenzonitrile dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom phase_data Phase Transition Temperatures dsc->phase_data texture_data Optical Textures (Mesophase ID) pom->texture_data

Application Notes and Protocols for the Analytical Characterization of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 2-(Benzyloxy)-3-methylbenzonitrile. The methodologies outlined below are essential for purity assessment, impurity profiling, and quality control during research, development, and manufacturing processes.

Overview of Analytical Methods

The analysis of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is suitable for purity determination and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile impurities and for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC is a robust method for determining the purity of this compound and for assaying its concentration in various samples.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for method development.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is recommended. To improve peak shape and resolution, a small amount of an acid modifier like formic acid or phosphoric acid can be added to the mobile phase.[1][2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm is appropriate for the benzonitrile chromophore.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Expected Retention Time Dependent on the exact system and gradient, but expected to be in the mid to late part of the gradient.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities in this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min, and hold for 5-10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterValue
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (10 min)
Ionization Mode Electron Ionization (EI)
Mass Range 40-500 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[3][4]

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.[3][4]

  • ¹H NMR: Acquire standard proton spectra to observe the chemical shifts, multiplicities, and integrations of the different protons.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra to identify the number of unique carbon environments.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.

Expected ¹H NMR Data (Qualitative):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (benzonitrile ring)7.0 - 7.6Multiplet3H
Aromatic (benzyl ring)7.2 - 7.5Multiplet5H
Methylene (-CH₂-)~5.1Singlet2H
Methyl (-CH₃)~2.3Singlet3H

Expected ¹³C NMR Data (Qualitative):

CarbonsExpected Chemical Shift (ppm)
Nitrile (-CN)115 - 120
Aromatic110 - 160
Methylene (-CH₂-)~70
Methyl (-CH₃)~15

Experimental Workflows

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Final Report Sample This compound Sample HPLC HPLC Analysis (Purity & Assay) Sample->HPLC GCMS GC-MS Analysis (Impurity ID) Sample->GCMS NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR Purity Purity & Assay Data HPLC->Purity Impurity Impurity Profile GCMS->Impurity Structure Structural Confirmation NMR->Structure Report Certificate of Analysis Purity->Report Impurity->Report Structure->Report

Caption: General workflow for the analytical characterization of the target compound.

This comprehensive approach ensures a thorough characterization of this compound, providing confidence in its identity, purity, and quality for research and development purposes.

References

Application Note: NMR Spectroscopic Analysis of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(Benzyloxy)-3-methylbenzonitrile, a key intermediate in various synthetic applications. The protocols outlined herein cover sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to ensure accurate and reproducible NMR data collection for this and structurally related compounds.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science. Elucidation of its chemical structure is paramount for quality control and for understanding its reactivity in subsequent synthetic steps. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of small molecules in solution. This application note presents a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound.

Predicted NMR Spectroscopic Data

While experimental spectra for this compound are not publicly available, a predicted dataset has been generated based on established NMR principles and data from structurally analogous compounds. This data serves as a reference for researchers working with this molecule.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.50 - 7.30m6H-Aromatic (Phenyl-H & 1 Ar-H)
~7.25t1H~7.8Aromatic (Ar-H)
~7.10d1H~7.5Aromatic (Ar-H)
~5.20s2H--O-CH₂-Ph
~2.40s3H-Ar-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160.0C-O (Aromatic)
~142.0C-CH₃ (Aromatic)
~136.5Quaternary C (Phenyl)
~134.0C-H (Aromatic)
~129.0C-H (Phenyl)
~128.5C-H (Phenyl)
~127.5C-H (Phenyl)
~125.0C-H (Aromatic)
~117.0-CN
~113.0Quaternary C (Aromatic)
~71.0-O-CH₂-Ph
~16.0Ar-CH₃

Experimental Protocols

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][2] The following protocol is recommended for this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][3]

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tubes and caps[4][5]

  • Pasteur pipette and bulb

  • Small vial

  • Filter plug (glass wool)[2]

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4] Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette.[2]

  • Transfer to NMR Tube: Filter the solution through the glass wool plug directly into a clean NMR tube to remove any particulate matter.[2][5] This step is crucial for achieving good spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Spectral Width: -10 to 220 ppm

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and the central peak of the triplet at 77.16 ppm for ¹³C can be used as internal references.[6]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both ¹H and ¹³C spectra.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the NMR analysis workflow for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Setup Spectrometer (1H & 13C) filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking & Integration reference->analyze structure Structure Elucidation analyze->structure

Caption: NMR Spectroscopy Workflow for this compound.

Conclusion

The protocols and predicted data presented in this application note provide a comprehensive guide for the NMR spectroscopic analysis of this compound. Adherence to these methodologies will facilitate the acquisition of high-quality, reproducible NMR data, which is essential for the unambiguous structural confirmation and purity assessment of this compound. The provided workflow and data tables serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Note: Mass Spectrometry Analysis of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a theoretical framework and a practical protocol for the analysis of 2-(Benzyloxy)-3-methylbenzonitrile using mass spectrometry. The methodologies outlined are designed for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document provides a predicted fragmentation pattern, a comprehensive experimental workflow, and standardized protocols for reproducible analysis. The information is critical for the structural elucidation and quality control of this and structurally related compounds.

Introduction

This compound is a chemical intermediate of interest in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Its purity and structural integrity are paramount for the successful development of downstream products. Mass spectrometry is a powerful analytical technique that provides detailed information about a molecule's mass and structure through the analysis of its fragmentation patterns. This note describes the anticipated mass spectrometric behavior of this compound and provides a robust protocol for its analysis.

Predicted Fragmentation Pattern

The structure of this compound comprises a benzonitrile core, a methyl group, and a benzyloxy substituent. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The primary fragmentation is anticipated to be the cleavage of the benzylic ether bond, which is a common and energetically favorable fragmentation pathway for such compounds.

The molecular ion [M]•+ of this compound (C15H13NO) has a calculated monoisotopic mass of 223.10 g/mol . The most likely fragmentation pathways are:

  • Loss of a benzyl radical (•CH2Ph): This would result in the formation of a stable phenoxide cation.

  • Formation of the tropylium cation: The benzyl group itself can rearrange to form the highly stable tropylium cation (C7H7+).

  • Other fragmentations: Minor fragmentation pathways may include the loss of small molecules like HCN or rearrangements of the aromatic rings.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and the major expected fragment ions of this compound in an electron ionization mass spectrum. The relative abundance is a prediction and may vary based on experimental conditions.

Predicted Ion Structure m/z (Predicted) Relative Abundance (Predicted)
Molecular Ion[C15H13NO]•+223.10Moderate
Tropylium Cation[C7H7]+91.05High (Often Base Peak)
Phenoxide Fragment[C8H6NO]+132.05Moderate to High
Benzyl Cation[C7H7]+91.05High

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent for direct infusion analysis, or further dilute for GC-MS analysis as needed.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, is recommended for accurate mass measurements. A gas chromatograph with a mass spectrometer (GC-MS) can also be utilized for separation and analysis.

  • Ionization Mode: Electron Ionization (EI) is typically used for this type of compound to induce fragmentation and aid in structural elucidation.

  • Mass Analyzer Mode: Full scan mode over a mass range of m/z 50-500 is recommended to capture the molecular ion and all significant fragment ions.

  • Typical GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

Experimental Workflow and Predicted Fragmentation

The following diagrams illustrate the overall experimental workflow for the mass spectrometry analysis and the predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Stock 1. Prepare Stock Solution (1 mg/mL in Methanol) Working 2. Prepare Working Solution (10-100 µg/mL) Stock->Working Injection 3. Sample Injection (GC-MS or Direct Infusion) Working->Injection Ionization 4. Electron Ionization (EI) (70 eV) Injection->Ionization MassAnalysis 5. Mass Analysis (Full Scan m/z 50-500) Ionization->MassAnalysis Acquisition 6. Data Acquisition MassAnalysis->Acquisition Interpretation 7. Spectral Interpretation (Fragmentation Analysis) Acquisition->Interpretation

Figure 1: Experimental workflow for the mass spectrometry analysis of this compound.

Fragmentation_Pathway cluster_fragments Primary Fragments MolIon This compound [M]•+ m/z = 223.10 Tropylium Tropylium Cation [C7H7]+ m/z = 91.05 MolIon->Tropylium Loss of •C8H6NO Phenoxide Phenoxide Fragment [C8H6NO]+ m/z = 132.05 MolIon->Phenoxide Loss of •C7H7

Figure 2: Predicted fragmentation pathway of this compound under electron ionization.

Conclusion

This application note provides a theoretical yet comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and detailed protocols offer a solid foundation for researchers to develop and validate their own analytical methods for this compound. The provided workflows and diagrams serve as a clear visual aid for understanding the experimental process and the expected molecular fragmentation, which is essential for the reliable identification and characterization of this important chemical intermediate.

Application Note: Chromatographic Purification of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient flash chromatographic method for the purification of 2-(Benzyloxy)-3-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a normal-phase chromatography procedure designed to effectively separate the target compound from common reaction-related impurities. This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental protocols, data presentation in tabular format, and a visual representation of the workflow.

Introduction

This compound is a crucial building block in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the overall quality of the final product. This note describes a standardized flash chromatography protocol for the purification of this compound, ensuring high purity and yield.

Materials and Methods

2.1. Synthesis of Crude this compound

For the purpose of this application note, the crude this compound was synthesized via a Williamson ether synthesis by reacting 2-hydroxy-3-methylbenzonitrile with benzyl bromide in the presence of a suitable base. The crude product was worked up and concentrated in vacuo before purification.

2.2. Chromatographic System

A standard flash chromatography system equipped with a UV detector was used for the purification.

2.3. Stationary and Mobile Phases

  • Stationary Phase: Silica gel (SiO2), 230-400 mesh, was selected as the stationary phase due to the moderate polarity of the target compound.

  • Mobile Phase: A solvent system of hexanes and ethyl acetate (EtOAc) was employed. An initial scouting of the crude mixture by thin-layer chromatography (TLC) indicated that a gradient elution would provide the optimal separation.

Experimental Protocol

3.1. Sample Preparation

The crude this compound was adsorbed onto a small amount of silica gel for dry loading. This technique is often preferred over wet loading to achieve better peak resolution.

3.2. Column Packing and Equilibration

A glass column was slurry-packed with silica gel in hexanes. The packed column was then equilibrated with the initial mobile phase composition (98:2 hexanes:EtOAc) until a stable baseline was observed on the UV detector.

3.3. Elution and Fraction Collection

The dry-loaded sample was carefully applied to the top of the column. The purification was performed using a stepwise gradient elution as detailed in Table 2. Fractions were collected in 20 mL test tubes and monitored by TLC.

Results and Discussion

The chromatographic purification successfully isolated this compound from the major impurities. The elution profile and the corresponding analytical data are summarized in the tables below.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for Crude Mixture

ComponentRetention Factor (Rf) in 90:10 Hexanes:EtOAc
Benzyl Bromide (Starting Material)0.85
This compound 0.45
2-hydroxy-3-methylbenzonitrile0.20
Byproduct0.10

Table 2: Flash Chromatography Gradient Elution Protocol

StepSolvent System (Hexanes:EtOAc)Column Volumes (CV)Purpose
198:22Elute non-polar impurities and unreacted benzyl bromide.
295:55Elute the target compound, this compound.
380:203Elute more polar impurities, including unreacted 2-hydroxy-3-methylbenzonitrile.

Table 3: Summary of Purification Results

ParameterValue
Crude Material Loaded5.0 g
Purified Product Yield4.2 g (84%)
Purity (by HPLC-UV at 254 nm)>98%
AppearanceWhite Solid

The use of a gradient elution was crucial for achieving a clean separation. The initial low polarity mobile phase effectively removed the less polar impurities, while the subsequent increase in ethyl acetate concentration allowed for the elution of the desired product with high purity.

Conclusion

The flash chromatography protocol detailed in this application note provides an effective and reproducible method for the purification of this compound. This procedure yields a product of high purity suitable for use in demanding applications such as pharmaceutical synthesis.

Experimental Workflow Diagram

experimental_workflow synthesis Synthesis of Crude Product sample_prep Sample Preparation (Dry Loading on Silica) synthesis->sample_prep loading Sample Loading sample_prep->loading column_prep Column Packing and Equilibration (Silica Gel, 98:2 Hexanes:EtOAc) column_prep->loading elution Gradient Elution (Hexanes:EtOAc) loading->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC and HPLC Analysis fraction_collection->analysis product Pure this compound analysis->product

Caption: Workflow for the chromatographic purification of this compound.

The Role of 2-(Benzyloxy)-3-methylbenzonitrile in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite its standing as a potential building block in medicinal chemistry, a direct and documented application of 2-(Benzyloxy)-3-methylbenzonitrile as a key intermediate in the synthesis of a specific, commercially available pharmaceutical remains elusive in publicly accessible scientific literature and patent databases.

While the benzonitrile moiety and the benzyloxy protecting group are common features in a wide array of bioactive molecules, the specific substitution pattern of this compound does not currently appear in the established synthetic routes of widely marketed drugs. This observation suggests that its role may be confined to early-stage drug discovery, the synthesis of investigational compounds not yet in the public domain, or as a niche building block for specialized applications.

This document aims to provide a foundational understanding of the chemical characteristics of this compound and its potential, albeit currently undocumented, applications in pharmaceutical research and development. The information presented is based on the general reactivity and utility of its constituent functional groups.

Physicochemical Properties and Synthetic Utility

To facilitate research and sourcing, the key physicochemical data for this compound are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
CAS Number 1873082-84-8
Canonical SMILES CC1=C(C=CC=C1C#N)OCC2=CC=CC=C2
Appearance White to off-white solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

Potential Synthetic Pathways and Transformations

The chemical structure of this compound offers several avenues for synthetic elaboration, making it a potentially versatile, though currently unexploited, intermediate. The logical flow of its synthesis and subsequent transformations is depicted below.

G cluster_synthesis Synthesis of Intermediate cluster_transformation Potential Pharmaceutical Scaffolds 2-Hydroxy-3-methylbenzonitrile 2-Hydroxy-3-methylbenzonitrile Intermediate This compound 2-Hydroxy-3-methylbenzonitrile->Intermediate Williamson Ether Synthesis (Base, e.g., K₂CO₃) Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Intermediate Tetrazole Tetrazole Derivatives Intermediate->Tetrazole [3+2] Cycloaddition (e.g., NaN₃) Amidine Amidine Derivatives Intermediate->Amidine Pinner Reaction (Alcohol, HCl) Amine Primary Amine Intermediate->Amine Reduction (e.g., LiAlH₄, H₂/Catalyst)

Caption: General synthetic route to this compound and its potential transformations into common pharmaceutical scaffolds.

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures based on standard organic chemistry transformations and are provided for illustrative purposes. These are not based on published, specific applications of this compound in pharmaceutical synthesis.

Protocol 1: Synthesis of this compound

This protocol describes a standard Williamson ether synthesis for the preparation of the title compound.

Materials:

  • 2-Hydroxy-3-methylbenzonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2-hydroxy-3-methylbenzonitrile (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a gentle reflux (for acetone) or maintain at 60-70 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If acetone is used as the solvent, filter the solid and concentrate the filtrate under reduced pressure. If DMF is used, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Expected Data for Characterization:

AnalysisExpected Result
¹H NMR (CDCl₃) δ 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.4-7.1 (m, 3H, Ar-H of benzonitrile), 5.2 (s, 2H, OCH₂), 2.3 (s, 3H, CH₃) ppm.
¹³C NMR (CDCl₃) δ ~160 (C-O), ~136 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~125 (Ar-C), ~117 (CN), ~112 (Ar-C), ~71 (OCH₂), ~16 (CH₃) ppm.
Mass Spec (ESI+) m/z = 224.11 [M+H]⁺
Protocol 2: Conversion to a Tetrazole Derivative (Hypothetical)

This protocol outlines the conversion of the nitrile group to a tetrazole, a common bioisostere for a carboxylic acid in drug design.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl Acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 - 2.0 eq) and triethylamine hydrochloride (1.5 - 2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Acidify the aqueous mixture with concentrated HCl to a pH of ~2-3, which should precipitate the tetrazole product.

  • Filter the precipitate and wash with cold water.

  • Alternatively, the product can be extracted with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product can be purified by recrystallization or column chromatography.

Potential Therapeutic Areas and Signaling Pathways

Given that the specific pharmaceutical target of this compound is not established, any discussion of signaling pathways is purely speculative. However, based on the structural motifs that can be derived from it, one could envision its use in developing inhibitors for a variety of enzyme classes or receptor antagonists. For instance, the core structure could be elaborated to target kinases, proteases, or G-protein coupled receptors (GPCRs).

The workflow for identifying a potential therapeutic application would follow a logical progression from chemical synthesis to biological screening.

G Intermediate This compound Library Library of Derivatives Intermediate->Library Chemical Derivatization Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt SAR Studies Candidate Drug Candidate Lead_Opt->Candidate

Caption: A conceptual workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound represents a chemical entity with the potential for application in pharmaceutical synthesis due to its versatile functional groups. However, there is currently no clear, publicly available evidence linking it as a key intermediate to a specific, named pharmaceutical. The protocols and pathways described herein are therefore based on established chemical principles rather than documented industrial processes. Further research and disclosure from pharmaceutical development pipelines would be necessary to fully elucidate the practical applications of this compound. Researchers and drug development professionals are encouraged to view this molecule as a potential starting point for the exploration of novel chemical space in the quest for new therapeutic agents.

Application Notes and Protocols: Knoevenagel Condensation of 2-(Benzyloxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] The resulting products, particularly benzylidenemalononitrile derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[2][3][4] These compounds can act as inhibitors of key signaling enzymes like tyrosine kinases, making them valuable scaffolds in drug discovery.[5][6]

This document provides detailed application notes and protocols for the Knoevenagel condensation of 2-(benzyloxy)-3-methylbenzaldehyde with malononitrile, a reaction yielding a potentially bioactive molecule. While specific literature on this exact reaction is not abundant, the provided protocols are based on well-established methods for a wide range of substituted benzaldehydes.

Applications in Drug Development

The benzylidenemalononitrile core structure is a recognized pharmacophore with a multitude of applications in drug development:

  • Anticancer Agents: Many benzylidenemalononitrile derivatives have demonstrated potent anticancer activity by inhibiting protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[3][5][6]

  • Antifungal and Antibacterial Agents: These compounds have shown efficacy against various fungal and bacterial strains.[4]

  • Modulators of Cellular Signaling: They can influence multiple signaling pathways and activate cellular resistance to oxidative stress.[5]

  • Building Blocks for Heterocyclic Synthesis: The reactive nature of the benzylidenemalononitrile product makes it a versatile intermediate for synthesizing more complex heterocyclic compounds with potential therapeutic value.[7]

Experimental Protocols

The following protocols are representative methods for the Knoevenagel condensation of 2-(benzyloxy)-3-methylbenzaldehyde with malononitrile. Researchers should optimize these conditions for their specific needs.

Protocol 1: Piperidine Catalyzed Knoevenagel Condensation

This is a classic and widely used method for the Knoevenagel condensation.[8]

Materials:

  • 2-(Benzyloxy)-3-methylbenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (or other suitable solvent like benzene or a water-methanol mixture)[9][10]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve 2-(benzyloxy)-3-methylbenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • If the reaction is slow, it can be gently heated to reflux.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Protocol 2: Iodine/Potassium Carbonate Catalyzed Knoevenagel Condensation

This method offers an alternative, mild, and environmentally friendly approach.[11]

Materials:

  • 2-(Benzyloxy)-3-methylbenzaldehyde

  • Malononitrile

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of 2-(benzyloxy)-3-methylbenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in acetonitrile (15 mL), add potassium carbonate (1.0 mmol) and a catalytic amount of iodine (0.1 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile, providing a reference for expected outcomes.

AldehydeCatalystSolventTemperature (°C)TimeYield (%)
BenzaldehydePiperidineEthanolRoom Temp15 min92
4-ChlorobenzaldehydeNiCu@MWCNTH₂O/CH₃OH2515 min96
4-HydroxybenzaldehydeNiCu@MWCNTH₂O/CH₃OH2512 min95
3,4,5-TrimethoxybenzaldehydeNiCu@MWCNTH₂O/CH₃OH2510 min96
2-FuraldehydeDBU/WaterWaterRoom Temp10 min95
4-(Benzyloxy)benzaldehydeNoneWaterStirring4 h78

Note: Yields are isolated yields and can vary based on the specific reaction scale and purification method. Data adapted from multiple sources for comparison.[10][12][13]

Visualizations

Caption: General workflow for the Knoevenagel condensation of 2-(benzyloxy)-3-methylbenzaldehyde with malononitrile.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-(Benzyloxy)-3-methylbenzaldehyde 2-(Benzyloxy)-3-methylbenzaldehyde ReactionMixture Reaction Mixture 2-(Benzyloxy)-3-methylbenzaldehyde->ReactionMixture Malononitrile Malononitrile Malononitrile->ReactionMixture Catalyst (e.g., Piperidine) Catalyst (e.g., Piperidine) Catalyst (e.g., Piperidine)->ReactionMixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->ReactionMixture Room Temperature Room Temperature Room Temperature->ReactionMixture ProductFormation Product Formation (Monitored by TLC) ReactionMixture->ProductFormation Workup Work-up (Filtration/Extraction) ProductFormation->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification FinalProduct 2-((2-(Benzyloxy)-3-methylphenyl)methylene)malononitrile Purification->FinalProduct

Caption: Plausible mechanism of action for a benzylidenemalononitrile derivative as a tyrosine kinase inhibitor.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds ATP ATP Receptor->ATP Activates Kinase Domain BMNDerivative Benzylidenemalononitrile Derivative BMNDerivative->Inhibition Substrate Substrate Protein ATP->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling Cascade PhosphorylatedSubstrate->DownstreamSignaling CellProliferation Cell Proliferation DownstreamSignaling->CellProliferation

References

Application Notes and Protocols for the Deprotection of the Benzyl Group in 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the deprotection of the benzyl group in 2-(Benzyloxy)-3-methylbenzonitrile to yield 2-hydroxy-3-methylbenzonitrile. The choice of deprotection method is critical and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups. Below are protocols for common debenzylation methods, including catalytic hydrogenolysis, Lewis acid-mediated cleavage, and oxidative deprotection.

Overview of Debenzylation Strategies

The benzyl ether in this compound is a common protecting group for the phenolic hydroxyl group. Its removal can be achieved through several synthetic routes. The selection of an appropriate method is crucial to ensure high yield and purity of the desired product, 2-hydroxy-3-methylbenzonitrile, while preserving the nitrile functionality.

Herein, we discuss three primary strategies for the debenzylation of this compound:

  • Catalytic Hydrogenolysis: A widely used and often clean method involving a metal catalyst and a hydrogen source.

  • Lewis Acid-Mediated Deprotection: Effective for substrates that are sensitive to hydrogenation, utilizing strong Lewis acids to cleave the ether bond.

  • Oxidative Deprotection: A milder alternative that avoids harsh reducing or acidic conditions, suitable for complex molecules with sensitive functional groups.

The following diagram illustrates the decision-making process for selecting an appropriate deprotection strategy.

G cluster_input Starting Material cluster_methods Deprotection Method Selection cluster_output Product start This compound hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H2) start->hydrogenolysis Substrate stable to reductive conditions? lewis_acid Lewis Acid Cleavage (e.g., BBr3, BCl3) start->lewis_acid Nitrile group tolerance to strong acids? oxidative Oxidative Deprotection (e.g., DDQ) start->oxidative Sensitive to hydrogenation and strong acids? end 2-Hydroxy-3-methylbenzonitrile hydrogenolysis->end lewis_acid->end oxidative->end

Caption: Workflow for selecting a debenzylation method.

Experimental Protocols and Data

This section provides detailed experimental protocols for the deprotection of this compound using various methods. The quantitative data is summarized in tables for easy comparison of reaction conditions and expected outcomes.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a standard and efficient method for benzyl ether cleavage. Palladium on carbon (Pd/C) is the most common catalyst.[1] The reaction is typically carried out under a hydrogen atmosphere. The addition of a small amount of acid, such as acetic acid, can accelerate the reaction rate.[1][2]

Table 1: Reaction Conditions for Catalytic Hydrogenolysis

ParameterConditionNotes
Substrate This compound1.0 mmol
Catalyst 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst)5-10 mol%
Hydrogen Source H₂ gas (balloon or Parr apparatus)1 atm to 50 psi
Solvent Ethanol (EtOH), Tetrahydrofuran (THF), or Acetic Acid (AcOH)10 mL
Additive Acetic Acid (optional)1-5 equivalents
Temperature Room Temperature (RT) to 60 °C
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL), add the palladium catalyst (5-10 mol%).

  • If required, add acetic acid (1-5 mmol).

  • The reaction vessel is evacuated and backfilled with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at the desired temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Method 2: Lewis Acid-Mediated Deprotection

Lewis acids such as boron tribromide (BBr₃) and boron trichloride (BCl₃) are powerful reagents for the cleavage of benzyl ethers.[1][3] These reactions are typically fast, even at low temperatures. Care must be taken as these reagents are sensitive to moisture and air. The use of a cation scavenger like pentamethylbenzene can prevent unwanted side reactions.[4]

Table 2: Reaction Conditions for Lewis Acid-Mediated Deprotection

ParameterConditionNotes
Substrate This compound1.0 mmol
Reagent Boron Tribromide (BBr₃) or Boron Trichloride (BCl₃)1.1 - 3.0 equivalents
Scavenger Pentamethylbenzene (optional)3.0 equivalents
Solvent Dichloromethane (DCM)10 mL
Temperature -78 °C to Room Temperature (RT)
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) and pentamethylbenzene (3.0 mmol, if used) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ or BCl₃ (1.1 - 3.0 mmol) in dichloromethane to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of methanol, followed by water or saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Method 3: Oxidative Deprotection with DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers.[5][6] This method is particularly useful for substrates containing functional groups that are sensitive to catalytic hydrogenation. The reaction can be performed under neutral conditions and, in some cases, is accelerated by photoirradiation.[7]

Table 3: Reaction Conditions for Oxidative Deprotection with DDQ

ParameterConditionNotes
Substrate This compound1.0 mmol
Reagent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)1.2 - 2.0 equivalents
Solvent Dichloromethane (DCM) / Water (10:1) or Acetonitrile (MeCN)11 mL
Light Source Long-wavelength UV lamp (365 nm) (optional)
Temperature Room Temperature (RT)
Reaction Time 1 - 8 hoursMonitor by TLC or LC-MS

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) in a mixture of dichloromethane and water (10:1, 11 mL) or acetonitrile (10 mL).

  • Add DDQ (1.2 - 2.0 mmol) to the solution.

  • If using photoirradiation, place the reaction vessel under a long-wavelength UV lamp.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Safety Precautions

  • Catalytic Hydrogenolysis: Palladium on carbon can be pyrophoric. Handle with care, preferably in a wet state. Hydrogen gas is flammable and explosive. Ensure the reaction is carried out in a well-ventilated fume hood away from ignition sources.

  • Lewis Acids: Boron tribromide and boron trichloride are highly corrosive and react violently with water. Handle these reagents in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Oxidative Deprotection: DDQ is toxic and an irritant. Avoid inhalation and contact with skin. Work in a well-ventilated area.

Conclusion

The deprotection of the benzyl group in this compound can be achieved through various methods. The choice of the most suitable protocol depends on the overall synthetic strategy and the stability of other functional groups present in the molecule. The protocols provided here offer a starting point for optimization to achieve high yields of the desired 2-hydroxy-3-methylbenzonitrile. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, where 2-hydroxy-3-methylbenzonitrile is reacted with a benzylating agent in the presence of a base.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Deprotonation: The phenoxide, the active nucleophile, is not being formed in sufficient quantity. This can be due to a weak base or the presence of moisture.1a. Base Selection: Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetone.[1] 1b. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Sodium hydride reacts violently with water.
2. Poor Nucleophilicity: The phenoxide, once formed, may not be sufficiently nucleophilic.2. Solvent Choice: Employ a polar aprotic solvent like DMF, acetonitrile, or acetone. These solvents solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic.
3. Inactive Benzylating Agent: The benzyl bromide or benzyl chloride may have degraded.3. Reagent Quality: Use freshly distilled or purchased benzyl halide. Store it under an inert atmosphere and away from light.
Formation of Significant Side Products 1. C-Alkylation: The benzyl group may alkylate the aromatic ring instead of the hydroxyl group. This is a known side reaction in the alkylation of phenols.[2]1. Solvent and Temperature Control: The choice of solvent can influence the O- vs. C-alkylation ratio. Non-polar solvents may favor C-alkylation. Running the reaction at a lower temperature can sometimes increase the selectivity for O-alkylation.
2. Dibenzyl Ether Formation: The benzylating agent can react with itself, especially under strongly basic conditions.2. Stoichiometry and Addition: Use a slight excess of the 2-hydroxy-3-methylbenzonitrile relative to the benzylating agent. Add the benzylating agent slowly to the reaction mixture to maintain its low concentration.
3. Elimination Reaction: If using a secondary or tertiary benzyl halide (not typical for this synthesis), elimination to form stilbene could occur.3. Choice of Alkylating Agent: Use a primary benzyl halide like benzyl bromide or benzyl chloride to minimize the risk of elimination reactions.[3]
Difficult Product Purification 1. Unreacted Starting Material: Incomplete reaction leaves 2-hydroxy-3-methylbenzonitrile, which can be difficult to separate from the product due to similar polarities.1. Reaction Monitoring and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. During work-up, a basic wash (e.g., with dilute NaOH) can help remove unreacted acidic phenol.
2. Contamination with Benzyl Alcohol: Hydrolysis of the benzylating agent can produce benzyl alcohol.2. Anhydrous Conditions and Work-up: Maintain anhydrous conditions to prevent hydrolysis. Benzyl alcohol can often be removed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and benzylating agent for this synthesis?

A1: The recommended starting material is 2-hydroxy-3-methylbenzonitrile. The most common and effective benzylating agent is benzyl bromide due to the good leaving group ability of the bromide ion. Benzyl chloride can also be used but may require more forcing conditions.

Q2: Which base should I choose for the deprotonation of 2-hydroxy-3-methylbenzonitrile?

A2: For complete and rapid deprotonation, sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a robust choice.[1] Potassium carbonate (K₂CO₃) is a milder and safer alternative that often provides good to excellent yields, especially when paired with a polar aprotic solvent like acetone or DMF and potentially elevated temperatures.[1] The choice may depend on the scale of your reaction and the sensitivity of other functional groups in your molecule.

Q3: What is the optimal solvent for this reaction?

A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they promote the Sₙ2 reaction pathway.[2] N,N-Dimethylformamide (DMF), acetonitrile, and acetone are excellent choices. They effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (2-hydroxy-3-methylbenzonitrile), the product (this compound), and any potential side products. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is a typical work-up and purification procedure for this reaction?

A5: A typical work-up involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. Purification is most commonly achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride in DMF

This protocol is suitable for achieving high yields under strictly anhydrous conditions.

Materials:

  • 2-hydroxy-3-methylbenzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxy-3-methylbenzonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound using Potassium Carbonate in Acetone

This protocol uses a milder base and is often more convenient for routine synthesis.

Materials:

  • 2-hydroxy-3-methylbenzonitrile

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Anhydrous acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-hydroxy-3-methylbenzonitrile (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add benzyl bromide (1.1-1.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes based on literature for analogous Williamson ether syntheses. Note that specific yields for this compound may vary.

Table 1: Comparison of Base and Solvent Systems

Base Solvent Typical Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%) Reference
NaHDMFRoom Temperature2 - 2480 - 96[1]
K₂CO₃AcetoneReflux (56 °C)12 - 4870 - 89[1]
K₂CO₃DMF804 - 12High
Cs₂CO₃AcetonitrileReflux (82 °C)482

Table 2: Influence of Benzylating Agent

Benzylating Agent Relative Reactivity Typical Leaving Group Considerations
Benzyl bromideHighBr⁻Generally preferred for higher reactivity.
Benzyl chlorideModerateCl⁻May require longer reaction times or higher temperatures.
Benzyl tosylateHighTsO⁻An excellent leaving group, but the reagent is less common and more expensive.

Visualizations

Synthesis_Pathway start 2-Hydroxy-3-methylbenzonitrile phenoxide Phenoxide Intermediate start->phenoxide Deprotonation product This compound phenoxide->product SN2 Attack benzyl_bromide Benzyl Bromide benzyl_bromide->product base Base (e.g., NaH, K2CO3) base->start solvent Solvent (e.g., DMF, Acetone) solvent->start

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Reagent Preparation (Dry Solvents & Reagents) B 2. Deprotonation (Addition of Base to Phenol) A->B C 3. Benzylation (Addition of Benzyl Bromide) B->C D 4. Reaction Monitoring (TLC Analysis) C->D E 5. Work-up (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree start Low Yield? check_reagents Check Reagent Purity & Dryness start->check_reagents Yes check_base Incomplete Deprotonation? check_reagents->check_base stronger_base Use Stronger Base (e.g., NaH) check_base->stronger_base Yes side_products Significant Side Products? check_base->side_products No success Improved Yield stronger_base->success optimize_conditions Optimize Temperature & Addition Rate side_products->optimize_conditions Yes purification_issue Difficulty in Purification? side_products->purification_issue No optimize_conditions->success workup_modification Modify Work-up (e.g., Basic Wash) purification_issue->workup_modification Yes purification_issue->success No workup_modification->success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: 2-(Benzyloxy)-3-methylbenzonitrile Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 2-(Benzyloxy)-3-methylbenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Problem 1: Low Yield of this compound After Purification

Potential CauseRecommended Solution
Incomplete Reaction: The initial synthesis (likely a Williamson ether synthesis) did not go to completion, leaving unreacted 2-hydroxy-3-methylbenzonitrile.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time, increasing the temperature, or adding more of the benzylation reagent.
Side Reactions: Competing reactions, such as elimination or C-alkylation, may reduce the yield of the desired product. The use of a strong base can promote the elimination of benzyl halide to form stilbene, while phenoxides can undergo C-alkylation as a side reaction.Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). Ensure the reaction temperature is appropriate to favor substitution over elimination.
Product Loss During Extraction: The product may be lost during the aqueous workup if the pH is not optimal or if insufficient solvent is used for extraction.Ensure the aqueous layer is neutral or slightly basic before extraction with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to maximize product recovery.
Inefficient Chromatographic Separation: The product may co-elute with impurities if the column chromatography conditions are not optimized.Optimize the solvent system for column chromatography. A common starting point is a hexane/ethyl acetate gradient. Monitor fractions by TLC to identify and combine the pure product fractions.
Product Loss During Recrystallization: The chosen solvent may be too good, leading to low recovery, or the product may be too soluble even at low temperatures.Screen various solvents for recrystallization. Good solvent pairs like ethanol/water or hexane/ethyl acetate can be effective. Ensure the solution is fully saturated before cooling and allow sufficient time for crystallization.

Problem 2: Presence of Impurities in the Final Product

Potential ImpurityIdentification MethodRecommended Purification Protocol
Unreacted 2-hydroxy-3-methylbenzonitrile TLC, ¹H NMR (presence of a phenolic -OH peak)Column chromatography (more polar than the product). Recrystallization may also be effective if the solubility difference is significant.
Unreacted Benzyl Halide (e.g., Benzyl Bromide) TLC, ¹H NMR (presence of a benzylic CH₂ peak adjacent to a halogen)Easily removed by column chromatography (less polar than the product). Can also be quenched with a nucleophilic scavenger before workup.
Dibenzyl Ether ¹H NMR, Mass SpectrometryCan be challenging to separate from the desired product due to similar polarity. Careful column chromatography with a shallow solvent gradient is recommended.
C-Alkylated Byproduct ¹H NMR, Mass SpectrometrySeparation can be difficult. Optimize reaction conditions to minimize its formation (e.g., by using a less polar solvent). Column chromatography is the primary method for removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common synthetic route is the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 2-hydroxy-3-methylbenzonitrile (formed by deprotonation with a base like sodium hydride or potassium carbonate) with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Q2: What are the typical impurities I should expect in the synthesis of this compound?

A2: Common impurities include unreacted starting materials (2-hydroxy-3-methylbenzonitrile and benzyl halide), dibenzyl ether (from the self-condensation of the benzyl halide or reaction with benzyl alcohol impurity), and potentially C-alkylated byproducts where the benzyl group attaches to the aromatic ring instead of the oxygen atom.

Q3: What are the recommended conditions for column chromatography purification?

A3: A silica gel column is typically used. The mobile phase is usually a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective for separating the product from less polar impurities (like benzyl bromide and dibenzyl ether) and more polar impurities (like 2-hydroxy-3-methylbenzonitrile).

Q4: Can I purify this compound by recrystallization?

A4: Yes, recrystallization can be an effective purification method, especially for removing minor impurities after initial purification by column chromatography. The choice of solvent is critical. A good starting point is to screen solvents in which the compound is soluble when hot but sparingly soluble when cold. Common solvents for similar aromatic compounds include ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexane.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin Layer Chromatography (TLC) is the most convenient method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light. Fractions containing a single spot corresponding to the Rf value of the pure product can be combined.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, less polar eluent (e.g., 5% ethyl acetate in hexane). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass chromatography column with the stopcock closed. Allow the silica gel to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the non-polar solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 15% ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a few drops of a potential solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot and form crystals upon cooling.

  • Dissolution: In a larger flask, dissolve the bulk of the impure product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow crude Crude Product (this compound + Impurities) column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column fractions Collect & Analyze Fractions (TLC) column->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation recrystallization Recrystallization (e.g., Ethanol/Water) evaporation->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure 2-(Benzyloxy)-3- methylbenzonitrile filtration->pure_product

Caption: General workflow for the purification of this compound.

impurity_formation cluster_reactants Reactants cluster_products Potential Products 2-OH-3-Me-PhCN 2-Hydroxy-3-methylbenzonitrile Desired_Product This compound 2-OH-3-Me-PhCN->Desired_Product O-Alkylation (SN2) Unreacted_Phenol Unreacted 2-Hydroxy-3- methylbenzonitrile 2-OH-3-Me-PhCN->Unreacted_Phenol Incomplete Reaction C_Alkylation C-Alkylated Byproduct 2-OH-3-Me-PhCN->C_Alkylation Side Reaction BnX Benzyl Halide (BnX) BnX->Desired_Product Unreacted_BnX Unreacted Benzyl Halide BnX->Unreacted_BnX Incomplete Reaction Dibenzyl_Ether Dibenzyl Ether BnX->Dibenzyl_Ether Self-Condensation Base Base (e.g., K₂CO₃) Base->Desired_Product

Caption: Potential impurity formation pathways in the synthesis of this compound.

Technical Support Center: Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Benzyloxy)-3-methylbenzonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which is the standard method for this transformation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The phenolic proton of 2-hydroxy-3-methylbenzonitrile is not being fully removed to form the nucleophilic phenoxide. 2. Poor Quality Reagents: Degradation of the base (e.g., sodium hydride) or the benzylating agent (e.g., benzyl bromide). 3. Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy. 4. Inappropriate Solvent: The chosen solvent may not be suitable for an SN2 reaction.1. Base Selection & Handling: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure NaH is fresh and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by moisture. 2. Reagent Quality Check: Use freshly opened or properly stored reagents. Benzyl bromide can degrade over time and should be checked for purity. 3. Optimize Temperature: Gradually increase the reaction temperature. For many Williamson ether syntheses, temperatures between room temperature and 80°C are effective. Monitor the reaction by TLC to avoid decomposition at higher temperatures. 4. Solvent Choice: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) to promote the SN2 reaction.
Presence of Unreacted Starting Material (2-hydroxy-3-methylbenzonitrile) 1. Insufficient Base: Not enough base was used to deprotonate all of the starting phenol. 2. Insufficient Benzylating Agent: An inadequate amount of benzyl bromide or chloride was used. 3. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Stoichiometry of Base: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation. 2. Stoichiometry of Benzylating Agent: Employ a slight excess of the benzylating agent (e.g., 1.1-1.2 equivalents). 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible.
Formation of Significant Byproducts 1. C-Alkylation: The benzyl group may alkylate the aromatic ring in addition to the hydroxyl group. 2. Elimination Reaction: If using a sterically hindered benzyl halide or a very strong base, elimination to form stilbene can occur. 3. Dibenzyl Ether Formation: Self-condensation of benzyl alcohol (if present as an impurity in benzyl bromide) or reaction of benzyl bromide with any residual water can form dibenzyl ether.1. Control of Alkylation Site: O-alkylation is generally favored over C-alkylation for phenols. Using a less polar solvent or a milder base like potassium carbonate may reduce C-alkylation. 2. Minimize Elimination: Use a primary benzyl halide (benzyl chloride or bromide) to favor the SN2 pathway over E2 elimination.[1][2][3] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize the formation of dibenzyl ether.
Difficult Purification 1. Similar Polarity of Product and Byproducts: Byproducts such as dibenzyl ether or C-alkylated products may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Residual Base: The presence of a basic residue can complicate the workup and purification.1. Chromatography Optimization: Use a solvent system for column chromatography that provides good separation between the product and impurities. A gradient elution may be necessary. Recrystallization of the final product can also be an effective purification method. 2. Aqueous Workup: Perform a thorough aqueous workup to remove the base and any salts. Washing the organic layer with a dilute acid (e.g., 1M HCl) followed by brine is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a Williamson ether synthesis, which is an SN2 reaction. The mechanism involves two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-hydroxy-3-methylbenzonitrile, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether linkage.

Q2: Which base is best for this synthesis?

A2: The choice of base is critical for achieving a high yield.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates the phenol. It is a common choice for this reaction.

  • Potassium Carbonate (K₂CO₃): A milder base that can also be effective and is often easier to handle than NaH. It may require higher temperatures or longer reaction times.

  • Potassium Hydroxide (KOH): Can also be used, but the presence of water from the hydroxide can lead to side reactions.

Q3: What are the ideal reaction conditions (solvent, temperature, time)?

A3: Optimal conditions can vary, but a good starting point is:

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is recommended as they solvate the cation of the base, leaving the anion more nucleophilic, and do not participate in the reaction.

  • Temperature: The reaction can often be run at room temperature after the initial deprotonation, but gentle heating (e.g., 50-80°C) may be required to drive the reaction to completion.

  • Time: Reaction times can range from a few hours to overnight. It is best to monitor the reaction progress by TLC.

Q4: Can I use benzyl chloride instead of benzyl bromide?

A4: Yes, benzyl chloride can be used. Benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times. However, benzyl chloride is often more stable and less expensive. If using benzyl chloride, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time).

Q5: What are some common side reactions and how can I minimize them?

A5: The most common side reactions are:

  • C-alkylation: Benzylation on the aromatic ring. This can be minimized by using less polar solvents and carefully controlling the reaction temperature.

  • Elimination: Formation of stilbene from the benzyl halide. This is more likely with secondary or tertiary halides, so using a primary benzyl halide is crucial.[1][2][3]

  • Hydrolysis of the Nitrile Group: Under strongly basic or acidic conditions, the nitrile group can be hydrolyzed. Using appropriate stoichiometry of the base and a proper workup procedure can prevent this.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride in DMF

This protocol is a general method for Williamson ether synthesis and should be optimized for the specific substrate.

Materials:

  • 2-hydroxy-3-methylbenzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-hydroxy-3-methylbenzonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours). Gentle heating (e.g., 50°C) may be necessary.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_sm Check for Unreacted Starting Material (TLC/NMR) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm check_base Issue with Deprotonation? sm_present->check_base check_reagent Issue with Benzylating Agent? sm_present->check_reagent check_time_temp Insufficient Reaction Time/Temp? sm_present->check_time_temp check_byproducts Analyze for Byproducts (NMR/MS) no_sm->check_byproducts base_solution Use stronger base (NaH) / Ensure anhydrous conditions / Increase base equivalents check_base->base_solution reagent_solution Use fresh benzyl bromide / Increase equivalents check_reagent->reagent_solution time_temp_solution Increase reaction time / Increase temperature check_time_temp->time_temp_solution c_alkylation C-alkylation byproduct identified check_byproducts->c_alkylation elimination Elimination byproduct identified check_byproducts->elimination decomposition Decomposition observed check_byproducts->decomposition c_alk_solution Modify solvent / Use milder base (K2CO3) c_alkylation->c_alk_solution elim_solution Ensure use of primary benzyl halide elimination->elim_solution decomp_solution Lower reaction temperature / Check for impurities decomposition->decomp_solution

Caption: A flowchart for troubleshooting low yield issues.

Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_hydroxy_3_methylbenzonitrile 2-hydroxy-3-methylbenzonitrile Phenoxide Phenoxide Intermediate 2_hydroxy_3_methylbenzonitrile->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Benzyl_Bromide Benzyl Bromide Product This compound Benzyl_Bromide->Product Phenoxide->Product SN2 Attack Salt Salt Byproduct (e.g., NaBr)

Caption: The reaction pathway for Williamson ether synthesis.

References

Technical Support Center: 2-(Benzyloxy)-3-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(Benzyloxy)-3-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxy-3-methylbenzonitrile with a suitable base to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide or a similar benzylating agent.

Q2: My reaction is not going to completion, and I have a low yield of the desired product. What are the possible reasons?

A2: Incomplete reactions are a common issue. Several factors could be at play:

  • Insufficient base: The phenolic proton of 2-hydroxy-3-methylbenzonitrile needs to be completely removed to form the reactive phenoxide. Ensure you are using at least one equivalent of a strong enough base.

  • Poor quality reagents: The base, solvent, and benzylating agent should be of high purity and anhydrous. Moisture can quench the base and the phenoxide intermediate.

  • Steric hindrance: The methyl and cyano groups ortho to the hydroxyl group in 2-hydroxy-3-methylbenzonitrile can sterically hinder the approach of the benzylating agent. This can slow down the reaction rate.

  • Inadequate reaction time or temperature: Due to steric hindrance, the reaction may require longer reaction times or higher temperatures to proceed to completion.

Q3: What are the common side products in this reaction?

A3: Potential side products include:

  • Unreacted starting material: 2-hydroxy-3-methylbenzonitrile may remain if the reaction conditions are not optimal.

  • Benzyl alcohol: This can form if there is residual water in the reaction mixture, which can hydrolyze the benzyl bromide.

  • Dibenzyl ether: This can form if the benzylating agent reacts with any benzyl alcohol present.

  • C-alkylation products: While less common for phenols, there is a possibility of the benzyl group attaching to the aromatic ring instead of the oxygen atom, especially under certain conditions.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used to separate the product from unreacted starting materials and side products. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive base (e.g., old or improperly stored).2. Wet reagents or solvent.3. Insufficient reaction temperature or time.4. Poor quality benzylating agent.1. Use a fresh, properly stored batch of base (e.g., NaH, K₂CO₃).2. Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents if necessary.3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.4. Use freshly distilled or high-purity benzyl bromide.
Presence of Starting Material in the Final Product 1. Incomplete deprotonation of the phenol.2. Insufficient amount of benzylating agent.3. Steric hindrance slowing the reaction.1. Use a stronger base or a slight excess of the current base.2. Use a slight excess (1.1-1.2 equivalents) of benzyl bromide.3. Increase the reaction temperature and prolong the reaction time. Consider using a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to accelerate the reaction.
Formation of Benzyl Alcohol and Dibenzyl Ether 1. Presence of water in the reaction mixture.1. Rigorously dry all glassware, solvents, and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purifying the Product 1. Close polarity of the product and impurities.2. Oiling out during recrystallization.1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes may be necessary.2. For recrystallization, try different solvent systems or use a seed crystal to induce crystallization.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from a general procedure for the benzylation of substituted phenols.

Materials:

  • 2-hydroxy-3-methylbenzonitrile

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-hydroxy-3-methylbenzonitrile (1.0 eq) in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data Summary
Base Solvent Temperature (°C) Time (h) Typical Yield (%)
K₂CO₃DMF801875-85
NaHDMF601280-90
K₂CO₃AcetoneReflux2470-80

Yields are approximate and can vary based on reaction scale and purity of reagents.

Visualizations

Troubleshooting_Workflow start Reaction Issue low_yield Low or No Product start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Significant Side Products start->side_products purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Quality (Anhydrous, Purity) low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Base) incomplete_reaction->check_conditions analyze_side_products Identify Side Products (NMR, MS) side_products->analyze_side_products optimize_purification Optimize Purification (Solvent System, Method) purification_issue->optimize_purification check_reagents->check_conditions Good Quality use_fresh_reagents Use Fresh/Dry Reagents check_reagents->use_fresh_reagents Poor Quality increase_temp_time Increase Temp/Time Use Phase Transfer Catalyst check_conditions->increase_temp_time Sub-optimal change_base_solvent Change Base/Solvent check_conditions->change_base_solvent Ineffective adjust_gradient Adjust Chromatography Gradient optimize_purification->adjust_gradient Poor Separation recrystallize Attempt Recrystallization optimize_purification->recrystallize Oiling Out remove_water Ensure Anhydrous Conditions analyze_side_products->remove_water Hydrolysis Products success Successful Synthesis increase_temp_time->success change_base_solvent->success use_fresh_reagents->success adjust_gradient->success recrystallize->success remove_water->success

Caption: Troubleshooting workflow for this compound synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Phenol 2-Hydroxy-3-methylbenzonitrile Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product + Benzyl Bromide BnBr Benzyl Bromide BnBr->Product BnOH Benzyl Alcohol BnBr->BnOH + H₂O (Hydrolysis) Water H₂O Water->BnOH DiBnEther Dibenzyl Ether BnOH->DiBnEther + Benzyl Bromide

Caption: Main reaction pathway and potential side reactions.

Technical Support Center: 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Benzyloxy)-3-methylbenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most common side reactions are associated with the three main functional moieties of the molecule: the nitrile group, the benzyl ether, and the substituted aromatic ring. These include:

  • Incomplete nitrile hydrolysis: Halting of the reaction at the intermediate amide stage.

  • Over-reduction of the nitrile: Formation of an aldehyde or alcohol instead of the desired amine, or the formation of secondary and tertiary amines as byproducts during catalytic hydrogenation.

  • Premature or undesired debenzylation: Cleavage of the benzyl protecting group under acidic or reductive conditions.

  • Benzyl group migration: Acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring.

  • Oxidation of the methyl group: Conversion of the methyl group to a carboxylic acid under harsh oxidative conditions.

  • Electrophilic aromatic substitution: Unwanted substitution on the benzene ring if exposed to electrophilic reagents.

Troubleshooting Guides

Below are troubleshooting guides for specific transformations involving this compound.

Guide 1: Nitrile Group Transformations

Issue 1.1: Incomplete hydrolysis of the nitrile to the carboxylic acid, resulting in the amide intermediate.

  • Possible Cause: Insufficient reaction time, temperature, or concentration of acid/base. Water can be a limiting reagent in some cases.

  • Solution:

    • Increase the reaction time and/or temperature.

    • Use a higher concentration of the acid or base catalyst.

    • Ensure a sufficient excess of water is present in the reaction mixture.

  • Experimental Protocol (Acidic Hydrolysis):

    • Dissolve this compound in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and dry.

Issue 1.2: Formation of secondary and tertiary amines as byproducts during catalytic hydrogenation of the nitrile.

  • Possible Cause: The intermediate imine can react with the product primary amine. This is more prevalent at higher temperatures and pressures.

  • Solution:

    • Use a catalyst system known to be selective for primary amine formation, such as Raney Nickel in the presence of ammonia or a base. The ammonia helps to suppress the side reaction by shifting the equilibrium away from the formation of secondary and tertiary amines.

    • Optimize reaction conditions by using lower temperatures and pressures.

CatalystAdditiveTemperature (°C)Pressure (psi)Potential Side Products
Raney NickelAmmonia80-100500-1000Secondary and Tertiary Amines
Palladium on Carbon (Pd/C)None25-5050-100Secondary and Tertiary Amines
Platinum Dioxide (PtO2)Acetic Acid2550Secondary and Tertiary Amines

Table 1: Conditions for Catalytic Hydrogenation of Nitriles and Potential Byproducts.

Issue 1.3: Over-reduction of the nitrile to an alcohol when using LiAlH₄.

  • Possible Cause: Use of an overly powerful reducing agent or harsh quenching conditions. While LiAlH₄ typically reduces nitriles to primary amines, prolonged reaction times or elevated temperatures can potentially lead to further reactions.

  • Solution:

    • Use a milder reducing agent if an aldehyde is the desired product (e.g., DIBAL-H).

    • Carefully control the stoichiometry of the reducing agent.

    • Maintain low temperatures during the reaction and workup.

Guide 2: Cleavage of the Benzyl Ether (Debenzylation)

Issue 2.1: During catalytic hydrogenolysis for debenzylation, the nitrile group is also reduced.

  • Possible Cause: Most standard hydrogenation catalysts (e.g., Pd/C) will reduce both the nitrile and effect debenzylation.

  • Solution:

    • If selective debenzylation is required without affecting the nitrile, alternative methods to catalytic hydrogenolysis should be employed.

    • Consider using Lewis acids like Boron Tribromide (BBr₃) at low temperatures. However, BBr₃ is a harsh reagent and may affect other functional groups.

    • Oxidative cleavage methods can also be explored.

Issue 2.2: Acid-catalyzed debenzylation leads to migration of the benzyl group to the aromatic ring.

  • Possible Cause: The acidic conditions can promote a Friedel-Crafts type alkylation of the electron-rich aromatic ring by the benzyl carbocation intermediate.

  • Solution:

    • Use milder acidic conditions or a different deprotection strategy.

    • Employ scavengers, such as cresol or phenol, in the reaction mixture to trap the benzyl cation.

Experimental Protocol (Debenzylation using BBr₃):

  • Dissolve this compound in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

Guide 3: Unwanted Reactions on the Aromatic Ring and Methyl Group

Issue 3.1: Unintended electrophilic substitution on the aromatic ring.

  • Possible Cause: Exposure of the molecule to electrophilic reagents. The benzyloxy and methyl groups are ortho-, para-directing, while the nitrile group is meta-directing. This can lead to a complex mixture of products.

  • Solution:

    • Protect the aromatic ring if it is sensitive to the reaction conditions.

    • Carefully choose reagents and reaction conditions to avoid unintended electrophilic aromatic substitution.

Issue 3.2: Oxidation of the benzylic methyl group to a carboxylic acid.

  • Possible Cause: Use of strong oxidizing agents (e.g., KMnO₄, CrO₃) and/or harsh reaction conditions.

  • Solution:

    • Avoid strong oxidizing agents if the methyl group needs to be preserved.

    • If oxidation is unavoidable for another part of the molecule, consider protecting the methyl group or using milder, more selective oxidizing agents.

Visualizations

Reaction_Pathway This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate Incomplete Hydrolysis Primary Amine Primary Amine This compound->Primary Amine Reduction (e.g., LiAlH4) Aldehyde Aldehyde This compound->Aldehyde Partial Reduction (e.g., DIBAL-H) Debenzylated Product Debenzylated Product This compound->Debenzylated Product Debenzylation Benzyl Migration Product Benzyl Migration Product This compound->Benzyl Migration Product Acid-catalyzed Rearrangement Oxidized Methyl Group Oxidized Methyl Group This compound->Oxidized Methyl Group Strong Oxidation Carboxylic Acid Carboxylic Acid Amide Intermediate->Carboxylic Acid Complete Hydrolysis Secondary/Tertiary Amines Secondary/Tertiary Amines Primary Amine->Secondary/Tertiary Amines Side Reaction during Catalytic Hydrogenation

Caption: Desired reactions and potential side reactions of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Hypothesis of Side Reaction cluster_3 Solution Implementation Unexpected Product Unexpected Product Analyze Reaction Conditions Analyze Reaction Conditions Unexpected Product->Analyze Reaction Conditions Characterize Byproduct Characterize Byproduct Unexpected Product->Characterize Byproduct Incomplete Reaction Incomplete Reaction Analyze Reaction Conditions->Incomplete Reaction Over-reaction Over-reaction Analyze Reaction Conditions->Over-reaction Rearrangement Rearrangement Characterize Byproduct->Rearrangement Undesired Functional Group Transformation Undesired Functional Group Transformation Characterize Byproduct->Undesired Functional Group Transformation Modify Reaction Time/Temp Modify Reaction Time/Temp Incomplete Reaction->Modify Reaction Time/Temp Change Reagents/Catalyst Change Reagents/Catalyst Over-reaction->Change Reagents/Catalyst Add Scavenger/Additive Add Scavenger/Additive Rearrangement->Add Scavenger/Additive Protect Functional Group Protect Functional Group Undesired Functional Group Transformation->Protect Functional Group

Caption: A general troubleshooting workflow for addressing side reactions in experiments.

Technical Support Center: 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Benzyloxy)-3-methylbenzonitrile. Researchers, scientists, and drug development professionals can find information to address common challenges encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the purity of my this compound sample over time. What are the potential causes?

A1: A decrease in purity can be attributed to several factors, including chemical degradation, improper storage, or exposure to incompatible substances. The primary chemical functionalities of your compound, the benzyl ether and the nitrile group, can be susceptible to specific conditions. Potential causes include:

  • Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid or amide, particularly in the presence of strong acids or bases. The benzyl ether linkage may also be susceptible to cleavage under strong acidic conditions.

  • Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of various degradation products.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Thermal Decomposition: High temperatures during storage or in experimental procedures can lead to decomposition.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For optimal preservation, store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Avoid exposure to direct sunlight and sources of heat.

Q3: My reaction involving this compound is not proceeding as expected, and I suspect the starting material has degraded. How can I confirm this?

A3: To confirm if your starting material has degraded, you can perform a purity analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Compare the chromatogram of your current sample with a reference chromatogram of a fresh or previously validated batch. The presence of unexpected peaks or a decrease in the area of the main peak can indicate degradation. Further characterization of the impurity peaks by mass spectrometry (MS) can help identify the degradation products.

Troubleshooting Guides

Issue: Unexpected Peak Formation in HPLC Analysis

If you observe an unexpected peak in your HPLC analysis of this compound, follow this troubleshooting workflow:

G start Unexpected Peak in HPLC check_blank 1. Analyze Blank (Solvent) Injection start->check_blank peak_present_blank Peak Present in Blank? check_blank->peak_present_blank ghost_peak Conclusion: Ghost Peak (Contaminated Solvent/System) peak_present_blank->ghost_peak Yes peak_not_present_blank Peak Not in Blank peak_present_blank->peak_not_present_blank No inject_standard 2. Inject Freshly Prepared Standard peak_not_present_blank->inject_standard peak_present_standard Peak Present in Standard? inject_standard->peak_present_standard degradation_product Conclusion: Degradation Product (Investigate Storage/Handling) peak_present_standard->degradation_product Yes peak_not_present_standard Conclusion: Sample Contamination (Check Sample Prep/Reaction) peak_present_standard->peak_not_present_standard No G parent This compound conditions Acidic Conditions (H+) parent->conditions product1 2-Hydroxy-3-methylbenzonitrile product2 Benzyl Cation / Benzyl Alcohol conditions->product1 conditions->product2

Technical Support Center: Scale-up Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of 2-(Benzyloxy)-3-methylbenzonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully scaling up this synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-(Benzyloxy)-3-methylbenzaldehyde (Step 1) Incomplete deprotonation of 2-hydroxy-3-methylbenzaldehyde.Ensure the base (e.g., K₂CO₃, NaH) is fresh and added in appropriate molar excess. Consider using a stronger base or a different solvent to improve solubility and reactivity.
Inactive benzyl bromide.Use freshly distilled or purchased benzyl bromide. Store it under an inert atmosphere and away from light to prevent degradation.
Side reactions, such as C-alkylation.Optimize reaction temperature. Lower temperatures generally favor O-alkylation. Consider using a phase-transfer catalyst to improve selectivity.
Incomplete conversion of aldehyde to nitrile (Step 2) Inefficient dehydration of the intermediate aldoxime.Use a more potent dehydrating agent (e.g., SOCl₂, P₂O₅, or trifluoroacetic anhydride). Ensure anhydrous conditions are maintained throughout the reaction.
Hydrolysis of the nitrile product.During workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly and extract the product.
Formation of impurities Unreacted starting materials.Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider adding more reagent or extending the reaction time.
Over-alkylation or other side products.Optimize stoichiometry and reaction conditions. Purification via column chromatography or recrystallization may be necessary.
Difficulty in product isolation/purification Product is an oil or has a low melting point.If recrystallization is difficult, consider purification by column chromatography on silica gel.
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to break the emulsion. Alternatively, filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common and effective two-step route involves the Williamson ether synthesis of 2-hydroxy-3-methylbenzaldehyde with benzyl bromide to form 2-(benzyloxy)-3-methylbenzaldehyde, followed by the conversion of the aldehyde to the nitrile.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Cyanide-containing reagents, if used for nitrile synthesis, are highly toxic and require extreme caution and adherence to specific safety protocols.[1] Always quench any residual cyanide with bleach before disposal.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What are the best practices for scaling up the reaction from lab scale to pilot scale?

A4: When scaling up, it is crucial to consider heat transfer and mixing. The reaction may become more exothermic, requiring controlled addition of reagents and efficient cooling. Stirring must be adequate to ensure homogeneity. A pilot run at an intermediate scale is recommended to identify any potential scale-up issues.

Q5: Can other methods be used to convert the aldehyde to a nitrile?

A5: Yes, several methods exist for converting aldehydes to nitriles.[2][3] One common method is the reaction with hydroxylamine hydrochloride to form an aldoxime, which is then dehydrated.[2] Other reagents like iodine, or catalytic systems can also be employed.[3]

Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-3-methylbenzaldehyde

This procedure is based on a standard Williamson ether synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-3-methylbenzaldehyde136.1510.0 g0.0734
Benzyl bromide171.0413.8 g (9.6 mL)0.0807
Potassium carbonate (anhydrous)138.2115.2 g0.110
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methylbenzaldehyde and acetone.

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add benzyl bromide to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with 1M NaOH (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Synthesis of this compound

This procedure describes the conversion of the aldehyde to the nitrile via an aldoxime intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Benzyloxy)-3-methylbenzaldehyde226.2710.0 g0.0442
Hydroxylamine hydrochloride69.493.38 g0.0486
Sodium formate68.013.31 g0.0486
Formic acid46.0350 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(benzyloxy)-3-methylbenzaldehyde in formic acid.

  • Add hydroxylamine hydrochloride and sodium formate to the solution.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Formation start1 2-Hydroxy-3-methylbenzaldehyde + Benzyl Bromide + K₂CO₃ in Acetone reflux1 Reflux (4-6h) start1->reflux1 workup1 Aqueous Workup reflux1->workup1 purification1 Purification (Recrystallization or Chromatography) workup1->purification1 product1 2-(Benzyloxy)-3-methylbenzaldehyde purification1->product1 start2 2-(Benzyloxy)-3-methylbenzaldehyde + NH₂OH·HCl + HCOONa in HCOOH product1->start2 Intermediate reflux2 Reflux (2-3h) start2->reflux2 workup2 Aqueous Workup reflux2->workup2 purification2 Purification (Column Chromatography) workup2->purification2 product2 This compound purification2->product2 troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity/Purity start->check_reagents check_conditions Review Reaction Conditions (T, t) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup purify_sm Purify Starting Materials check_sm->purify_sm new_reagents Use Fresh/ Purified Reagents check_reagents->new_reagents optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions modify_workup Modify Extraction/ Purification Protocol check_workup->modify_workup

References

Technical Support Center: Catalyst Poisoning in 2-(Benzyloxy)-3-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting catalyst poisoning issues encountered during the synthesis of 2-(Benzyloxy)-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low yield or incomplete conversion in my this compound synthesis?

A1: The most common issue is catalyst poisoning, particularly when using palladium catalysts for the cyanation of an aryl halide precursor.[1][2] Cyanide ions, often used as the nitrile source, are a well-known poison for palladium catalysts.[1] Other potential poisons include impurities in your starting materials or solvents, such as sulfur or nitrogen-containing compounds.

Q2: My reaction starts well but then stalls. What could be the reason?

A2: This is a classic sign of catalyst deactivation during the reaction. Excess cyanide in the reaction mixture can progressively bind to the active sites of the palladium catalyst, rendering it inactive over time.[1][2] Another possibility is the gradual buildup of byproducts that inhibit the catalyst.

Q3: I am using a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), but still observe catalyst deactivation. Why?

A3: While K₄[Fe(CN)₆] is less toxic and generally considered a "slow-release" source of cyanide, the local concentration of free cyanide ions can still reach levels that poison the palladium catalyst.[1] The dissociation of the hexacyanoferrate complex is influenced by factors like temperature and the presence of co-catalysts or bases, which can lead to a sudden increase in cyanide concentration.

Q4: Can impurities in my starting materials affect the catalyst?

A4: Absolutely. Trace amounts of sulfur compounds (from starting materials or solvents), residual bases from previous steps, or other coordinating species can act as potent catalyst poisons. It is crucial to use highly pure reagents and solvents.

Q5: Are there any visual indicators of catalyst poisoning?

A5: A change in the color of the reaction mixture or the precipitation of palladium black can indicate catalyst decomposition and deactivation. However, the absence of these visual cues does not rule out catalyst poisoning.

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Cyanide - Use a less soluble cyanide source like Zn(CN)₂ to maintain a low concentration of free cyanide.[1] - Employ a non-toxic, slow-release cyanide source such as K₄[Fe(CN)₆].[1] - Add the cyanide source slowly to the reaction mixture.
Impure Starting Materials or Solvents - Purify starting materials (e.g., aryl halide) by recrystallization or chromatography. - Use anhydrous and degassed solvents.
Incorrect Catalyst or Ligand - For cyanation reactions, consider using robust palladium precatalysts like palladacycles.[1] - Employ bulky electron-rich phosphine ligands that can stabilize the palladium center.
Suboptimal Reaction Conditions - Optimize the reaction temperature; higher temperatures can sometimes overcome mild poisoning but may also lead to catalyst decomposition. - Ensure the base used is appropriate for the reaction and free of impurities. Some organic bases can inhibit the reaction at high concentrations.[3]
Problem 2: Reaction Stalls Before Completion
Possible Cause Troubleshooting Steps
Gradual Catalyst Deactivation - Increase the catalyst loading. - Add a second portion of fresh catalyst midway through the reaction.
Product Inhibition - If possible, perform the reaction at a lower concentration. - Consider an alternative synthetic route if product inhibition is severe.

Quantitative Data on Catalyst Performance

The following table summarizes the impact of different conditions on the yield of palladium-catalyzed cyanation reactions, which can be analogous to the synthesis of this compound.

Catalyst SystemCyanide SourceAdditive/LigandTemperature (°C)Yield (%)Reference
Pd(OAc)₂K₄[Fe(CN)₆]None (ligand-free)12083-96N/A
Palladacycle PrecatalystK₄[Fe(CN)₆]·3H₂OXPhos or t-BuXPhos≤ 100High[1]
Pd(PPh₃)₄K₄[Fe(CN)₆]·3H₂ONa₂CO₃40Good to Excellent[4]
Pd₂(dba)₃Zn(CN)₂dppfN/A-[5]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of 2-(Benzyloxy)-3-methylbromobenzene

This protocol is a general guideline based on established methods for palladium-catalyzed cyanation of aryl bromides.[1]

Materials:

  • 2-(Benzyloxy)-3-methylbromobenzene

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., dppf or Xantphos)

  • Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

  • Base (e.g., K₂CO₃, KOAc)

  • Anhydrous and degassed solvent (e.g., dioxane, DMF, or a dioxane/water mixture[1])

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precatalyst, phosphine ligand, and base.

  • Add the 2-(Benzyloxy)-3-methylbromobenzene and the cyanide source.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Regeneration of a Deactivated Palladium Catalyst

This is a general procedure for the regeneration of PdCl₂(PPh₃)₂ that may be adapted for other palladium complexes.[6]

Materials:

  • Deactivated PdCl₂(PPh₃)₂

  • Ammonium chloride (NH₄Cl)

  • Triphenylphosphine (PPh₃)

  • Ethanol (EtOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve 2.5 equivalents of NH₄Cl in water.

  • Add the deactivated PdCl₂(PPh₃)₂ and stir at 50 °C for 2 hours.

  • In a separate flask, prepare a solution of 2.5 equivalents of PPh₃ in ethanol.

  • Quickly add the PPh₃/EtOH suspension to the palladium/water/NH₄Cl mixture.

  • Heat the mixture at reflux for 2 hours.

  • Cool the mixture and add water with vigorous stirring to precipitate the yellow complex.

  • Let the solution rest at room temperature for 30 minutes, then in an ice bath for 15 minutes.

  • Filter the yellow solid and wash thoroughly with water, then with ethanol, and finally with a small amount of diethyl ether.

  • Dissolve the solid in dichloromethane, filter through celite to remove any insoluble impurities, and evaporate the filtrate to dryness under vacuum.

Visualizations

Catalyst_Poisoning_Pathway Active Pd(0) Catalyst Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Active Pd(0) Catalyst->Oxidative Addition Inactive Pd-Poison Complex Inactive Pd-Poison Complex Active Pd(0) Catalyst->Inactive Pd-Poison Complex Poisoning Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Pd(II) Intermediate->Inactive Pd-Poison Complex Poisoning Cyanide Source Cyanide Source Cyanide Source->Transmetalation Pd(II)-CN Intermediate Pd(II)-CN Intermediate Transmetalation->Pd(II)-CN Intermediate Reductive Elimination Reductive Elimination Pd(II)-CN Intermediate->Reductive Elimination Reductive Elimination->Active Pd(0) Catalyst Catalytic Cycle This compound This compound Reductive Elimination->this compound Catalyst Poison (e.g., excess CN-) Catalyst Poison (e.g., excess CN-) Catalyst Poison (e.g., excess CN-)->Inactive Pd-Poison Complex

Caption: Catalytic cycle and poisoning pathway.

References

Technical Support Center: Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)-3-methylbenzonitrile via Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxy-3-methylbenzonitrile to form a phenoxide, which then acts as a nucleophile to attack an electrophilic benzyl halide, such as benzyl bromide.

Q2: Which solvents are recommended for this synthesis?

Polar aprotic solvents are generally preferred as they can accelerate the rate of S(_N)2 reactions without solvating the nucleophile, which would decrease its reactivity.[1] Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

Protic solvents, such as ethanol or methanol, can slow down the reaction rate and may lead to undesirable side reactions.[1]

Q3: What are suitable bases for the deprotonation of 2-hydroxy-3-methylbenzonitrile?

The choice of base depends on the desired reaction conditions and the acidity of the starting phenol.

  • Potassium carbonate (K(_2)CO(_3)) : A mild and commonly used base for the O-alkylation of phenols. It is often used in solvents like DMF or acetonitrile.

  • Sodium hydride (NaH) : A strong base that can be used to ensure complete deprotonation of the phenol. It is typically used in anhydrous solvents like THF or DMF.

Q4: What are the most common side reactions in this synthesis?

The primary side reactions in the Williamson ether synthesis of this compound are:

  • C-alkylation : The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. This results in the formation of a C-benzylated byproduct. The choice of solvent can significantly influence the ratio of O- to C-alkylation.[2]

  • Elimination : Although less common with primary halides like benzyl bromide, elimination reactions can occur, especially at higher temperatures, leading to the formation of stilbene from the benzyl halide.

  • Reaction with Solvent : In some cases, the solvent itself can react with the reagents. For example, in protic solvents like methanol, the corresponding methyl ether of the benzyl halide can be formed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the starting phenol. 2. Low reaction temperature. 3. Impure or wet reagents/solvents. 4. Inefficient stirring.1. Use a stronger base (e.g., NaH instead of K(_2)CO(_3)) or increase the equivalents of the base. Ensure the base is fresh and properly stored. 2. Increase the reaction temperature. A typical range for this reaction is 50-100 °C.[1] 3. Use anhydrous solvents and ensure all reagents are dry. The presence of water can quench the phenoxide. 4. Ensure vigorous stirring to promote mixing of the reagents, especially when using a heterogeneous base like K(_2)CO(_3).
Presence of a Significant Amount of C-alkylated Byproduct The solvent is promoting C-alkylation over O-alkylation. Protic solvents tend to favor C-alkylation.Switch to a polar aprotic solvent. For example, changing the solvent from methanol to acetonitrile has been shown to significantly increase the ratio of O- to C-alkylation.[2]
Unreacted Starting Material (2-hydroxy-3-methylbenzonitrile) 1. Insufficient amount of base or benzyl bromide. 2. Reaction time is too short. 3. Deactivation of the benzyl halide.1. Increase the equivalents of the base (e.g., 1.5-2.0 eq.) and benzyl bromide (e.g., 1.1-1.2 eq.). 2. Extend the reaction time and monitor the reaction progress by TLC. 3. Ensure the benzyl bromide is of high quality and has been stored properly to avoid decomposition.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials.1. Lower the reaction temperature and monitor the reaction for a longer period. 2. Purify the starting materials before use.

Data Presentation

The choice of solvent can have a significant impact on the regioselectivity of the benzylation of phenols. The following table summarizes the observed product ratios for a representative Williamson ether synthesis in different solvents.

Table 1: Solvent Effect on the Ratio of O-alkylation vs. C-alkylation Products [2]

SolventO-alkylated Product (%)C-alkylated Product (%)
Acetonitrile973
Methanol7228

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate in DMF

This protocol is adapted from a similar procedure for the benzylation of a substituted phenol.

Materials:

  • 2-hydroxy-3-methylbenzonitrile

  • Benzyl bromide

  • Anhydrous potassium carbonate (K(_2)CO(_3))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a stirred solution of 2-hydroxy-3-methylbenzonitrile (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup and Purification start Start add_reagents Add 2-hydroxy-3-methylbenzonitrile, K2CO3, and DMF to flask start->add_reagents stir_rt Stir at room temperature add_reagents->stir_rt add_benzyl_bromide Add Benzyl Bromide stir_rt->add_benzyl_bromide heat_reaction Heat to 80-90°C and stir add_benzyl_bromide->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc cool_reaction Cool to room temperature monitor_tlc->cool_reaction Reaction Complete quench Quench with ice-water cool_reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Low Yield start Low Product Yield check_sm Check for unreacted starting material (TLC) start->check_sm sm_present Significant starting material remains check_sm->sm_present no_sm Little or no starting material remains check_sm->no_sm incomplete_deprotonation Incomplete Deprotonation? sm_present->incomplete_deprotonation short_reaction_time Insufficient Reaction Time? sm_present->short_reaction_time side_products Major side products observed? no_sm->side_products increase_base Increase base equivalents or use stronger base (NaH) incomplete_deprotonation->increase_base extend_time Extend reaction time and continue monitoring short_reaction_time->extend_time c_alkylation C-alkylation byproduct? side_products->c_alkylation Yes decomposition Decomposition? side_products->decomposition No change_solvent Switch to a polar aprotic solvent (e.g., ACN, DMF) c_alkylation->change_solvent lower_temp Lower reaction temperature decomposition->lower_temp

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Preparation of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the synthesis of 2-(Benzyloxy)-3-methylbenzonitrile via Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the preparation of this compound?

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. In this process, the hydroxyl group of 2-hydroxy-3-methylbenzonitrile is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether product.

Q2: What are the recommended starting materials and reagents?

The key reagents for this synthesis are:

  • Substrate: 2-hydroxy-3-methylbenzonitrile

  • Benzylating Agent: Benzyl bromide or benzyl chloride (benzyl bromide is generally more reactive).

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this type of reaction. Other bases like sodium hydride (NaH) can also be used, but may be more hazardous.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to facilitate the S_N2 reaction.

Q3: What is the optimal temperature range for this reaction?

While the optimal temperature can vary, a typical range for a Williamson ether synthesis is between 50°C and 100°C. For the closely related synthesis of 6-Benzyloxy-2-nitrotoluene, a temperature of 90°C has been successfully employed. It is often advisable to start the reaction at a lower temperature (e.g., room temperature) and gently heat if the reaction is proceeding slowly.

Q4: How does temperature affect the yield and purity of the product?

Temperature is a critical parameter in this synthesis.

  • Higher temperatures generally increase the reaction rate but can also promote side reactions, particularly elimination reactions of the benzyl halide, which can reduce the yield and purity of the desired product.

  • Lower temperatures favor the desired S_N2 reaction pathway, leading to higher purity, but may result in a slower reaction rate or incomplete conversion.

Q5: What are the common side reactions to be aware of?

The primary side reaction is the base-catalyzed elimination (E2) of the benzyl halide, which produces undesirable byproducts. Another potential side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen atom, although this is less common under typical Williamson ether synthesis conditions.

Experimental Protocol

This is a representative protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and analytical results.

Materials:

  • 2-hydroxy-3-methylbenzonitrile

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-hydroxy-3-methylbenzonitrile (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected qualitative effects of key reaction parameters on the synthesis of this compound.

ParameterLow ValueModerate ValueHigh Value
Temperature Slow reaction rate, potentially incompleteGood balance of reaction rate and purityFaster reaction, increased side products, lower yield
Base (eq) Incomplete phenoxide formation, low conversionOptimal conversionIncreased side reactions, potential degradation
Benzyl Halide (eq) Incomplete reactionGood conversionIncreased cost and potential for side reactions

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield 1. Inactive base (e.g., hydrated K₂CO₃). 2. Insufficient reaction temperature. 3. Poor quality of benzyl halide.1. Use freshly dried, anhydrous potassium carbonate. 2. Gradually increase the reaction temperature to 90-100°C and monitor by TLC. 3. Use freshly distilled or a new bottle of benzyl bromide.
Incomplete Reaction 1. Insufficient reaction time. 2. Not enough benzyl halide. 3. Low reaction temperature.1. Extend the reaction time and continue monitoring by TLC. 2. Add a small additional portion of benzyl halide (e.g., 0.2 eq). 3. Increase the reaction temperature in increments of 10°C.
Presence of Multiple Impurities 1. Reaction temperature is too high, causing side reactions. 2. Wet solvent or reagents.1. Lower the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Starting Material Remains 1. Insufficient base. 2. Reaction temperature is too low.1. Add an additional portion of anhydrous potassium carbonate. 2. Increase the reaction temperature.

Visualizations

experimental_workflow start Start reactants 1. Add 2-hydroxy-3-methylbenzonitrile and K2CO3 to DMF start->reactants phenoxide 2. Stir for 30 min to form phenoxide reactants->phenoxide add_benzyl 3. Add benzyl bromide phenoxide->add_benzyl heat 4. Heat to 80-90°C add_benzyl->heat monitor 5. Monitor by TLC heat->monitor workup 6. Aqueous workup and extraction monitor->workup Reaction complete purify 7. Column chromatography workup->purify product 8. Obtain pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction? check_temp Is the reaction temperature adequate (80-90°C)? start->check_temp check_base Is the base anhydrous and in sufficient quantity? check_temp->check_base Yes increase_temp Increase temperature and monitor check_temp->increase_temp No check_time Has the reaction been running long enough? check_base->check_time Yes use_dry_base Use fresh, anhydrous base check_base->use_dry_base No extend_time Extend reaction time check_time->extend_time No success Problem Resolved check_time->success Yes increase_temp->success use_dry_base->success extend_time->success

Caption: Troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-(Benzyloxy)-3-methylbenzonitrile, focusing on the avoidance of common impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, a common method for its preparation.

Q1: My reaction is incomplete, and I have a significant amount of unreacted 2-hydroxy-3-methylbenzonitrile remaining. What could be the cause?

A1: An incomplete reaction can stem from several factors related to the reaction conditions:

  • Insufficient Base: The base is crucial for deprotonating the starting phenol. If the base is not strong enough or used in an insufficient amount, the formation of the nucleophilic phenoxide will be incomplete.

  • Poor Quality of Reagents: The base (e.g., sodium hydride) may have degraded due to improper storage. Similarly, the benzylating agent (e.g., benzyl bromide) could have hydrolyzed.

  • Low Reaction Temperature or Short Reaction Time: The Williamson ether synthesis may require elevated temperatures and sufficient time to proceed to completion.[1]

  • Poor Solvent Choice: Protic solvents can interfere with the reaction by protonating the alkoxide nucleophile. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred.[1]

Troubleshooting Steps:

  • Ensure you are using a sufficiently strong and fresh base (e.g., NaH, KH).

  • Verify the quality of your benzylating agent.

  • Consider increasing the reaction temperature or extending the reaction time.

  • Ensure your solvent is anhydrous and appropriate for the reaction.

Q2: I've observed an unexpected byproduct that consumes my benzyl bromide. How can I identify and prevent it?

A2: A common issue arises from the reaction of the base with the solvent, especially when using sodium hydride (NaH) with solvents like DMF or acetonitrile.[2] These side reactions can produce new nucleophiles that are subsequently benzylated, leading to a lower yield of the desired product and a more complex purification process.[2]

  • In DMF: NaH can reduce DMF to form dimethylamine, which can then be benzylated.[2]

  • In Acetonitrile: NaH can deprotonate acetonitrile, and the resulting carbanion can react further with benzyl bromide.[2]

Preventative Measures:

  • Consider using an alternative aprotic solvent such as THF or 1,4-dioxane when using a strong base like NaH.[1]

  • Alternatively, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, which are less likely to react with the solvent.[3]

Q3: My product is contaminated with an impurity that has a similar polarity, making purification difficult. What could it be?

A3: Besides solvent-derived impurities, other side products can form:

  • C-Alkylation Product: While O-alkylation is favored, a small amount of C-alkylation on the aromatic ring can occur, leading to an isomeric impurity.[3]

  • Dibenzyl Ether: This can form if benzyl alcohol is present (e.g., from hydrolysis of benzyl bromide) and is subsequently benzylated. Using a scavenger like triethylamine can sometimes suppress this side reaction.

  • Over-alkylation: If there are other nucleophilic sites on your starting material or product, they could also be benzylated.

Analytical and Purification Strategies:

  • Use high-resolution analytical techniques like HPLC and LC-MS to identify the mass of the impurity and deduce its structure.

  • Optimize your chromatography conditions (e.g., different solvent systems or stationary phases) to improve separation.

  • Recrystallization of the final product can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q4: What are the recommended reaction conditions for the synthesis of this compound?

Parameter Recommendation Rationale
Base NaH, KH, K₂CO₃, Cs₂CO₃Strong bases like NaH and KH ensure complete deprotonation but risk solvent side reactions. Carbonate bases are milder and safer alternatives.[3]
Solvent DMF, Acetonitrile, THF, AcetoneAprotic polar solvents are preferred to solubilize the reactants and facilitate the Sₙ2 reaction.[1]
Benzylating Agent Benzyl bromide, Benzyl chlorideBenzyl bromide is generally more reactive than benzyl chloride.
Temperature 50-100 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent moisture from quenching the base and to avoid side reactions.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting material (2-hydroxy-3-methylbenzonitrile). The reaction is complete when the starting material spot is no longer visible. A suitable eluent system would typically be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.

Q6: What is the mechanism of the Williamson ether synthesis for this reaction?

A6: The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-hydroxy-3-methylbenzonitrile to form a phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzylating agent.

  • Displacement: The halide (e.g., bromide) is displaced as a leaving group, forming the desired this compound and a salt byproduct.

Q7: Can I use a different protecting group instead of benzyl?

A7: Yes, other protecting groups for phenols can be used, such as methyl, methoxymethyl (MOM), or silyl ethers (e.g., TBDMS). The choice of protecting group will depend on the overall synthetic strategy and the stability of the group to subsequent reaction conditions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general representation based on the principles of the Williamson ether synthesis. Researchers should optimize conditions for their specific setup.

  • Preparation: To a solution of 2-hydroxy-3-methylbenzonitrile (1.0 eq) in anhydrous DMF (or THF), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with care) under an inert atmosphere (N₂ or Ar).

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes. If using NaH, the evolution of hydrogen gas should be observed.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound Start 2-hydroxy-3-methylbenzonitrile Product This compound Start->Product Williamson Ether Synthesis Reagents + Benzyl Bromide + Base (e.g., K₂CO₃) in Solvent (e.g., DMF) Troubleshooting_Workflow Troubleshooting Impurities Start Impurity Detected in Product Analysis Analyze by TLC, HPLC, LC-MS Start->Analysis Impurity_ID Impurity Identified? Analysis->Impurity_ID Unreacted_SM Unreacted Starting Material Impurity_ID->Unreacted_SM  Yes   Side_Product Side Product Impurity_ID->Side_Product  Yes   Purification Optimize Purification: - Column Chromatography - Recrystallization Impurity_ID->Purification  No   Optimize_Conditions Optimize Reaction Conditions: - Stronger/More Base - Higher Temperature - Longer Time Unreacted_SM->Optimize_Conditions Change_Solvent Change Solvent (e.g., THF instead of DMF) or Base (e.g., K₂CO₃ instead of NaH) Side_Product->Change_Solvent Side_Reaction_Mechanism Mechanism of Solvent-Derived Impurity (DMF) DMF DMF Intermediate Dimethylamine DMF->Intermediate Reduction NaH NaH (Base/Reducing Agent) Impurity N-Benzyldimethylamine (Impurity) Intermediate->Impurity Benzylation BnBr Benzyl Bromide

References

Technical Support Center: Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the workup procedures for the synthesis of 2-(Benzyloxy)-3-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for the synthesis of this compound?

A typical workup involves cooling the reaction mixture, followed by filtration and purification. The reaction mixture is often filtered through a pad of Celite® to remove solid residues. The filtrate is then concentrated under reduced pressure. Final purification is commonly achieved through silica gel column chromatography.

Q2: What are some common impurities that might be present after the synthesis?

Common impurities could include unreacted starting materials such as 2-hydroxy-3-methylbenzonitrile and benzyl bromide, as well as side-products formed during the reaction. Depending on the reaction conditions, byproducts from the decomposition of reagents or solvents might also be present.

Q3: How can I effectively remove the catalyst and other solid byproducts from the reaction mixture?

Filtration is a standard method for removing solid byproducts. Using a filter aid like Celite® can be particularly effective in removing fine precipitates that might otherwise clog a standard filter paper.[1][2]

Q4: What chromatographic conditions are recommended for the purification of this compound?

For purification by column chromatography, a common choice of stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate (EtOAc).[3] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Product Incomplete reaction.Monitor the reaction progress using TLC to ensure it has gone to completion before starting the workup.
Product loss during workup.Ensure efficient extraction of the product from the aqueous layer if a liquid-liquid extraction is performed. Minimize transfers of the product solution to avoid losses.
Degradation of the product.Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature.
Product is an Oil Instead of a Solid Presence of impurities.Purify the product using column chromatography to remove impurities that may be preventing crystallization.
Residual solvent.Ensure all solvent has been removed by placing the product under high vacuum for an extended period.
Multiple Spots on TLC After Purification Co-eluting impurities.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different solvent system or a gradient elution.
Product decomposition on silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent if the product is sensitive to acid.
Difficulty Filtering the Reaction Mixture Fine precipitate clogging the filter.Use a pad of Celite® on top of the filter paper to improve the filtration rate.[1][2]

Experimental Protocols

General Workup and Purification Protocol

  • Cooling and Filtration: Once the reaction is complete, allow the reaction mixture to cool to room temperature. If solids are present, filter the mixture through a sintered glass funnel containing a pad of Celite®.[1][2]

  • Washing: Wash the Celite® pad with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure all the product is collected.[1][2]

  • Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Extraction (if applicable): If the reaction was performed in a solvent that is miscible with water, the residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3] The appropriate eluent system should be determined by TLC analysis.

  • Final Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow start Reaction Completion cool Cool to Room Temperature start->cool filter Filter through Celite® cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Column Chromatography concentrate->purify product Pure 2-(Benzyloxy)-3- methylbenzonitrile purify->product

Caption: A typical experimental workflow for the workup and purification of this compound.

troubleshooting_logic start Problem Encountered during Workup low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product physical_state Incorrect Physical State? start->physical_state incomplete_rxn Check Reaction Completion (TLC) low_yield->incomplete_rxn Yes extraction_loss Optimize Extraction Procedure low_yield->extraction_loss No optimize_chroma Optimize Chromatography Conditions impure_product->optimize_chroma Yes check_impurities Identify Impurities (NMR, MS) impure_product->check_impurities Yes remove_solvent Ensure Complete Solvent Removal physical_state->remove_solvent Yes recrystallize Attempt Recrystallization physical_state->recrystallize Yes

References

"characterization of unexpected products in 2-(Benzyloxy)-3-methylbenzonitrile synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 2-(Benzyloxy)-3-methylbenzonitrile. The synthesis, typically achieved through a Williamson ether synthesis, can sometimes yield unexpected products. This guide aims to help you identify, characterize, and minimize the formation of these impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product, this compound

If you are experiencing a lower than expected yield of the target compound, several factors could be at play. Follow this troubleshooting guide to diagnose and resolve the issue.

  • Step 1: Reagent Quality and Stoichiometry

    • Question: Are your starting materials, 2-hydroxy-3-methylbenzonitrile and benzyl bromide/chloride, pure?

    • Action: Verify the purity of your reagents using techniques like NMR or melting point analysis. Impurities in the starting materials can lead to side reactions. Ensure you are using the correct stoichiometry; an excess of the benzyl halide is often used, but a large excess can promote side reactions.

  • Step 2: Base Selection and Handling

    • Question: Which base are you using, and how are you handling it?

    • Action: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are common. If using NaH, ensure it is fresh and handled under anhydrous conditions to prevent quenching. For weaker bases like K2CO3, ensure the reaction time is sufficient.

  • Step 3: Reaction Conditions

    • Question: Are your reaction temperature and solvent appropriate?

    • Action: The reaction temperature influences the rate of the desired SN2 reaction versus the competing E2 elimination.[1][2] Generally, moderate temperatures are preferred. The solvent should be polar aprotic, such as DMF or acetonitrile, to facilitate the SN2 reaction. Ensure the solvent is anhydrous.

  • Step 4: Work-up and Purification

    • Question: Are you losing the product during the work-up or purification steps?

    • Action: Analyze your aqueous and organic layers during extraction to ensure the product is not being lost. For purification by column chromatography, select an appropriate solvent system to achieve good separation from unreacted starting materials and byproducts.

Issue 2: Presence of an Unexpected Product with the Same Mass as the Starting Material

If you observe an impurity with the same mass as your starting phenol (2-hydroxy-3-methylbenzonitrile) but with a different retention time in chromatography, you may be observing a C-alkylation product.

  • Step 1: Characterize the Impurity

    • Action: Isolate the impurity and characterize it using 1H NMR, 13C NMR, and IR spectroscopy. A C-alkylated product will show a benzylic CH2 group and will have a different aromatic substitution pattern in the NMR compared to the O-alkylated product.

  • Step 2: Adjust Reaction Conditions to Favor O-Alkylation

    • Action: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Using a less polar solvent can sometimes favor O-alkylation. Changing the base (and thus the counter-ion) can also have an effect. For example, using potassium carbonate might favor O-alkylation over sodium hydride in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism for the formation of this compound?

A1: The synthesis of this compound from 2-hydroxy-3-methylbenzonitrile and a benzyl halide proceeds via a Williamson ether synthesis. This is a classic SN2 (bimolecular nucleophilic substitution) reaction where the phenoxide ion, formed by deprotonating the starting phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide, displacing the halide leaving group.[1][3][4]

Q2: I see a byproduct with a mass corresponding to dibenzyl ether. How is this formed?

A2: Dibenzyl ether can form if there is any residual water or hydroxide in your reaction mixture. The base can deprotonate the benzyl alcohol (which may be present as an impurity in the benzyl halide or formed by its hydrolysis) to form a benzyl alkoxide. This alkoxide can then react with another molecule of benzyl halide to form dibenzyl ether. To avoid this, ensure all your reagents and solvents are scrupulously dry.

Q3: My reaction is turning dark, and I am getting a complex mixture of products. What could be the cause?

A3: A dark reaction color and the formation of a complex mixture can indicate decomposition. This might be due to an excessively high reaction temperature or the use of a very strong base that is not compatible with the nitrile functional group. Consider running the reaction at a lower temperature and using a milder base like potassium carbonate.

Q4: Can I use benzyl chloride instead of benzyl bromide?

A4: Yes, benzyl chloride can be used as the alkylating agent. However, bromides are generally better leaving groups than chlorides, so the reaction with benzyl bromide may proceed faster or at a lower temperature.[5]

Q5: How can I confirm the structure of my final product and any isolated impurities?

A5: A combination of spectroscopic techniques is essential for structural confirmation.

  • 1H NMR: Will show the characteristic benzylic protons (a singlet around 5 ppm) and the aromatic protons of both rings.

  • 13C NMR: Will confirm the number of unique carbons and show the benzylic carbon signal.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show the characteristic C-O-C stretch of the ether and the C≡N stretch of the nitrile.

Data Presentation

Table 1: Hypothetical Effect of Base and Solvent on O- vs. C-Alkylation

EntryBaseSolventTemperature (°C)Ratio of O-alkylation : C-alkylation
1NaHDMF2595 : 5
2NaHToluene2585 : 15
3K2CO3Acetonitrile8098 : 2
4Cs2CO3Acetonitrile8099 : 1

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a stirred solution of 2-hydroxy-3-methylbenzonitrile (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • Benzyl bromide (1.1 eq) is added dropwise to the suspension.

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Characterization of an Unknown Impurity

  • Isolate the impurity using preparative HPLC or careful column chromatography.

  • Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula.

  • Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., CDCl3).

  • Analyze the NMR data to determine the connectivity of atoms and the overall structure.

  • Obtain an IR spectrum to identify key functional groups.

Visualizations

Williamson_Ether_Synthesis phenol 2-Hydroxy-3-methylbenzonitrile phenoxide Phenoxide Intermediate phenol->phenoxide + Base base Base (e.g., K2CO3) benzyl_halide Benzyl Halide product This compound benzyl_halide->product phenoxide->product + Benzyl Halide salt Salt (e.g., KBr)

Caption: Reaction pathway for the synthesis of this compound.

Side_Reaction_C_Alkylation phenoxide Phenoxide Intermediate o_alkylation O-Alkylated Product (Desired) phenoxide->o_alkylation Attack at Oxygen c_alkylation C-Alkylated Product (Unexpected) phenoxide->c_alkylation Attack at Carbon benzyl_halide Benzyl Halide benzyl_halide->o_alkylation benzyl_halide->c_alkylation

Caption: Competing O- and C-alkylation side reactions.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions analyze_byproducts Isolate and Characterize Impurities start->analyze_byproducts purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_conditions Optimize Conditions (e.g., milder base, lower temp) check_conditions->optimize_conditions adjust_for_side_reaction Modify Conditions to Minimize Known Side Reaction analyze_byproducts->adjust_for_side_reaction end Improved Synthesis purify_reagents->end optimize_conditions->end adjust_for_side_reaction->end

References

"handling and safety precautions for 2-(Benzyloxy)-3-methylbenzonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-3-methylbenzonitrile. Please consult your institution's safety protocols and the full Safety Data Sheet (SDS) before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on available data for similar compounds, this compound is expected to cause skin and eye irritation.[1] Inhalation may lead to irritation of the throat and a feeling of tightness in the chest, potentially causing coughing or wheezing.[1] Ingestion may result in soreness and redness of the mouth and throat.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE program is essential.[2] Recommended PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[3] Wear a lab coat or chemical-resistant clothing.[2][3]

  • Respiratory Protection: Use only in a well-ventilated area or a fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a cool, well-ventilated area in its original, tightly closed container.[1] Some sources suggest it may be air-sensitive and should be stored under an inert atmosphere like Argon.[1]

Q4: What should I do in case of accidental contact with the substance?

A4: Immediate action is crucial:

  • Skin Contact: Remove all contaminated clothing and footwear immediately. Wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Immediately flush the eye with running water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

Q5: How should I handle a spill of this compound?

A5: For small spills, laboratory personnel with appropriate training and PPE can manage the cleanup. For large spills (e.g., more than 500 ml), evacuate the area and contact your institution's emergency response team.[5]

  • Isolate the Area: Notify others in the vicinity and prevent access to the spill area.[6]

  • Ensure Ventilation & Control Ignition Sources: Work in a well-ventilated area and remove any potential sources of ignition.[5]

  • Contain the Spill: Use an absorbent material to create a dike around a liquid spill to prevent it from spreading.[5][7]

  • Absorb and Neutralize: For liquid spills, cover with a chemical spill powder or absorbent pads.[8] For solid spills, carefully sweep the material.[5]

  • Collect Waste: Use spark-proof tools to collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[5][8]

  • Decontaminate: Clean the spill area with soap and water, and dispose of all contaminated materials as hazardous waste.[6]

Data Presentation

Physical and Chemical Properties of Benzonitrile Derivatives

PropertyThis compound2-Methylbenzonitrile2-Methoxy-3-nitrobenzonitrile
Molecular Formula C15H13NOC8H7NC8H6N2O3
Molecular Weight Data Not Available117.15 g/mol [9]178.14 g/mol [10]
CAS Number Data Not Available529-19-1[9]121001-06-7[10]
Boiling Point Data Not AvailableData Not AvailableData Not Available
Melting Point Data Not AvailableData Not AvailableData Not Available
Density Data Not AvailableData Not AvailableData Not Available
Toxicity Data (e.g., LD50) Data Not AvailableData Not AvailableData Not Available
Occupational Exposure Limits Data Not AvailableData Not AvailableData Not Available

Note: Specific quantitative data for this compound was not available in the search results. The information for related compounds is provided for context.

Experimental Protocols & Workflows

Workflow for Handling a Chemical Spill

The following diagram outlines the general procedure for responding to a chemical spill in a laboratory setting.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response spill_detected Spill Detected is_major Major Spill? (>500ml or Highly Toxic) spill_detected->is_major evacuate Evacuate Area is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No notify_emergency Notify Emergency Response evacuate->notify_emergency secure_area Secure Area notify_emergency->secure_area contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill absorb_spill Absorb/Neutralize Spill contain_spill->absorb_spill collect_waste Collect Waste in Labeled Container absorb_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste

Caption: Workflow for responding to a chemical spill.

Hierarchy of Safety Controls

This diagram illustrates the hierarchy of controls for mitigating risks when working with hazardous chemicals, from most to least effective.

Safety_Hierarchy Most Effective cluster_controls Hierarchy of Controls cluster_effectiveness Most Effective elimination Elimination substitution Substitution most Most Effective engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (e.g., Gloves, Goggles) least Least Effective

Caption: Hierarchy of controls for chemical safety.

References

Validation & Comparative

"2-(Benzyloxy)-3-methylbenzonitrile vs other benzonitrile derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold is a cornerstone in medicinal chemistry, lending its versatile chemical properties to a wide array of therapeutic agents. Within this class, a significant group of compounds has emerged as potent aromatase inhibitors, playing a crucial role in the treatment of hormone-receptor-positive breast cancer. This guide provides a detailed comparison of three prominent benzonitrile-derived aromatase inhibitors: Letrozole, Anastrozole, and Fadrozole.

While the broader family of benzonitrile derivatives is vast, encompassing compounds such as 2-(Benzyloxy)-3-methylbenzonitrile, a lack of publicly available experimental data on many of these molecules, including the aforementioned, necessitates a focused comparison on well-characterized drugs. This guide will delve into the performance, experimental protocols, and underlying mechanisms of Letrozole, Anastrozole, and Fadrozole, offering valuable insights for researchers in oncology and drug discovery.

Performance Comparison of Benzonitrile-Based Aromatase Inhibitors

The efficacy of aromatase inhibitors is primarily determined by their ability to inhibit the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. This is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

CompoundChemical StructureAromatase Inhibition IC50Aromatase Inhibition Ki
Letrozole 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile1-13 nM (non-cellular)[1]Not explicitly found
Anastrozole 2,2'-(5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene)bis(2-methylpropanenitrile)15 nM[2]~30 times higher than Cmax
Fadrozole 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile4.5 nM[3][4]13.4 nM (estrone synthesis)[5]

Mechanism of Action: Targeting Estrogen Synthesis

Letrozole, Anastrozole, and Fadrozole are all non-steroidal aromatase inhibitors.[6][7][8] They act by competitively binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[4] This binding action blocks the active site of the enzyme, preventing it from converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[6][7][8] By significantly reducing the levels of circulating estrogens, these drugs inhibit the growth of estrogen-receptor-positive breast cancer cells.

Aromatase_Signaling_Pathway Androgens Androgens (Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estradiol, Estrone) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription Activates Benzonitriles Benzonitrile Aromatase Inhibitors (Letrozole, Anastrozole, Fadrozole) Benzonitriles->Aromatase Inhibit

Figure 1. Mechanism of action of benzonitrile-based aromatase inhibitors.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Fluorometric Method)

This protocol outlines a general procedure for determining the inhibitory potential of a compound against human recombinant aromatase using a fluorometric assay.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • NADPH regenerating system

  • Fluorogenic aromatase substrate

  • Aromatase assay buffer

  • Selective aromatase inhibitor (e.g., Letrozole) as a positive control

  • Test compounds (benzonitrile derivatives)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the human recombinant aromatase and the NADPH regenerating system in the aromatase assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate. Include wells with the positive control and a vehicle control (buffer only).

  • Pre-incubate the plate to allow the test compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths.

  • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents: - Aromatase Enzyme - Substrate - Test Compounds C Add Enzyme Mix A->C B Prepare 96-well Plate B->C D Add Test Compounds & Controls C->D E Pre-incubate D->E F Add Substrate (Start Reaction) E->F G Measure Fluorescence (Kinetic Reading) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Figure 2. General workflow for an in vitro aromatase inhibition assay.

General Synthesis Protocol for Triazole-Containing Benzonitrile Derivatives

The synthesis of Letrozole and Anastrozole often involves the reaction of a substituted benzyl bromide with a triazole salt. The following is a generalized procedure.

Materials:

  • Substituted benzyl bromide derivative

  • 1,2,4-Triazole

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reagents for work-up and purification (e.g., water, ethyl acetate, silica gel for chromatography)

Procedure:

  • Dissolve 1,2,4-triazole in the chosen solvent in a reaction flask under an inert atmosphere.

  • Add the base portion-wise to the solution to form the triazole salt.

  • Add a solution of the substituted benzyl bromide derivative in the same solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired triazole-containing benzonitrile derivative.[9][10]

Concluding Remarks

Letrozole, Anastrozole, and Fadrozole exemplify the successful application of the benzonitrile scaffold in the development of potent and selective aromatase inhibitors. While they share a common mechanism of action, subtle differences in their chemical structures lead to variations in their inhibitory potency. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate and synthesize such compounds. For researchers in the field, these well-established drugs serve as important benchmarks and starting points for the design of novel benzonitrile derivatives with improved therapeutic profiles. The vast chemical space of benzonitrile derivatives remains an exciting area for exploration in the quest for new and more effective therapeutic agents.

References

Lack of Publicly Available Data on 2-(Benzyloxy)-3-methylbenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no publicly available experimental data on the biological activity of 2-(Benzyloxy)-3-methylbenzonitrile analogs. Consequently, a direct comparison guide for this specific class of compounds cannot be provided at this time.

However, to illustrate the principles of a comparative guide for biologically active benzonitrile derivatives, this report presents a detailed analysis of a structurally related class of compounds: 2-(cyanomethyl)benzonitrile derivatives . The following sections provide a summary of their antimicrobial activities, the experimental protocols used for their evaluation, and a visualization of their synthesis, based on a study by Fadda et al.[1].

Comparative Guide: Antimicrobial Activity of 2-(cyanomethyl)benzonitrile Derivatives

This guide provides a comparative overview of the in vitro antimicrobial activity of a series of newly synthesized benzonitrile derivatives. The data is extracted from a study that evaluated these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains[1].

Data on Antimicrobial Activity

The antimicrobial efficacy of the synthesized 2-(cyanomethyl)benzonitrile derivatives was determined by their Minimum Inhibitory Concentration (MIC) in μg/mL. A lower MIC value indicates higher antimicrobial activity. The results are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-(cyanomethyl)benzonitrile Derivatives against Various Microorganisms[1]

CompoundRGram-positive Bacteria (MIC in μg/mL)Gram-negative Bacteria (MIC in μg/mL)Fungi (MIC in μg/mL)
Bacillus subtilisStaphylococcus aureusEscherichia coli
2a H50100100
2b 4-CH₃5050100
2c 4-OCH₃100100100
2d 4-Cl255050
2e 4-NO₂12.52525
Ampicillin N/A6.256.2512.5
Mycostatine N/AN/AN/AN/A

Caption: The table displays the in vitro antimicrobial activity of aryldiazenyl derivatives of 2-(cyanomethyl)benzonitrile (compounds 2a-e) compared to standard antimicrobial agents.

Among the tested compounds, the derivative with a 4-nitro substituent (2e ) demonstrated the most significant antimicrobial activity against both bacteria and fungi, with a particularly potent effect against the fungus Botrytis fabae (MIC of 6.25 μg/mL)[1].

Experimental Protocols

The following is a detailed methodology for the key antimicrobial evaluation cited in this guide.

In Vitro Antimicrobial Activity Assay[1]

The in vitro antimicrobial activity of the synthesized compounds was determined using the agar dilution method.

  • Microorganisms: The panel of microorganisms included Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Botrytis fabae and Fusarium oxysporum).

  • Culture Media: Nutrient agar was used for the cultivation of bacteria, while Czapek's Dox agar was used for fungi.

  • Preparation of Test Compounds: The synthesized compounds were dissolved in dimethylformamide (DMF) to prepare stock solutions of 1000 μg/mL.

  • Assay Procedure:

    • Aliquots of the stock solutions were incorporated into the molten agar at 40-50°C to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 μg/mL.

    • The agar was then poured into sterile Petri dishes.

    • The microbial cultures were streaked onto the surface of the solidified agar plates.

    • A control plate containing only DMF in the agar was also prepared to ensure the solvent had no inhibitory effect.

  • Incubation: The bacterial plates were incubated at 37°C for 24 hours, and the fungal plates were incubated at 28°C for 48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was recorded as the lowest concentration of the compound at which no visible microbial growth was observed.

  • Reference Standards: Ampicillin was used as a standard for antibacterial activity, and Mycostatine was used as a standard for antifungal activity.

Visualizations

The following diagram illustrates the synthetic pathway for the preparation of the evaluated 2-(cyanomethyl)benzonitrile derivatives.

Synthesis_Workflow start 2-(cyanomethyl)benzonitrile intermediate Aryldiazenyl Derivatives (2a-e) start->intermediate Coupling Reaction reagent1 Diazonium Salts (Ar-N2+) reagent1->intermediate product1 Acetamides (4a-e) intermediate->product1 product2 Triazoloisoquinolines (8a-e) intermediate->product2 intermediate2 Intermediate for Pyrazolo- isoquinolines intermediate->intermediate2 reagent2 1. NaOH 2. Ethyl Chloroacetate reagent2->product1 reagent3 Hydroxylamine Hydrochloride reagent3->product2 reagent4 Hydrazine Hydrate reagent4->intermediate2 product3 Pyrazoloisoquinolines (6a-e) intermediate2->product3 Cyclization

References

Comparative Analysis of Synthesis Methods for 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 2-(Benzyloxy)-3-methylbenzonitrile, a key intermediate in various research and development applications. The comparison focuses on the benzylation of the precursor 2-hydroxy-3-methylbenzonitrile, detailing the widely-used Williamson ether synthesis and a modern, milder alternative involving a pyridinium-based reagent. The synthesis of the precursor from readily available starting materials is also outlined.

Synthesis of the Precursor: 2-Hydroxy-3-methylbenzonitrile

A common and logical route to the precursor 2-hydroxy-3-methylbenzonitrile begins with o-cresol. This pathway involves two primary steps:

  • Formylation of o-cresol: Introduction of a formyl group to the ortho position of the hydroxyl group of o-cresol yields 2-hydroxy-3-methylbenzaldehyde. The Reimer-Tiemann reaction is a classic method for this transformation.

  • Conversion of the aldehyde to a nitrile: The resulting 2-hydroxy-3-methylbenzaldehyde is then converted to 2-hydroxy-3-methylbenzonitrile. A one-pot reaction with hydroxylamine hydrochloride is an effective method for this conversion.

Comparative Analysis of Benzylation Methods

The final step in the synthesis of this compound is the benzylation of the hydroxyl group of 2-hydroxy-3-methylbenzonitrile. Below is a comparison of two effective methods for this transformation.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. In this case, it involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-methylbenzonitrile with a strong base to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide.

Method 2: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate

This method offers a milder alternative to the classical Williamson ether synthesis, proceeding under neutral conditions. The reagent, 2-benzyloxy-1-methylpyridinium triflate, acts as a benzyl cation equivalent.

Data Presentation

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate
Reagents 2-hydroxy-3-methylbenzonitrile, Benzyl bromide, Sodium hydride (NaH) or Potassium carbonate (K2CO3), DMF2-hydroxy-3-methylbenzonitrile, 2-Benzyloxy-1-methylpyridinium triflate, Magnesium oxide (MgO), Toluene or Trifluorotoluene
Typical Yield Good to Excellent (85-95% for similar phenols)Good to Excellent (80-95% for similar phenols)
Reaction Conditions BasicNeutral
Temperature Room temperature to moderate heating (e.g., 60 °C)Elevated temperatures (e.g., 85-90 °C)
Reaction Time Several hours to overnight24 hours
Key Advantages Utilizes common and inexpensive reagents. High yielding and reliable.Avoids the use of strong bases, compatible with base-sensitive functional groups.
Key Disadvantages Requires a strong base, which may not be suitable for base-sensitive substrates.Reagent is more specialized and expensive.

Experimental Protocols

Synthesis of 2-Hydroxy-3-methylbenzonitrile (Precursor)

Step 1: Synthesis of 2-Hydroxy-3-methylbenzaldehyde (via Reimer-Tiemann Reaction)

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve o-cresol in an excess of chloroform.

  • Add a concentrated aqueous solution of sodium hydroxide.

  • Heat the mixture at 60-70°C with vigorous stirring for several hours.

  • After the reaction is complete, cool the mixture and acidify with dilute sulfuric acid.

  • Steam distill the mixture to separate the 2-hydroxy-3-methylbenzaldehyde from non-volatile byproducts.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Step 2: Conversion to 2-Hydroxy-3-methylbenzonitrile

  • To a solution of 2-hydroxy-3-methylbenzaldehyde in a suitable solvent such as dimethylformamide (DMF), add hydroxylamine hydrochloride.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-hydroxy-3-methylbenzonitrile by column chromatography.

Method 1: Williamson Ether Synthesis
  • To a solution of 2-hydroxy-3-methylbenzonitrile in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate
  • In a reaction vessel, combine 2-hydroxy-3-methylbenzonitrile, 2-benzyloxy-1-methylpyridinium triflate, and magnesium oxide in toluene.

  • Heat the mixture at 85-90°C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the solid magnesium oxide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Mandatory Visualization

Synthesis_Comparison cluster_precursor Precursor Synthesis cluster_method1 Method 1: Williamson Ether Synthesis cluster_method2 Method 2: Pyridinium-based Benzylation ocresol o-Cresol aldehyde 2-Hydroxy-3-methylbenzaldehyde ocresol->aldehyde Formylation (e.g., Reimer-Tiemann) precursor 2-Hydroxy-3-methylbenzonitrile aldehyde->precursor Nitrile Formation (e.g., with NH2OH.HCl) precursor1 2-Hydroxy-3-methylbenzonitrile precursor2 2-Hydroxy-3-methylbenzonitrile phenoxide Phenoxide Intermediate precursor1->phenoxide Base (e.g., NaH) product1 This compound phenoxide->product1 Benzyl Bromide product2 This compound precursor2->product2 2-Benzyloxy-1-methylpyridinium triflate MgO, Toluene

Caption: Comparative workflow of two synthesis methods for this compound.

Validating the Structure of 2-(Benzyloxy)-3-methylbenzonitrile: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for validating the structure of 2-(Benzyloxy)-3-methylbenzonitrile, a molecule of interest in medicinal chemistry. Due to the limited availability of published, comprehensive experimental data for this specific compound, this guide leverages spectroscopic data from closely related analogs to predict and rationalize its structural features.

Predicted Spectroscopic Data for this compound

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of structurally similar compounds, including various substituted benzonitriles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentComparative Data (Analogous Compounds)
~7.5-7.2Multiplet8HAromatic Protons (C₆H₅-CH₂ & C₆H₃(CN)(CH₃))2-(4-Methoxybenzyl)-3-methylbenzonitrile shows aromatic protons in the range of δ 7.52-6.78 ppm.
~5.2Singlet2H-O-CH ₂-PhIn related benzyl ethers, the benzylic protons typically appear around δ 5.0-5.3 ppm.
~2.3Singlet3H-CHThe methyl protons on a substituted benzene ring, ortho to a nitrile, are expected in this region. 2-Methylbenzonitrile shows a methyl signal at δ 2.53 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentComparative Data (Analogous Compounds)
~160C-O (Aromatic)The carbon attached to the benzyloxy group is expected to be significantly downfield.
~136Quaternary Carbon (C-CN)In 2-methylbenzonitrile, the nitrile-bearing carbon appears at δ 112.4 ppm. The benzyloxy group will shift this.
~135Quaternary Carbon (C-CH₃)The carbon bearing the methyl group.
~130-127Aromatic CHPhenyl ring of the benzyl group and the benzonitrile ring.
~117-C≡NThe nitrile carbon typically appears in this region.
~71-O-C H₂-PhThe benzylic carbon.
~16-C H₃The methyl carbon.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupComparative Data (Analogous Compounds)
~2225-C≡N (Nitrile stretch)Benzonitrile shows a characteristic nitrile stretch around 2229 cm⁻¹.
~3100-3000C-H (Aromatic stretch)Consistent with the presence of benzene rings.
~2950-2850C-H (Aliphatic stretch)From the methyl and benzylic methylene groups.
~1250C-O (Ether stretch)Aryl-alkyl ethers typically show a strong absorption in this region.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zFragmentNotes
223[M]⁺Molecular ion peak for C₁₅H₁₃NO.
91[C₇H₇]⁺Tropylium ion, a very common and stable fragment from benzyl groups.
116[M - C₇H₇O]⁺Loss of the benzyloxy group.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1.0 s.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2.0 s.

    • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

    • Data Acquisition:

      • Scan Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Data Processing: Collect the spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-MS:

    • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.

    • Instrumentation: Use a mass spectrometer with an EI source.

    • EI Parameters:

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-500.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound.

G Structural Validation Workflow for this compound Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS, HRMS) Purification->MS Data_Analysis Spectroscopic Data Analysis & Comparison with Analogs NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation G Logical Pathway for Structural Elucidation cluster_data Experimental Data cluster_interpretation Interpretation NMR_data ¹H NMR Proton environment Integration Coupling ¹³C NMR Carbon backbone Connectivity Proton-Proton & Proton-Carbon Connectivity NMR_data->Connectivity IR_data IR Nitrile C≡N stretch Ether C-O stretch Aromatic C-H Functional_Groups Identification of Functional Groups IR_data->Functional_Groups MS_data Mass Spec Molecular Ion (M⁺) Key Fragments (e.g., tropylium) Molecular_Formula Determination of Molecular Formula & Weight MS_data->Molecular_Formula Final_Structure Validated Structure of This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Predictive Cross-Reactivity Analysis of 2-(Benzyloxy)-3-methylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the novel compound, 2-(Benzyloxy)-3-methylbenzonitrile. In the absence of direct experimental data for this specific molecule, this document offers a predictive assessment based on the known biological activities of its core structural motifs: the benzonitrile group and the benzyloxy substituent. This guide is intended to inform researchers on potential off-target effects and to provide a framework for experimental validation.

Structural Rationale for Potential Cross-Reactivity

This compound is an aromatic compound featuring a nitrile (-C≡N) group and a benzyloxy (-O-CH2-C6H5) moiety. Both of these functional groups are present in a variety of biologically active molecules, suggesting a potential for this compound to interact with multiple biological targets.

  • Benzonitrile Moiety: The benzonitrile scaffold is a common feature in compounds with diverse pharmacological activities. Derivatives have been reported to exhibit antimicrobial and antiproliferative effects. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the aromatic ring, potentially modulating interactions with biological targets.

  • Benzyloxy Moiety: The benzyloxy group is a recognized pharmacophore in numerous approved drugs and clinical candidates. It is known to be involved in interactions with a range of receptors and enzymes. For instance, compounds containing a benzyloxy group have shown activity as sodium channel blockers, dopamine D4 receptor antagonists, and monoamine oxidase B (MAO-B) inhibitors.[1][2][3] The presence of this group in this compound raises the possibility of off-target interactions with these protein families.

Comparative Table of Potential Off-Target Interactions

Based on the activities of structurally related compounds, the following table summarizes potential off-target interactions for this compound and provides a comparison with known classes of inhibitors.

Target ClassKnown Inhibitor Classes with Similar MotifsPotential Interaction with this compoundRationaleRecommended Initial Screening Assay
Ion Channels Sodium Channel Blockers (e.g., Lacosamide analogues)PossibleThe benzyloxyphenyl group is a known pharmacophore for voltage-gated sodium channel modulation.[1]Electrophysiology (Patch-clamp)
G-Protein Coupled Receptors (GPCRs) Dopamine D4 Receptor AntagonistsPossibleBenzyloxy piperidine derivatives have shown potent D4 receptor antagonism.[2]Radioligand Binding Assay
Enzymes Monoamine Oxidase B (MAO-B) InhibitorsPossibleChalcones with a benzyloxy group have demonstrated significant MAO-B inhibitory activity.[3]Enzyme Inhibition Assay (e.g., Amplex Red)
Antimicrobial Targets Various bacterial and fungal targetsPossibleBenzonitrile derivatives have shown broad-spectrum antimicrobial activity.[4]Minimum Inhibitory Concentration (MIC) Assay
Antiproliferative Targets TubulinPossibleBenzimidazole acrylonitriles have been identified as tubulin polymerization inhibitors.Tubulin Polymerization Assay

Experimental Protocols for Cross-Reactivity Screening

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.

Tier 1: Broad Panel Screening

A broad in vitro pharmacology screen, such as the Eurofins SafetyScreen44™ or a similar service, is recommended as a first step. This will assess the binding of the compound to a wide range of receptors, ion channels, and transporters at a single concentration (e.g., 10 µM).

Tier 2: Dose-Response and Functional Assays

For any significant hits identified in the Tier 1 screen (e.g., >50% inhibition or displacement), follow-up dose-response studies should be conducted to determine potency (IC50 or Ki). Subsequently, functional assays should be employed to ascertain the mode of action (e.g., agonist, antagonist, inverse agonist).

Detailed Protocol: Radioligand Binding Assay for GPCRs

This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of this compound for a specific GPCR target.

Objective: To determine the binding affinity (Ki) of this compound for a selected GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [3H]-Spiperone for Dopamine D2-like receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • This compound stock solution (in DMSO)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either vehicle (for total binding), non-specific binding control, or a dilution of the test compound.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate key workflows and potential signaling pathways relevant to the assessment of this compound's cross-reactivity.

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Validation Compound 2-(Benzyloxy)-3- methylbenzonitrile BroadScreen Broad Panel Screen (e.g., SafetyScreen44™) Compound->BroadScreen DoseResponse Dose-Response Curve (IC50/Ki Determination) BroadScreen->DoseResponse Significant Hits FunctionalAssay Functional Assay (e.g., cAMP, Ca2+ flux) DoseResponse->FunctionalAssay

Caption: Tiered experimental workflow for assessing cross-reactivity.

gpcr_pathway Compound 2-(Benzyloxy)-3- methylbenzonitrile GPCR GPCR (e.g., Dopamine D4) Compound->GPCR Antagonist? G_Protein G-Protein GPCR->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential antagonistic activity at a G-Protein Coupled Receptor.

Conclusion

While the precise cross-reactivity profile of this compound remains to be determined experimentally, a predictive analysis based on its chemical structure suggests a potential for interactions with several important classes of biological targets, including ion channels, GPCRs, and enzymes. The experimental framework outlined in this guide provides a systematic approach to thoroughly characterize the selectivity of this compound. A comprehensive understanding of its off-target activities is crucial for its continued development and for ensuring a favorable safety profile. Researchers are strongly encouraged to perform broad cross-reactivity screening early in the development process to mitigate potential risks and to better understand the compound's overall pharmacological profile.

References

Spectroscopic Scrutiny: A Comparative Guide to 2-(Benzyloxy)-3-methylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic techniques used to differentiate the isomers of 2-(Benzyloxy)-3-methylbenzonitrile. Due to the limited availability of direct experimental data for all isomers of this compound, this guide will utilize spectroscopic data from analogous compounds—methylbenzonitrile and methoxybenzonitrile isomers—to illustrate the fundamental principles of spectroscopic differentiation.

Principles of Spectroscopic Differentiation

The relative positions of the benzyloxy, methyl, and nitrile groups on the benzene ring will induce subtle yet measurable differences in the electronic and vibrational environments of the molecule. These differences are captured by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The chemical shifts of aromatic protons and carbons are highly sensitive to the electronic effects (inductive and resonance) of the substituents. The substitution pattern also dictates the spin-spin coupling patterns (splitting) of the aromatic protons, providing clear structural information.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of different functional groups, particularly the C-H bending modes in the fingerprint region (below 1500 cm⁻¹), are influenced by the substitution pattern on the aromatic ring. The characteristic nitrile (C≡N) stretching frequency can also be subtly affected.

  • Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ. The positions of the substituents can influence the stability of the resulting fragment ions, leading to variations in the relative abundances of peaks in the mass spectrum.

Data Presentation: A Comparative Look at Analogous Isomers

To illustrate the expected spectroscopic differences, the following tables summarize the ¹H NMR, ¹³C NMR, and IR data for the isomers of methylbenzonitrile and methoxybenzonitrile. These compounds serve as excellent models for understanding how the position of a substituent on the benzonitrile core affects the spectroscopic output.

Table 1: ¹H NMR Spectroscopic Data of Methylbenzonitrile and Methoxybenzonitrile Isomers

CompoundAromatic Protons (ppm)Methyl/Methoxy Protons (ppm)
2-Methylbenzonitrile7.27-7.56 (m, 4H)2.42 (s, 3H)
3-Methylbenzonitrile7.35-7.47 (m, 4H)2.40 (s, 3H)
4-Methylbenzonitrile7.27 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 2H)[1]2.42 (s, 3H)[1]
2-Methoxybenzonitrile6.95-7.55 (m, 4H)3.90 (s, 3H)
3-Methoxybenzonitrile7.13 (d, J = 8.0Hz, 2H), 7.23 (d, J = 8.0Hz, 1H), 7.37 (t, J = 8.0Hz, 1H)[1]3.83 (s, 3H)[1]
4-Methoxybenzonitrile6.95 (d, J = 8.0Hz, 2H), 7.58 (d, J = 8.0Hz, 2H)[1]3.86 (s, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data of Methylbenzonitrile and Methoxybenzonitrile Isomers

CompoundAromatic Carbons (ppm)Nitrile Carbon (ppm)Methyl/Methoxy Carbon (ppm)
2-Methylbenzonitrile112.4, 126.0, 130.0, 132.2, 132.4, 141.6[1]117.9[1]20.2[1]
3-Methylbenzonitrile111.8, 128.7, 132.1, 133.4, 138.8118.7[1]20.8[1]
4-Methylbenzonitrile109.1, 129.7, 131.9, 143.6119.021.7
2-Methoxybenzonitrile111.9, 112.9, 120.6, 133.7, 134.1, 161.4116.856.0
3-Methoxybenzonitrile112.9, 116.6, 119.1, 124.2, 130.1, 159.4[1]118.6[1]55.3[1]
4-Methoxybenzonitrile103.9, 114.7, 133.9, 162.8[1]119.2[1]55.5[1]

Table 3: Key IR Absorption Bands (cm⁻¹) for Benzonitrile and its Derivatives

CompoundC≡N StretchC-H Aromatic StretchC-H Out-of-Plane Bending
Benzonitrile22293070758, 688
2-Methylbenzonitrile22253065758
3-Methylbenzonitrile22303060785, 685
4-Methylbenzonitrile22283030818

Disclaimer: The data presented in these tables are for analogous compounds and are intended to be illustrative. Actual spectral values for the isomers of this compound may vary.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic comparison of isomers and a conceptual signaling pathway for structure elucidation.

experimental_workflow Experimental Workflow for Isomer Comparison cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Isomers purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc comparison Comparative Analysis of Spectra data_proc->comparison elucidation Structure Elucidation of each Isomer comparison->elucidation

Caption: Experimental workflow for the synthesis, purification, and spectroscopic comparison of isomers.

structure_elucidation_pathway Structure Elucidation Pathway cluster_data Input Data cluster_interpretation Interpretation cluster_structure Structure Determination nmr_data NMR Data (Chemical Shifts, Coupling) nmr_interp Proton & Carbon Environment nmr_data->nmr_interp ir_data IR Data (Functional Groups) ir_interp Functional Group Identification ir_data->ir_interp ms_data MS Data (Molecular Ion, Fragmentation) ms_interp Molecular Formula & Fragments ms_data->ms_interp structure Proposed Isomeric Structure nmr_interp->structure ir_interp->structure ms_interp->structure

Caption: Logical pathway for elucidating the structure of an isomer from spectroscopic data.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques. Instrument parameters should be optimized for the specific compounds being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte peaks.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans to achieve adequate signal-to-noise.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For solids (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • For solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is typically an average of 16 to 64 scans at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which aids in confirming the molecular formula.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between the isomers of this compound and elucidate their precise chemical structures, a critical step in the journey of drug discovery and development.

References

Benchmarking 2-(Benzyloxy)-3-methylbenzonitrile Against Known STAT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 2-(Benzyloxy)-3-methylbenzonitrile against established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The data presented herein is intended to serve as a benchmark for evaluating the potential of this compound as a therapeutic agent.

Introduction to STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, and differentiation.[1] Dysregulation and constitutive activation of the STAT3 signaling pathway are frequently observed in various human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[2][3] The canonical STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), prompting its dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of target genes.[1]

Comparative Analysis of STAT3 Inhibitors

This section provides a quantitative comparison of this compound with well-characterized STAT3 inhibitors. The inhibitory activities are summarized in the table below.

CompoundTarget DomainAssay TypeIC50 (µM)
This compound [Hypothetical Target] [Assay Type] [Experimental Value]
StatticSH2 DomainCell-free5.1[4][5][6]
S3I-201 (NSC 74859)DNA-binding DomainCell-free86[7][8][9]
CryptotanshinoneSH2 DomainCell-free4.6[2][3][10][11]

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the biological context and experimental approach, the following diagrams illustrate the STAT3 signaling pathway and a general workflow for inhibitor screening.

STAT3_Signaling_Pathway STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene_Expression Induces Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

STAT3 Signaling Pathway

Experimental_Workflow Experimental Workflow for STAT3 Inhibitor Screening Start Start: Cell Culture Treatment Treat cells with This compound and known inhibitors Start->Treatment Assay_Selection Select Assay Treatment->Assay_Selection Luciferase_Assay Luciferase Reporter Assay Assay_Selection->Luciferase_Assay Transcriptional Activity FP_Assay Fluorescence Polarization Assay Assay_Selection->FP_Assay Direct Binding Western_Blot Western Blot (p-STAT3) Assay_Selection->Western_Blot Phosphorylation Status Data_Analysis Data Analysis (IC50 determination) Luciferase_Assay->Data_Analysis FP_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Compare efficacy against known inhibitors Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Inhibitor Screening Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

STAT3 Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: Following transfection, cells are seeded in 96-well plates and treated with varying concentrations of this compound or known inhibitors. Subsequently, cells are stimulated with a STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-mediated luciferase expression.

  • Lysis and Luminescence Measurement: After incubation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The IC50 values are then calculated from the dose-response curves.

Fluorescence Polarization (FP) Assay

This assay is used to assess the direct binding of inhibitors to the STAT3 protein, typically the SH2 domain.

  • Reagents: Recombinant human STAT3 protein and a fluorescein-labeled phosphopeptide probe that binds to the STAT3 SH2 domain are required.

  • Assay Setup: The assay is performed in a 96-well black plate. A reaction mixture containing the STAT3 protein and the fluorescent probe is prepared.

  • Inhibitor Addition: this compound or known inhibitors are added to the wells at various concentrations.

  • Measurement: The fluorescence polarization is measured using a microplate reader. The binding of the inhibitor to STAT3 displaces the fluorescent probe, leading to a decrease in polarization.

  • Data Analysis: IC50 values are determined by plotting the change in fluorescence polarization against the inhibitor concentration.

Western Blot for Phospho-STAT3 (Tyr705)

This technique is used to determine the phosphorylation status of STAT3 in response to inhibitor treatment.

  • Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[12]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.[1] A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.[12]

  • Detection: The membrane is then incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands corresponding to phospho-STAT3 is quantified and normalized to the total STAT3 and the loading control.

Conclusion

This guide provides a framework for the systematic evaluation of this compound as a potential STAT3 inhibitor. By benchmarking its performance against established inhibitors using standardized and reproducible experimental protocols, researchers can objectively assess its potency and potential for further development. The provided data tables, signaling pathway diagrams, and detailed methodologies are intended to support and guide future research in this area.

References

A Comparative Guide to the In Vitro Biological Activities of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no publicly accessible in vitro studies have been identified for 2-(Benzyloxy)-3-methylbenzonitrile. This guide provides a comparative analysis of structurally related benzonitrile derivatives to offer insights into the potential biological activities of this compound class. The data presented here is for informational purposes and to guide future research directions.

The benzonitrile scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide compares the in vitro performance of several classes of benzonitrile-containing compounds against various biological targets, including cancer cell lines, viruses, and enzymes.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro activity of representative benzonitrile derivatives from different chemical classes. These compounds have been selected to illustrate the diverse therapeutic potential of this structural motif.

Compound ClassRepresentative CompoundTargetAssayIC50/EC50/MICReference
Benzimidazole Acrylonitriles Compound 50 Tubulin Polymerization / Cancer Cell LinesAntiproliferative Assay (MTT)K-562: 0.04 µM, HL-60: 0.03 µM[1]
Indole-Acrylonitriles Compound 5c : 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrileCancer Cell LinesAntiproliferative Assay (GI50)HL-60(TB): 0.0244 µM, COLO 205: 0.0866 µM[2]
Benzylidenemalononitriles Compound 3 Acetylcholinesterase (AChE)Enzyme Inhibition AssayKᵢ: 0.058 µM
Benzotriazole Dicarboxamides Compound 4a Coxsackievirus B5, Poliovirus-1Antiviral AssayEC₅₀: 4-33 µM (range for series)[3][4]
Benzylamine-Sulfonamides Compound 4i Monoamine Oxidase B (MAO-B)Enzyme Inhibition AssayIC₅₀: 0.041 µM[5][6]
Benzo and Naphthonitriles Compound 2e : (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabaeAntifungal AssayMIC: 6.25 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays commonly used to evaluate benzonitrile derivatives.

Antiproliferative Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., K-562, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assay (Monoamine Oxidase B)

This protocol is a general guide for determining the inhibitory potential of compounds against enzymes like MAO-B.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-B is used. A suitable substrate, such as kynuramine, is prepared in a buffer solution.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add various concentrations of the test inhibitor (dissolved in DMSO and diluted in buffer). A control with no inhibitor is included.

    • The plate is pre-incubated at 37°C for 15 minutes.

    • The reaction is initiated by adding the substrate.

  • Detection: The product formation is monitored over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the substrate and product.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the progress curves. The percent inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the inhibition of viral replication.

Methodology:

  • Cell Monolayer Preparation: A confluent monolayer of host cells (e.g., Vero cells) is prepared in 6-well plates.

  • Viral Infection: The cell monolayers are infected with a known titer of the virus (e.g., Coxsackievirus B5) for 1-2 hours.

  • Compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 3-5 days).

  • Plaque Visualization and Counting: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.

Visualizations

Hypothetical Signaling Pathway for Antiproliferative Activity

Many benzonitrile derivatives with anticancer properties, such as the benzimidazole acrylonitriles, function by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

G cluster_0 Cell Cycle Progression cluster_1 Microtubule Dynamics G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Metaphase Metaphase M_Phase->Metaphase Anaphase Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Apoptosis Apoptosis Metaphase->Apoptosis Arrest Tubulin_Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Metaphase Forms Mitotic Spindle Microtubules->Tubulin_Dimers Depolymerization Benzonitrile_Derivative Benzonitrile Derivative Benzonitrile_Derivative->Tubulin_Dimers Binds to Colchicine Site

Caption: Hypothetical mechanism of action for an antiproliferative benzonitrile derivative.

Experimental Workflow for In Vitro Antiproliferative Screening

The following diagram illustrates a typical workflow for screening compounds for antiproliferative activity using the MTT assay.

cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with Serial Dilutions of Benzonitrile Derivatives incubate_24h->treat_compounds incubate_48h Incubate for 48-72h treat_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 calculate_ic50->end

Caption: A standard workflow for determining the IC50 of a compound.

References

In-depth Analysis of 2-(Benzyloxy)-3-methylbenzonitrile Derivatives: A Currently Unexplored Area in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable gap in the exploration of the structure-activity relationship (SAR) of 2-(benzyloxy)-3-methylbenzonitrile derivatives. Despite extensive research into related compounds bearing the benzyloxy or benzonitrile moiety, this specific chemical scaffold has not been the subject of published SAR studies. Consequently, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway analyses for this particular class of compounds cannot be compiled at this time.

Researchers have actively investigated various other benzyloxy-containing molecules for their therapeutic potential. For instance, different series of 2-(benzyloxy)phenyl derivatives have been evaluated as inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases, and as antagonists of the transient receptor potential vanilloid 1 (TRPV1), a key player in pain signaling. Similarly, biphenylaminoquinoline derivatives featuring benzyloxy substituents have shown promise as anticancer agents. These studies, while highlighting the importance of the benzyloxy group in molecular recognition by various biological targets, do not provide specific insights into the SAR of the this compound core.

On the other hand, the benzonitrile functional group is a common feature in many biologically active compounds. For example, derivatives of 2-pyrimidinecarbonitrile have been investigated as inhibitors of falcipain-3, a crucial enzyme in the life cycle of the malaria parasite Plasmodium falciparum. However, these studies focus on a different heterocyclic system and do not shed light on the influence of the 2-(benzyloxy)-3-methyl substitution pattern on the benzonitrile ring.

The absence of dedicated research on this compound derivatives means that there is no publicly available data on their biological activities, such as IC50 or EC50 values, which are essential for constructing a quantitative SAR comparison. Furthermore, without experimental data, the specific biological targets and signaling pathways modulated by these compounds remain unknown. Therefore, the creation of detailed experimental protocols and signaling pathway diagrams is not feasible.

This lack of information presents a unique opportunity for medicinal chemists and drug discovery scientists. The this compound scaffold represents a novel area of chemical space with the potential for discovering new therapeutic agents. Future research in this area would need to begin with the synthesis of a library of analogs, followed by systematic biological screening to identify potential activities. Subsequent hit-to-lead optimization, guided by SAR studies, could then unveil the therapeutic promise of this unexplored class of compounds.

A Comparative Guide to Confirming the Purity of 2-(Benzyloxy)-3-methylbenzonitrile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. For researchers utilizing 2-(Benzyloxy)-3-methylbenzonitrile, ensuring its purity is a critical step that underpins the reliability of experimental outcomes and the safety of potential drug candidates. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of this compound, offering detailed experimental protocols and illustrative data to aid researchers in establishing robust quality control processes.

Purity Assessment Methodologies: A Comparative Overview

The determination of purity for a given compound, such as this compound, can be approached through several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted method for its sensitivity, reproducibility, and ability to separate a wide range of organic molecules. Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative for volatile and thermally stable compounds, providing both separation and structural identification of impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute method that can determine purity without the need for a specific reference standard of the compound itself.

This guide will focus on a detailed HPLC-UV method, as it represents a common and accessible technique for many pharmaceutical research laboratories. We will compare the hypothetical purity profile of a batch of this compound against a potential, structurally similar alternative, referred to as "Alternative B," to illustrate the data-driven decision-making process.

Illustrative Purity Comparison

The following table summarizes hypothetical purity data for this compound and a comparative compound, "Alternative B," as determined by the HPLC-UV method detailed in this guide.

ParameterThis compoundAlternative B (Hypothetical)Acceptance Criteria
Purity (by HPLC, % Area) 99.8%98.5%≥ 99.5%
Major Impurity (by HPLC, % Area) 0.15% (at RRT 1.2)0.8% (at RRT 0.9)≤ 0.2%
Total Impurities (by HPLC, % Area) 0.20%1.5%≤ 0.5%
Retention Time (min) 8.527.98Report
System Suitability
Tailing Factor1.11.3≤ 2.0
Theoretical Plates> 5000> 4500≥ 2000
Resolution (with nearest peak)> 2.0> 2.0≥ 1.5

Note: The data presented in this table is for illustrative purposes only and is intended to model the expected outcomes of the described analytical method.

Experimental Protocol: Purity Determination by HPLC-UV

This section provides a detailed protocol for determining the purity of this compound using a reverse-phase HPLC system with UV detection.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Reference standards for potential impurities (if available)

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 50 50
    15.0 10 90
    20.0 10 90
    20.1 50 50

    | 25.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability Testing: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[1][2][3] This is a critical step for regulatory compliance and data integrity.[1]

  • Prepare a system suitability solution containing the main compound and any known impurities at relevant concentrations.

  • Inject the system suitability solution five times.

  • Calculate the following parameters:

    • Tailing factor: Should be ≤ 2.0 for the main peak.

    • Theoretical plates: Should be ≥ 2000 for the main peak.

    • Resolution: The resolution between the main peak and the closest eluting peak should be ≥ 1.5.

    • Repeatability: The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

6. Data Analysis:

  • Inject the prepared sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Identify and quantify any impurities based on their relative retention times (RRT) and peak areas.

Workflow for Purity Confirmation

The following diagram illustrates a standardized workflow for the purity confirmation of a chemical compound like this compound.

Purity_Confirmation_Workflow start Start: Receive Compound Batch sample_prep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) start->sample_prep instrument_setup Instrument Setup & Equilibration (HPLC-UV) sample_prep->instrument_setup system_suitability System Suitability Testing (SST) (Resolution, Tailing, Plates, Repeatability) instrument_setup->system_suitability sst_check SST Pass? system_suitability->sst_check sample_analysis Sample Analysis (Inject Sample) sst_check->sample_analysis Yes troubleshoot Troubleshoot System sst_check->troubleshoot No data_processing Data Processing & Analysis (Integration, Purity Calculation, Impurity Profiling) sample_analysis->data_processing compare_spec Compare to Specifications data_processing->compare_spec pass Result: Pass (Release Batch) compare_spec->pass In Spec fail Result: Fail (Investigate OOS) compare_spec->fail Out of Spec end End: Documentation & Reporting pass->end fail->end troubleshoot->system_suitability

Caption: Workflow for purity confirmation of a chemical compound.

This structured approach ensures that each batch of this compound is evaluated against consistent and predefined criteria, thereby guaranteeing its suitability for subsequent research and development activities. By implementing a rigorous purity assessment program, researchers can have greater confidence in the validity of their results and the quality of their potential drug candidates.

References

Inter-Laboratory Study: Quantitative Analysis of 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of inter-laboratory performance in the quantification of 2-(Benzyloxy)-3-methylbenzonitrile is crucial for establishing standardized analytical methods in research and drug development. This guide provides a comparative overview of results from a hypothetical inter-laboratory study, offering insights into the precision and accuracy of common analytical techniques. The experimental data presented herein is intended to serve as a practical reference for researchers, scientists, and professionals in the pharmaceutical industry.

A hypothetical inter-laboratory study was conducted to assess the variability in the analysis of this compound. Five laboratories were provided with a standardized sample of the compound at a known concentration (5.00 mg/mL) and were tasked with its quantification using their in-house analytical methodologies. The primary techniques employed were High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Summary of Quantitative Results

The following table summarizes the quantitative data reported by the participating laboratories. The results highlight the performance of each analytical method in terms of accuracy and precision.

LaboratoryAnalytical MethodMean Measured Concentration (mg/mL)Standard Deviation (SD)Coefficient of Variation (CV, %)Accuracy (% of True Value)
Lab 1HPLC-UV4.950.081.6299.0
Lab 2HPLC-UV5.100.122.35102.0
Lab 3GC-MS4.980.051.0099.6
Lab 4GC-MS5.050.071.39101.0
Lab 5HPLC-UV4.880.153.0797.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard practices in analytical chemistry for the quantification of organic compounds like this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV detector, an autosampler, and a column oven.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (70:30, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

  • Standard and Sample Preparation:

    • A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.

    • Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.05 to 10 µg/mL.

    • The test sample was diluted with the mobile phase to fall within the calibration range.

  • Analysis: The calibration standards and the test sample were injected into the HPLC system, and the peak areas were recorded. A calibration curve was constructed by plotting peak area against concentration, and the concentration of the test sample was determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer, equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for the analysis of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 150°C, held for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

    • Injection Mode: Splitless

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

    • Ion Source Temperature: 230°C

  • Standard and Sample Preparation:

    • A stock solution of this compound (1 mg/mL) was prepared in a suitable solvent such as dichloromethane.

    • Calibration standards were prepared by serial dilution.

    • The test sample was diluted to an appropriate concentration.

  • Analysis: The calibration standards and the test sample were injected into the GC-MS system. The compound was identified based on its retention time and mass spectrum. Quantification was performed using the peak area of a characteristic ion in the mass spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the analysis and potential application of this compound.

G Experimental Workflow for Analysis A Sample Receipt and Preparation D Sample Analysis (HPLC-UV or GC-MS) A->D B Standard Solution Preparation C Instrument Calibration B->C C->D E Data Acquisition D->E F Data Processing and Quantification E->F G Report Generation F->G

Experimental Workflow Diagram

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F Inhibitor This compound Inhibitor->C Inhibition

Hypothetical Signaling Pathway

The Strategic Advantage of 2-(Benzyloxy)-3-methylbenzonitrile in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. Among the vast chemical space of therapeutic candidates, substituted benzonitriles have emerged as a versatile scaffold, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of 2-(Benzyloxy)-3-methylbenzonitrile against similar compounds, highlighting its potential advantages in terms of efficacy, metabolic stability, and target engagement, supported by established principles in medicinal chemistry and data from related experimental studies.

Unveiling the Potential of this compound

This compound incorporates three key structural motifs—a benzonitrile core, a benzyloxy group at the 2-position, and a methyl group at the 3-position. This unique combination is hypothesized to confer distinct advantages over its structural analogs, such as 2-hydroxy-3-methylbenzonitrile, 2-(benzyloxy)benzonitrile, and other 2-alkoxy-3-methylbenzonitriles. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties, pharmacokinetic profile, and biological activity.

Comparative Analysis of Structural Features

The superiority of this compound can be inferred by dissecting the contribution of each functional group in comparison to its analogs.

FeatureThis compound2-Hydroxy-3-methylbenzonitrile2-(Benzyloxy)benzonitrile3-Methyl-2-alkoxybenzonitriles
Lipophilicity IncreasedLowerHighVariable
Metabolic Stability Potentially EnhancedProne to GlucuronidationModerateDependent on Alkyl Chain
Target Binding Favorable π-π stackingH-bond donor/acceptorπ-π stackingVariable steric hindrance
CNS Penetration Potentially ImprovedLowerModerate to HighVariable
Synthetic Accessibility Readily SynthesizableAccessibleAccessibleAccessible

Table 1: Comparative Physicochemical and Pharmacokinetic Properties. This table summarizes the predicted properties of this compound in comparison to its structural analogs based on established medicinal chemistry principles.

The "Magic Methyl" Effect and Strategic Benzylation

The presence of a methyl group at the 3-position, often referred to as a "magic methyl," can profoundly impact a molecule's biological activity and pharmacokinetic properties.[1][2][3][4] It can enhance metabolic stability by blocking sites susceptible to oxidation and can also improve binding affinity by inducing a favorable conformation for receptor interaction.

The benzyloxy group, a key pharmacophore in several bioactive compounds, offers distinct advantages over a simple hydroxyl group or smaller alkoxy groups.[5][6] It increases lipophilicity, which can enhance cell membrane permeability and potentially improve oral bioavailability and penetration of the central nervous system (CNS). Furthermore, the bulky benzyl group can provide additional van der Waals and π-π stacking interactions with biological targets, leading to increased potency and selectivity. Studies on benzyloxy-containing chalcones and biphenyl-triazole-benzonitrile derivatives have demonstrated their potential in targeting complex diseases like Alzheimer's and cancer, respectively.

Potential Therapeutic Applications and Structure-Activity Relationships

Substituted benzonitriles have been investigated for a variety of therapeutic applications, including as anti-inflammatory, anticancer, and neuroprotective agents. The unique structural features of this compound suggest its potential as a lead compound in these areas.

SAR_Comparison cluster_target This compound cluster_analogs Structural Analogs Target Enhanced Biological Activity (e.g., MAO Inhibition, Anticancer) Analog1 2-Hydroxy-3-methylbenzonitrile Target->Analog1 Lacks benzyloxy group: - Lower lipophilicity - Potential for rapid metabolism Analog2 2-(Benzyloxy)benzonitrile Target->Analog2 Lacks methyl group: - May have lower metabolic stability - Different conformational profile Analog3 3-Methyl-2-alkoxybenzonitriles Target->Analog3 Different alkoxy group: - Variable steric and electronic effects - Altered binding and pharmacokinetics

Figure 1: Comparative Structure-Activity Relationship. This diagram illustrates the potential advantages of this compound over its structural analogs by highlighting the key functional groups and their likely impact on biological activity.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized advantages of this compound, a series of in vitro and in vivo experiments are necessary.

Monoamine Oxidase (MAO) Inhibition Assay

Given that benzyloxy moieties are present in known MAO inhibitors, evaluating the compound's activity against MAO-A and MAO-B is a logical starting point.[5][6]

Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine is used as a non-selective substrate.

  • Assay Principle: The deamination of kynuramine by MAO produces 4-hydroxyquinoline, which is a fluorescent product.

  • Procedure:

    • The test compound (this compound or an analog) is pre-incubated with the MAO enzyme in a phosphate buffer (pH 7.4).

    • The reaction is initiated by the addition of kynuramine.

    • The reaction is stopped after a defined incubation period (e.g., 20-30 minutes) at 37°C by adding a quenching solution (e.g., NaOH).

    • The fluorescence of 4-hydroxyquinoline is measured using a microplate reader (excitation ~320 nm, emission ~380 nm).

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve. Selectivity is determined by comparing the IC50 values for MAO-A and MAO-B.

In Vitro Metabolic Stability Assay

This assay is crucial for assessing the impact of the methyl and benzyloxy groups on the compound's resistance to metabolic degradation.

Protocol:

  • System: Human liver microsomes (HLM) or hepatocytes.

  • Procedure:

    • The test compound is incubated with HLM or hepatocytes in the presence of NADPH (for Phase I metabolism) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The metabolic reaction in the aliquots is quenched with a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) of the compound are calculated from the disappearance rate of the parent compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if warranted) Synthesis Synthesis of This compound and Analogs MAO_Assay MAO Inhibition Assay (IC50 Determination) Synthesis->MAO_Assay Metabolic_Stability Metabolic Stability Assay (t1/2, CLint) Synthesis->Metabolic_Stability Anticancer_Screening Anticancer Cell Line Screening (e.g., NCI-60) Synthesis->Anticancer_Screening PK_Studies Pharmacokinetic Studies (Bioavailability, CNS penetration) MAO_Assay->PK_Studies Metabolic_Stability->PK_Studies Efficacy_Models Efficacy in Animal Models (e.g., Neuroprotection, Tumor Xenograft) Anticancer_Screening->Efficacy_Models PK_Studies->Efficacy_Models

Figure 2: Experimental Workflow. This flowchart outlines a typical experimental workflow for the comparative evaluation of this compound and its analogs, from synthesis to in vivo studies.

Conclusion

While direct comparative experimental data for this compound is currently limited in the public domain, a thorough analysis based on established structure-activity relationships and data from structurally related compounds strongly suggests its potential advantages in drug discovery. The strategic combination of a benzyloxy group and a "magic methyl" group on the benzonitrile scaffold is anticipated to confer a favorable profile of increased lipophilicity, enhanced metabolic stability, and improved target engagement. These attributes make this compound a compelling candidate for further investigation in therapeutic areas such as neurodegenerative diseases and oncology. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these hypothesized advantages, paving the way for the potential development of novel and effective therapeutics.

References

A Comparative Guide to the Pharmacokinetic Profiles of Letrozole and Anastrozole

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

While a comprehensive pharmacokinetic profile for 2-(Benzyloxy)-3-methylbenzonitrile is not publicly available, this guide provides a comparative analysis of two widely-used benzonitrile-containing pharmaceuticals: Letrozole and Anastrozole. Both are non-steroidal aromatase inhibitors indicated for the treatment of hormone receptor-positive breast cancer in postmenopausal women. Understanding their distinct pharmacokinetic profiles is crucial for optimizing clinical outcomes and guiding the development of future targeted therapies. This document presents a side-by-side comparison of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Letrozole and Anastrozole, derived from clinical studies in adult populations.

Pharmacokinetic ParameterLetrozoleAnastrozole
Bioavailability 99.9%[1]Unknown in humans, but well-absorbed in animals[2]
Time to Peak Plasma Concentration (Tmax) ~1-2 hours[3]Median of 3 hours (range 2-12 hours)[2]
Plasma Protein Binding ~60% (mainly albumin)[1][3]40%[2]
Volume of Distribution (Vd) ~1.9 L/kg[4]Not specified in the provided results
Metabolism Primarily by CYP3A4 and CYP2A6 to an inactive carbinol metabolite[1][4]N-dealkylation, hydroxylation, and glucuronidation[2]
Elimination Half-Life (t½) ~2 days (48 hours)[1][3][4]40-50 hours[2]
Route of Elimination Mainly as metabolites in urine (at least 75% as the glucuronide of the carbinol metabolite)[4]Predominantly via hepatic metabolism (~85%), with about 11% excreted unchanged in the urine[2][5]
Time to Steady State 2-6 weeks[4]7-10 days[2]

Experimental Protocols

The data presented in this guide are based on clinical pharmacokinetic studies. Below are representative experimental protocols for single-dose pharmacokinetic analysis of Letrozole and Anastrozole.

Letrozole Pharmacokinetic Study Protocol

  • Study Design: A randomized, open-label, single-dose, parallel study.[6]

  • Subjects: Healthy adult volunteers.[6]

  • Procedure:

    • Subjects fast for at least 10 hours prior to drug administration.[6]

    • A single oral dose of 2.5 mg letrozole is administered with approximately 240 mL of water.[6]

    • Blood samples are collected at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, and 72 hours).[7]

    • Plasma is separated from the blood samples by centrifugation.[8]

    • Letrozole concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

    • Pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental methods.[6][7]

Anastrozole Pharmacokinetic Study Protocol

  • Study Design: A Phase I, single-center, single-dose study.[9]

  • Subjects: Healthy, premenopausal women with regular ovulatory cycles.[9]

  • Procedure:

    • A single oral dose of anastrozole (e.g., 5 mg, 10 mg, 15 mg, or 20 mg) is administered on day 2 of the menstrual cycle.[9]

    • Blood samples are collected at various time points to determine the pharmacokinetic profile.

    • Plasma concentrations of anastrozole are measured.

    • Pharmacokinetic parameters are calculated to assess the dose-linearity and other pharmacokinetic properties.[2]

Visualizations

Experimental Workflow for a Typical Oral Drug Pharmacokinetic Study

G Workflow of a Single-Dose Oral Pharmacokinetic Study cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing cluster_3 Bioanalysis and Data Analysis A Subject Screening and Enrollment B Baseline Blood Sample Collection A->B C Oral Administration of Investigational Drug B->C Fasting Period D Serial Blood Sample Collection (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72h) C->D Absorption & Distribution E Plasma Separation by Centrifugation D->E F Quantification of Drug Concentration (e.g., LC-MS/MS) E->F Metabolism & Elimination G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) F->G H H G->H Report Generation

Caption: A flowchart illustrating the key steps in a single-dose oral pharmacokinetic study.

Mechanism of Action of Aromatase Inhibitors

G Mechanism of Aromatase Inhibitors A Androgens (e.g., Testosterone, Androstenedione) B Aromatase Enzyme (CYP19A1) A->B Substrate C Estrogens (e.g., Estradiol, Estrone) B->C Conversion E Hormone Receptor-Positive Breast Cancer Cell Growth C->E Stimulation D Letrozole / Anastrozole D->B Inhibition

Caption: The signaling pathway illustrating how aromatase inhibitors block estrogen production.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of 2-(Benzyloxy)-3-methylbenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Benzyloxy)-3-methylbenzonitrile, a nitrile-containing aromatic compound. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Nitrile compounds can be hazardous if inhaled, ingested, or absorbed through the skin.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[2][3] Do not pour this chemical down the drain or dispose of it with regular trash.[5][6]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous.

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing of incompatible substances.[5]

2. Waste Collection and Storage:

  • Collect liquid waste in a designated, leak-proof, and chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle.[5]

  • The container must have a tight-fitting lid to prevent the release of vapors.[5]

  • Store the waste container in a designated hazardous waste accumulation area that is well-ventilated and away from heat sources or ignition.[5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Include the date when the waste was first added to the container.

4. Arrange for Professional Disposal:

  • Disposal of hazardous waste must be conducted through a licensed environmental waste management company.[8][9]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuation and Ventilation:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated. If the spill is significant, work under a fume hood.[3]

2. Spill Containment and Cleanup:

  • For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2][3]

  • Do not use combustible materials like paper towels to absorb the spill.

  • Collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[2]

  • For large spills, contact your institution's EHS or emergency response team immediately.[7]

3. Decontamination:

  • After the spill has been cleaned up, decontaminate the area with soap and water.[7]

  • Properly dispose of all materials used for decontamination as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A Generate this compound Waste B Collect in a Labeled, Compatible Container A->B C Store in Designated Hazardous Waste Area B->C D Contact EHS for Pickup C->D E Licensed Hazardous Waste Disposal D->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Benzyloxy)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(Benzyloxy)-3-methylbenzonitrile

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE based on the potential hazards associated with similar benzonitrile and benzyl compounds.[1][2][3]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles should be worn to prevent eye contact.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental contact. For prolonged contact or immersion, consider neoprene or other resistant materials.[4][5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times and should be quickly removable.[5]
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator if ventilation is inadequate or if there is a risk of inhalation.[1][2][3]
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use a laboratory chemical hood for all procedures involving this compound to minimize inhalation of vapors.[1]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] All necessary PPE should be inspected and worn correctly.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes or aerosol generation.

  • During Use: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound.[2] Clean the work area and any contaminated equipment.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Method:

  • Dispose of the chemical waste through an approved hazardous waste disposal company.[7]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Visual Workflow and Hazard Analysis

To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the logical relationship between the chemical's hazards and the required protective measures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Verify Fume Hood Operation A->B C Weigh/Measure Chemical B->C D Perform Experiment C->D E Close Container D->E F Dispose of Waste E->F G Clean Work Area F->G H Doff PPE G->H I I H->I Wash Hands

Figure 1: Experimental Workflow for Handling this compound.

G cluster_hazard Potential Hazards cluster_ppe Required PPE Inhalation Inhalation Hazard Respirator Respirator Inhalation->Respirator Skin_Contact Skin Irritation/Absorption Gloves Chemical-Resistant Gloves Skin_Contact->Gloves Lab_Coat Lab Coat Skin_Contact->Lab_Coat Eye_Contact Eye Irritation Goggles Safety Goggles Eye_Contact->Goggles Ingestion Toxicity if Swallowed

Figure 2: Relationship Between Hazards and Personal Protective Equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.